molecular formula C13H19N B1588302 (S)-2-(3,4-Dimethylphenyl)piperidine CAS No. 1213162-87-8

(S)-2-(3,4-Dimethylphenyl)piperidine

Cat. No.: B1588302
CAS No.: 1213162-87-8
M. Wt: 189.3 g/mol
InChI Key: QTUJZPRAUZIQPZ-ZDUSSCGKSA-N
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Description

(S)-2-(3,4-Dimethylphenyl)piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-(3,4-dimethylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUJZPRAUZIQPZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427993
Record name (S)-2-(3,4-Dimethylphenyl)piperidine
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Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213162-87-8
Record name (S)-2-(3,4-Dimethylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3,4-Dimethylphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, highlighting its potential as a key building block for novel therapeutics. This technical guide provides a comprehensive overview of the fundamental basic properties of (S)-2-(3,a Dimethylphenyl)piperidine, including its physicochemical characteristics, stereochemistry, synthesis, and potential pharmacological applications. Detailed experimental protocols and predicted spectral data are presented to facilitate further research and application of this compound.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its conformational flexibility and ability to interact with biological targets. The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical complexity that is often crucial for achieving desired pharmacological activity and selectivity. This compound, with its 2-arylpiperidine structure, belongs to a class of molecules known to interact with various receptors in the central nervous system (CNS).[1][2] Understanding the core basic properties of this compound is therefore essential for its effective utilization in the design and synthesis of new chemical entities with therapeutic potential. This guide aims to provide a detailed technical resource for researchers, covering its synthesis, characterization, and pharmacological context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General Characteristics
PropertyValueSource/Method
CAS Number 1213162-87-8[3]
Molecular Formula C₁₃H₁₉NChemDraw
Molecular Weight 189.30 g/mol ChemDraw
Appearance Colorless oil (predicted)[3]
Basicity (pKa)

The parent piperidine has a pKa of approximately 11.2 for its conjugate acid.[4] The 2-aryl substituent is expected to decrease the basicity of the piperidine nitrogen due to the electron-withdrawing inductive effect of the sp²-hybridized phenyl ring. However, the methyl groups on the phenyl ring are electron-donating, which may slightly counteract this effect. Therefore, the pKa of this compound is predicted to be slightly lower than that of piperidine, likely in the range of 9.5 - 10.5 .

A precise determination of the pKa value would require experimental measurement via potentiometric titration.

Solubility

The solubility of this compound in various solvents is crucial for its handling, formulation, and biological testing.

SolventPredicted SolubilityRationale
Water Sparingly solubleThe presence of the basic nitrogen allows for protonation and some aqueous solubility, but the hydrophobic 3,4-dimethylphenyl group and the overall hydrocarbon character of the molecule limit its solubility in water.
Methanol, Ethanol SolublePolar protic solvents that can hydrogen bond with the amine.
Dichloromethane, Chloroform SolublePolar aprotic solvents that can engage in dipole-dipole interactions.
Toluene, Hexane SolubleThe nonpolar aromatic and aliphatic portions of the molecule allow for favorable van der Waals interactions with nonpolar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved material to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Stereochemistry and Conformational Analysis

The "(S)" designation in this compound refers to the stereochemical configuration at the C2 position of the piperidine ring. This specific stereoisomer is crucial for its intended biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable for bulky substituents like the 3,4-dimethylphenyl group to avoid 1,3-diaxial interactions.

Figure 1: Conformational isomers of this compound.

The energetic preference for the equatorial conformation has significant implications for how the molecule presents its pharmacophoric features to a biological target.

Synthesis

The enantioselective synthesis of 2-substituted piperidines is a well-established area of organic chemistry.[5] A common and effective method for preparing this compound is through the asymmetric hydrogenation of a corresponding pyridine precursor.

Proposed Synthetic Pathway

G Start 3,4-Dimethyl-2-phenylpyridine Intermediate N-Benzyl-2-(3,4-dimethylphenyl)pyridinium bromide Start->Intermediate Benzyl Bromide Product This compound Intermediate->Product Asymmetric Hydrogenation (e.g., [Ir(COD)Cl]₂ / (S)-SEGPHOS, I₂, Zn) G cluster_0 Pharmacological Investigation Workflow Compound This compound Binding Receptor Binding Assays (σ₁, σ₂, α₁, α₂, etc.) Compound->Binding Function Functional Assays (Agonist/Antagonist Activity) Binding->Function InVivo In Vivo Studies (Pharmacokinetics & Efficacy) Function->InVivo Lead Lead Compound Identification InVivo->Lead

Sources

An In-depth Technical Guide to (S)-2-(3,4-Dimethylphenyl)piperidine: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3,4-Dimethylphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry. As a key building block, its stereochemistry and substitution pattern make it a valuable scaffold for the development of novel therapeutics, particularly in the areas of cardiovascular agents and analgesics. This technical guide provides a comprehensive overview of its chemical structure, a proposed enantioselective synthetic route, predicted analytical characterization, and an exploration of its potential pharmacological applications based on structure-activity relationship (SAR) studies of related compounds.

Chemical Structure and IUPAC Nomenclature

The fundamental structure of the molecule consists of a piperidine ring substituted at the 2-position with a 3,4-dimethylphenyl group. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 2-position of the piperidine ring.

  • IUPAC Name: (2S)-2-(3,4-dimethylphenyl)piperidine

  • CAS Number: 1213162-87-8[1]

  • Molecular Formula: C₁₃H₁₉N

  • Molecular Weight: 189.30 g/mol

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Proposed Enantioselective Synthesis

Synthetic Workflow Diagram:

Synthesis_Workflow start 3,4-Dimethylbromobenzene step1 Suzuki Coupling with 2-chloropyridine start->step1 Pd catalyst, base intermediate1 2-(3,4-Dimethylphenyl)pyridine step1->intermediate1 step2 Asymmetric Hydrogenation intermediate1->step2 Chiral Rh or Ir catalyst, H2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-(3,4-Dimethylphenyl)pyridine

This step can be achieved via a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

  • To a solution of 2-chloropyridine and 3,4-dimethylphenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3,4-dimethylphenyl)pyridine.

Causality behind Experimental Choices: The Suzuki coupling is chosen for its high functional group tolerance and generally high yields. The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the catalytic cycle. The base is required to activate the boronic acid.

Step 2: Asymmetric Hydrogenation to this compound

The enantioselective reduction of the pyridine ring is the key step to establishing the desired (S)-stereochemistry. This can be accomplished using a chiral transition metal catalyst.

  • In a high-pressure reactor, dissolve 2-(3,4-dimethylphenyl)pyridine in a degassed solvent (e.g., methanol or ethanol).

  • Add a chiral rhodium or iridium catalyst, such as one based on a chiral bisphosphine ligand (e.g., (S)-BINAP) or a phosphine-oxazoline ligand.

  • Pressurize the reactor with hydrogen gas (H₂) to a specified pressure.

  • Stir the reaction mixture at a controlled temperature for an extended period (e.g., 24-48 hours).

  • Monitor the conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully vent the reactor and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield this compound.

Causality behind Experimental Choices: Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. The choice of the chiral catalyst is paramount in determining the enantioselectivity of the reaction. Rhodium and iridium catalysts are well-established for the hydrogenation of N-heterocycles. The reaction conditions (pressure, temperature, and solvent) must be optimized to achieve high conversion and enantioselectivity.

Analytical Characterization (Predicted)

As experimental data is not publicly available, the following are predicted analytical characteristics based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Signals in the range of δ 7.0-7.3 ppm, corresponding to the three protons on the dimethylphenyl ring. The substitution pattern will lead to a characteristic splitting pattern.

  • Piperidine Protons:

    • The proton at the C2 position (benzylic proton) is expected to appear as a multiplet in the range of δ 3.0-3.5 ppm.

    • The protons on the piperidine ring (C3-C6) will likely show complex multiplets in the range of δ 1.5-3.0 ppm.

  • Methyl Protons: Two singlets are expected around δ 2.2-2.4 ppm, corresponding to the two methyl groups on the aromatic ring.

  • NH Proton: A broad singlet, the chemical shift of which is concentration-dependent, is expected in the range of δ 1.5-2.5 ppm.

13C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Signals in the range of δ 125-145 ppm. The carbons bearing the methyl groups and the carbon attached to the piperidine ring will have distinct chemical shifts.

  • Piperidine Carbons:

    • The C2 carbon is expected to be in the range of δ 55-65 ppm.

    • The other piperidine carbons (C3-C6) will appear in the range of δ 20-50 ppm.

  • Methyl Carbons: Two signals are expected in the range of δ 19-22 ppm.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 189. Key fragmentation patterns would likely involve the loss of the dimethylphenyl group or cleavage of the piperidine ring.

  • Electrospray Ionization (ESI-MS): The protonated molecule ([M+H]⁺) would be observed at m/z = 190.

Quantitative Data Summary (Predicted):

ParameterPredicted Value
1H NMR (ppm)
Aromatic-H7.0-7.3
C2-H3.0-3.5
Piperidine-H (C3-C6)1.5-3.0
CH₃2.2-2.4
NH1.5-2.5
13C NMR (ppm)
Aromatic-C125-145
C255-65
Piperidine-C (C3-C6)20-50
CH₃19-22
MS (m/z)
[M]⁺ (EI)189
[M+H]⁺ (ESI)190

Pharmacological Potential and Mechanism of Action

The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this compound suggest potential applications as a cardiovascular agent or an analgesic.

Potential as a Cardiovascular Agent (Beta-Blocker)

The structure of this compound shares features with some beta-adrenergic receptor antagonists (beta-blockers). The aryl group and the basic nitrogen of the piperidine ring are common pharmacophoric elements in this class of drugs.

Proposed Mechanism of Action:

It is hypothesized that this compound could act as a competitive antagonist at β-adrenergic receptors. The dimethylphenyl group would likely interact with a hydrophobic pocket in the receptor, while the protonated nitrogen of the piperidine ring could form an ionic bond with an acidic residue, such as aspartic acid, in the receptor's binding site. This binding would prevent the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor, thereby blocking their sympathomimetic effects on the heart and blood vessels.

Signaling Pathway Diagram:

Signaling_Pathway cluster_0 Normal Signaling cluster_1 Blocked Signaling Catecholamines Norepinephrine/ Epinephrine BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor G_Protein Gs Protein Activation BetaReceptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA CellularResponse ↑ Heart Rate ↑ Contractility PKA->CellularResponse Molecule This compound BlockedReceptor β-Adrenergic Receptor (Blocked) Molecule->BlockedReceptor Antagonism NoResponse No Downstream Signaling BlockedReceptor->NoResponse

Caption: Proposed mechanism of action as a beta-blocker.

Potential as an Analgesic (Kappa Opioid Receptor Ligand)

Several 2-arylpiperidine derivatives have been identified as potent and selective kappa opioid receptor (KOR) agonists, which are of interest for the development of non-addictive analgesics.[2]

Proposed Mechanism of Action:

This compound may act as a KOR agonist. The interaction with the KOR is likely governed by specific pharmacophoric features. The protonated piperidine nitrogen would form a crucial ionic interaction with an aspartate residue (Asp138) in the KOR binding pocket. The 3,4-dimethylphenyl group would occupy a hydrophobic sub-pocket, contributing to binding affinity and selectivity. Activation of the KOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the transmission of pain signals.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitution: The presence of electron-withdrawing and lipophilic substituents on the aromatic ring has been shown to be favorable for KOR affinity and analgesic activity in related series.[2] The two methyl groups in the topic compound contribute to its lipophilicity.

  • Stereochemistry: The (S)-configuration at the C2 position is often crucial for high affinity and selectivity for the KOR.[2]

Conclusion

This compound is a chiral building block with significant potential for the development of novel pharmaceuticals. This guide has outlined its chemical structure, proposed a robust enantioselective synthesis, and provided predicted analytical data for its characterization. Based on the well-established pharmacology of the 2-arylpiperidine scaffold, this compound is a promising candidate for investigation as a cardiovascular agent, potentially a beta-blocker, or as a non-addictive analgesic acting through the kappa opioid receptor. Further experimental validation of the proposed synthesis, comprehensive analytical characterization, and in-depth pharmacological evaluation are warranted to fully elucidate the therapeutic potential of this molecule.

References

  • Di Fabio, R., et al. (1999). (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. Journal of Medicinal Chemistry, 42(18), 3486-3494. [Link]

Sources

The Emergence of 2-Arylpiperidines: A Technical Guide to the Discovery, Synthesis, and Pharmacological Significance of (S)-2-(3,4-Dimethylphenyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide provides a comprehensive technical overview of the discovery, synthesis, and pharmacological importance of the 2-arylpiperidine scaffold, with a specific focus on the conceptual development of molecules such as (S)-2-(3,4-Dimethylphenyl)piperidine. While the specific history of this exact molecule remains nascent in public-domain research, its structural class represents a significant area of exploration in modern drug discovery. This document will delve into the synthetic strategies employed to construct these chiral entities, explore their rich pharmacological landscape, particularly as monoamine reuptake inhibitors, and elucidate the critical structure-activity relationships that govern their biological effects.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug design, appearing in over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with complex biological targets.[3] The introduction of an aryl group at the 2-position creates a chiral center and a structural motif with profound implications for pharmacological activity. Aryl-substituted saturated heterocycles are prevalent in numerous biologically active molecules, including NK1 antagonists and other CNS-active agents.[4] This guide will explore the journey of the 2-arylpiperidine class, from its conceptual origins to its synthesis and potential therapeutic applications.

A Conceptual History: The Rise of Substituted Piperidines

The story of pharmacologically active piperidines is intertwined with the broader history of drug discovery. Early research into natural alkaloids containing the piperidine ring, such as morphine, revealed the potent physiological effects of this structural motif.[2] In the mid-20th century, the serendipitous discovery of the antidepressant properties of monoamine oxidase (MAO) inhibitors and tricyclic antidepressants ignited the era of psychopharmacology.[5] This led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in neurotransmitters like serotonin and norepinephrine is a key factor in the pathophysiology of the disorder.

This hypothesis spurred the development of monoamine reuptake inhibitors (MRIs), a class of drugs designed to increase the synaptic concentration of these neurotransmitters.[6] The search for novel, more selective, and better-tolerated MRIs has been a driving force in medicinal chemistry for decades. It is within this context that the exploration of novel piperidine-based scaffolds, including 2-arylpiperidines, gained significant momentum. The unique three-dimensional structure of these compounds offered the potential for novel interactions with monoamine transporters, promising improved selectivity and pharmacological profiles.

Synthesis of 2-Arylpiperidines: Crafting Chiral Scaffolds

The synthesis of enantioenriched 2-arylpiperidines is a significant challenge that has been addressed through a variety of innovative synthetic strategies. The control of stereochemistry at the C2 position is paramount, as the biological activity of these compounds is often highly dependent on the absolute configuration.

General Synthetic Approaches

Two primary strategies dominate the synthesis of 2-arylpiperidines: the cyclization of acyclic amines and the direct arylation of a pre-existing piperidine ring.[7]

  • Cyclization of Acyclic Amines: This approach involves the construction of the piperidine ring from a linear precursor. Methods such as aza-Prins cyclization, intramolecular reductive amination, and ring-closing metathesis have been successfully employed.[7]

  • Direct Arylation of Piperidines: This strategy introduces the aryl group onto a pre-formed piperidine scaffold. Techniques like Negishi coupling of organozinc species derived from N-Boc-piperidine with aryl bromides have proven effective.[4] This method is notable for its generality, tolerating a range of both electron-donating and electron-withdrawing substituents on the aryl bromide.[4]

Enantioselective Synthesis and Kinetic Resolution

Achieving high enantiomeric purity is crucial for the development of 2-arylpiperidine-based therapeutics. Several methods have been developed to this end:

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material. A notable example is the kinetic resolution of N-Boc-2-arylpiperidines using a chiral base system of n-BuLi and (-)-sparteine.[3] This method allows for the preparation of highly enantioenriched 2-arylpiperidines that can be further functionalized without loss of stereochemical integrity.

  • Asymmetric Synthesis: The direct synthesis of a single enantiomer is the most efficient approach. Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids provides a versatile route to highly functionalized, enantioenriched 2-arylpiperidines.[7]

Experimental Protocol: Kinetic Resolution of N-Boc-2-arylpiperidines

This protocol is a generalized representation of the kinetic resolution of N-Boc-2-arylpiperidines using a chiral base.

Materials:

  • Racemic N-Boc-2-arylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • (-)-Sparteine

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl chloroformate)

  • Saturated aqueous ammonium chloride solution

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of (-)-sparteine in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the racemic N-Boc-2-arylpiperidine in anhydrous THF dropwise to the chiral base solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time determined for the specific substrate.

  • Quench the reaction by the addition of the chosen electrophile at -78 °C.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the 2,2-disubstituted product and the unreacted enantioenriched starting material by column chromatography.

Pharmacological Landscape of 2-Arylpiperidines

The 2-arylpiperidine scaffold is a versatile pharmacophore with a broad range of biological activities.[8] Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents.[9]

Monoamine Reuptake Inhibition

A significant area of research for 2-arylpiperidines has been their activity as monoamine reuptake inhibitors. By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), these compounds can modulate neurotransmitter levels in the brain, making them promising candidates for the treatment of depression and other central nervous system disorders.[6]

The orientation of the aryl group and the substitution pattern on both the aromatic ring and the piperidine nucleus are critical for determining the potency and selectivity of reuptake inhibition.

Sigma Receptor Modulation

Substituted piperidines have also been identified as potent ligands for sigma (σ) receptors.[10] Both σ1 and σ2 receptors are expressed in rapidly proliferating cells, such as those found in various cancers.[10] This has led to the investigation of piperidine derivatives as potential antiproliferative agents for cancer therapy.[10]

Structure-Activity Relationships (SAR) of 2-Arylpiperidines

The biological activity of 2-arylpiperidines is exquisitely sensitive to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Impact of Aryl Ring Substitution

The nature and position of substituents on the 2-aryl ring play a pivotal role in modulating pharmacological activity.

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents can influence the binding affinity for the target protein. For instance, in some series of spirocyclic 2-arylpiperidines, electron-withdrawing groups such as 4-fluoro and 4-chloro on the aryl ring led to higher yields in certain synthetic steps, which can be an indirect indicator of altered reactivity and potentially binding characteristics.[11] Conversely, electron-donating groups like 4-methoxy have also been successfully incorporated.[11]

  • Stereochemistry: The absolute stereochemistry at the C2 position is often a critical determinant of activity. The (S)- or (R)-configuration can lead to vastly different potencies and selectivities for the target receptors.

Influence of Piperidine Ring Substitution

Modifications to the piperidine ring itself also have a profound impact on the pharmacological profile.

  • N-Substitution: The substituent on the piperidine nitrogen is crucial for activity. The N-Boc protecting group, commonly used in synthesis, is often replaced with other groups in the final active compounds to tune properties like basicity, lipophilicity, and target engagement.

  • Substitution at other positions: The introduction of functional groups at other positions on the piperidine ring can be used to fine-tune the molecule's properties and explore additional binding interactions with the target.[3]

Data Summary: Impact of Aryl Substitution on Synthetic Yields of Spirocyclic 2-Arylpiperidines

Aryl SubstituentElectronic NatureProduct Yield (%)Reference
4-FluoroElectron-withdrawingHigh[11]
4-ChloroElectron-withdrawingHigh[11]
4-MethoxyElectron-donatingModerate[11]
4-MethylElectron-donatingGood[11]
3-TrifluoromethylElectron-withdrawingGood[11]

Future Directions and Conclusion

The 2-arylpiperidine scaffold, exemplified by the conceptual molecule this compound, remains a fertile ground for drug discovery. The continued development of novel and efficient synthetic methodologies, particularly those that provide stereoselective control, will be crucial for exploring the full potential of this chemical class.

Future research will likely focus on:

  • The design of novel 2-arylpiperidines with tailored selectivity profiles for specific monoamine transporters or other CNS targets.

  • The exploration of this scaffold for indications beyond depression, including anxiety, ADHD, and neurodegenerative diseases.

  • The use of computational modeling and structural biology to gain a deeper understanding of the molecular interactions between 2-arylpiperidines and their biological targets, thereby facilitating more rational drug design.

References

  • Zastrozhnov, Y.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021 , 26(23), 7335. [Link]

  • Patel, K.; et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2023 , 8(4). [Link]

  • Coldham, I.; et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. 2022 , 87(13), 8536-8546. [Link]

  • Wünsch, B.; et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2022 , 17(7), e202100657. [Link]

  • Coldham, I.; et al. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. 2024 , 22, 1602-1607. [Link]

  • Knochel, P.; et al. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. 2005 , 7(21), 4753-4755. [Link]

  • Mokhtary, M.; Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. 2024 , 7(2), 163-189. [Link]

  • Kumar, A.; et al. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. 2021 , 12, 1206-1221. [Link]

  • Yao, Q.; et al. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. 2020 , 22(1), 274-278. [Link]

  • Coldham, I.; et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. 2022 , 87(13), 8536-8546. [Link]

  • ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • Zastrozhnov, Y. Pharmacological Applications of Piperidine Derivatives. Encyclopedia. 2023 , 3(1), 229-258. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Coldham, I.; et al. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. 2014 , 50, 10963-10965. [Link]

  • Lindsley, C. W.; et al. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. 2022 , 27(19), 6649. [Link]

  • van der Wel, T.; et al. Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. 2023 . [Link]

  • Advion Interchim Scientific. Triple reuptake inhibitors: Design, synthesis and structure–activity relationship of benzylpiperidine–tetrazoles. [Link]

Visualizations

Logical Flow of 2-Arylpiperidine Development

G A Historical Context: Discovery of Monoamine Reuptake Inhibitors B Identification of Piperidine as a Privileged Scaffold A->B Need for Novel Scaffolds C Synthesis of 2-Arylpiperidines B->C Synthetic Exploration D Enantioselective Methodologies (e.g., Kinetic Resolution) C->D Importance of Chirality E Pharmacological Screening: - Monoamine Reuptake - Sigma Receptors D->E Biological Evaluation F Structure-Activity Relationship (SAR) Studies E->F Data-Driven Design G Lead Optimization F->G Iterative Improvement H Preclinical and Clinical Development G->H Translational Research

Caption: The iterative process of 2-arylpiperidine drug discovery.

Synthetic Pathways to 2-Arylpiperidines

G cluster_0 Cyclization of Acyclic Amines cluster_1 Direct Arylation A Acyclic Amine Precursor B Intramolecular Cyclization (e.g., aza-Prins) A->B C 2-Arylpiperidine B->C D N-Boc-Piperidine E Deprotonation & Transmetalation D->E F Organozinc Species E->F H Palladium Coupling F->H G Aryl Bromide G->H I 2-Arylpiperidine H->I

Caption: Major synthetic routes to the 2-arylpiperidine core.

Sources

An In-Depth Technical Guide to (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1213162-87-8

Abstract

This technical guide provides a comprehensive overview of (S)-2-(3,4-Dimethylphenyl)piperidine, a chiral piperidine derivative of significant interest in pharmaceutical and agrochemical research. The guide details its physicochemical properties, explores established and potential synthetic routes with a focus on enantioselectivity, and discusses its known and inferred pharmacological applications based on structurally related compounds. Furthermore, it outlines analytical techniques for its characterization and chiral purity assessment, and provides essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel chiral building blocks.

Introduction: The Significance of the 2-Arylpiperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. The introduction of an aryl group at the 2-position creates a chiral center, leading to enantiomers that often exhibit distinct pharmacological profiles. The (S)-enantiomer of 2-arylpiperidines, in particular, has been identified as a key structural motif in compounds targeting the central nervous system and other biological pathways.

This compound is a valuable chiral amine building block.[4] The presence of the 3,4-dimethylphenyl group offers a unique substitution pattern on the aromatic ring, potentially influencing its biological activity and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1213162-87-8[4]
Molecular Formula C₁₃H₁₉NGeneric
Molecular Weight 203.30 g/mol Generic
Appearance Colorless oil (reported)[4]
Storage Store in a tightly sealed container at room temperature, protected from light and moisture.[4]

Synthesis and Enantioselective Strategies

General Approaches to 2-Arylpiperidine Synthesis

The construction of the 2-arylpiperidine scaffold can be achieved through various synthetic strategies, including:

  • Hydrogenation of Pyridine Precursors: Substituted pyridines can be catalytically hydrogenated to the corresponding piperidines.[2] This method is often straightforward but may require optimization to achieve the desired stereoselectivity, particularly when other functional groups are present.

  • Cyclization Reactions: Intramolecular cyclization of linear precursors, such as amino-alkenes or amino-alcohols, is a powerful method for constructing the piperidine ring.[5] The stereochemistry can be controlled through the use of chiral auxiliaries or catalysts.

  • Organometallic Addition to Piperidine Scaffolds: The addition of organometallic reagents to activated piperidine derivatives, such as enamines or iminium ions, can be an effective way to introduce the aryl group at the 2-position.

Enantioselective Synthesis Workflow

A general workflow for the enantioselective synthesis of (S)-2-arylpiperidines, adaptable for the target molecule, is depicted below. This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step.

Caption: Generalized workflow for the enantioselective synthesis of (S)-2-arylpiperidines.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for this exact compound are not publicly available, the expected spectral features can be inferred from data on similar structures, such as piperidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.0-3.5 ppm. The proton at the chiral center (C2) adjacent to the aryl group would likely appear as a multiplet. The aromatic protons of the 3,4-dimethylphenyl group would be observed in the downfield region (around 7.0-7.5 ppm), and the two methyl groups would give rise to singlets in the aromatic methyl region (around 2.2-2.4 ppm). The N-H proton of the piperidine would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the piperidine ring carbons, typically between 20 and 60 ppm. The carbon of the chiral center (C2) would be further downfield. The aromatic carbons would appear in the 120-140 ppm range, with the carbons bearing the methyl groups showing characteristic shifts. The two methyl carbons would be observed in the aliphatic region (around 20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorptions:

  • N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.

  • C-H stretch (aromatic): Weaker bands just above 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for 2-arylpiperidines involve cleavage of the bond between the piperidine ring and the aryl group, as well as fragmentation of the piperidine ring itself.

Potential Pharmacological Applications

While specific pharmacological data for this compound is limited in publicly accessible literature, its structural similarity to other biologically active 2-arylpiperidines suggests several potential areas of application.

Central Nervous System (CNS) Disorders

Many 2-arylpiperidine derivatives exhibit activity at CNS targets. The 3,4-dimethylphenyl substitution may modulate affinity and selectivity for various receptors and transporters. Potential areas of interest include:

  • Dopamine and Serotonin Transporter Inhibition: Some 2-arylpiperidine analogs have shown affinity for dopamine (DAT) and serotonin (SERT) transporters, suggesting potential applications in conditions like depression, anxiety, and substance abuse disorders.

  • Opioid Receptor Modulation: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a known class of potent opioid receptor antagonists.[6] While the subject molecule is not N-substituted in the same manner, the core piperidine scaffold suggests that derivatives could be explored for their potential as opioid receptor modulators for pain management or addiction treatment.

Cardiovascular Agents

A 2022 publication noted that (S)-configured piperidine derivatives can be used to improve enantioselectivity in the synthesis of beta-blockers and other cardiovascular agents.[4] This suggests a direct application of this compound as a chiral building block in the synthesis of new cardiovascular drugs.

Analgesics

Another study highlighted the utility of this compound in the development of novel analgesics with reduced side effects.[4] The 2-arylpiperidine motif is present in some known analgesic compounds, and the specific substitution pattern of the title compound could lead to new pain therapeutics with improved properties.

Analytical Methods

The analysis of this compound requires methods to confirm its identity, purity, and enantiomeric excess.

Purity Determination
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of volatile compounds like 2-arylpiperidines. It provides information on the presence of any impurities and confirms the molecular weight of the main component.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an appropriate buffer can be used to determine the purity of the compound. UV detection would be suitable due to the presence of the aromatic ring.

Enantiomeric Purity Assessment

Determining the enantiomeric purity is crucial for a chiral compound. Chiral HPLC is the most common method for this purpose.

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for piperidine and other similar amine compounds. Piperidine itself is a flammable, corrosive, and toxic substance.[7][8]

Hazard Identification

Based on the piperidine scaffold, this compound should be handled as a potentially:

  • Flammable liquid and vapor.

  • Corrosive to skin and eyes.

  • Toxic if swallowed, inhaled, or in contact with skin.

  • Harmful to aquatic life.

Recommended Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chiral building block with considerable potential in drug discovery and development. Its 2-arylpiperidine scaffold is a well-established pharmacophore in a range of therapeutic areas, including CNS disorders, cardiovascular diseases, and pain management. While detailed experimental data for this specific molecule is not extensively published, this guide provides a comprehensive overview of its properties, potential synthetic strategies, analytical methods, and safety considerations based on available information and data from structurally related compounds. Further research into the specific biological activities and applications of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. (URL not available)
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL not available)
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem. (URL not available)
  • SAFETY DATA SHEET. TCI Chemicals. September 4, 2025. (URL not available)
  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (2014). ChemMedChem, 9(8), 1638-1654. (URL: [Link])

  • SAFETY DATA SHEET. Fisher Scientific. December 19, 2025. (URL not available)
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. (URL: [Link])

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  • Chiral Drug Separ
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  • Piperidine Synthesis. (1992). DTIC. (URL: [Link])

  • Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. (URL not available)
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry, 87(13), 8819-8823. (URL: [Link])

  • Scheme 1. General strategy for the synthesis of piperidine derivatives...
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  • piperidine, 1-[(tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)acetyl]- - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). Journal of the American Chemical Society, 137(42), 13684-13691. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023). (URL: [Link])

  • Piperidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. (URL: [Link])

  • Showing Compound Piperidine (FDB012644). FooDB. (2010). (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6202. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). Molecules, 28(5), 2311. (URL: [Link])

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2017). RSC Advances, 7(64), 40228-40243. (URL: [Link])

  • 2-Methylpiperidine - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL not available)
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. (URL: [Link])

  • Piperidine - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

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  • comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem. (2025). (URL not available)
  • Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. Automated Topology Builder. (URL: [Link])

  • Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to Investigating the Biological Targets of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a highly sought-after motif in the design of novel therapeutics. This guide focuses on a specific, yet under-investigated derivative, (S)-2-(3,4-Dimethylphenyl)piperidine, providing a comprehensive roadmap for the elucidation of its potential biological targets.

While direct pharmacological data on this compound is sparse, its identity as a chiral amine building block in the synthesis of cardiovascular agents, beta-blockers, and novel analgesics suggests a rich, unexplored therapeutic landscape.[3] The broader family of phenylpiperidine derivatives boasts a remarkable range of activities, from potent opioid analgesics to selective serotonin reuptake inhibitors and antipsychotics, underscoring the high probability of discovering novel biological activities for this specific compound.[4]

This document serves as a technical guide for research scientists and drug development professionals, moving beyond a simple listing of possibilities to provide a robust, scientifically-grounded framework for target identification and validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our hypotheses in the extensive literature surrounding the phenylpiperidine scaffold.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for any investigation into its biological activity.

PropertyValueSource
IUPAC Name (2S)-2-(3,4-dimethylphenyl)piperidineChemShuttle
CAS Number 1213162-87-8ChemShuttle
Molecular Formula C₁₃H₁₉NChemShuttle
Molecular Weight 189.30 g/mol ChemShuttle
Appearance Colorless oil (typical)ChemShuttle
Chirality (S)-enantiomerChemShuttle

The presence of a chiral center is of paramount importance, as stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. The dimethyl substitution on the phenyl ring will influence the compound's lipophilicity and steric interactions with potential binding pockets, distinguishing it from other known phenylpiperidine ligands.

Predictive Target Scoping: An In Silico Approach

Given the nascent stage of research on this specific molecule, a computational approach is the most logical and resource-efficient starting point for generating high-probability target hypotheses.[5]

Ligand-Based Virtual Screening

This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[6] By comparing this compound to extensive databases of compounds with known biological targets, we can generate a preliminary list of potential interaction partners.

Workflow for Ligand-Based Target Prediction:

LigandBasedWorkflow cluster_input Input cluster_database Databases cluster_process Process cluster_output Output Input This compound (SMILES/SDF) Similarity 2D/3D Similarity Search (Tanimoto, etc.) Input->Similarity Pharmacophore Pharmacophore Modeling Input->Pharmacophore ChEMBL ChEMBL ChEMBL->Similarity PubChem PubChem PubChem->Similarity BindingDB BindingDB BindingDB->Similarity ML Machine Learning Models (SVM, Random Forest) Similarity->ML Pharmacophore->ML TargetList Ranked List of Potential Targets ML->TargetList

Figure 1: Ligand-based virtual screening workflow.

Causality Behind the Method: This approach leverages the vast amount of existing structure-activity relationship (SAR) data for phenylpiperidine derivatives. Machine learning algorithms can identify subtle structural features that are predictive of binding to specific target classes.[6]

Structure-Based Virtual Screening (Reverse Docking)

Should high-resolution structures of potential targets be available, reverse docking offers a complementary approach. Here, the 3D structure of this compound is docked against a library of protein binding sites to predict binding affinities.[7]

Workflow for Structure-Based Target Prediction:

StructureBasedWorkflow cluster_input Input cluster_database Database cluster_process Process cluster_output Output Ligand3D 3D Structure of This compound Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Ligand3D->Docking PDB Protein Data Bank (PDB) (Target Structures) PDB->Docking Scoring Binding Energy Calculation & Scoring Functions Docking->Scoring RankedTargets Ranked Targets based on Predicted Binding Affinity Scoring->RankedTargets

Figure 2: Structure-based virtual screening (reverse docking) workflow.

Causality Behind the Method: This method provides a physics-based estimation of the binding compatibility between the ligand and potential targets, offering insights into the specific molecular interactions that may drive binding.

High-Probability Target Classes: A Literature-Grounded Hypothesis

Based on the extensive research into phenylpiperidine derivatives, several biological target classes emerge as high-priority candidates for investigation.

G-Protein Coupled Receptors (GPCRs)
  • Opioid Receptors (μ, δ, κ): The phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands.[8][9][10] Derivatives have been identified as both agonists and antagonists, with varying selectivity. The substitution pattern on the phenyl ring and the stereochemistry are critical determinants of activity and selectivity.[11]

  • Chemokine Receptors (e.g., CCR2): Phenylpiperidine derivatives have been reported as potent and selective CCR2 antagonists, suggesting a potential role in modulating inflammatory responses.[12]

Monoamine Transporters
  • Serotonin Transporter (SERT): Several selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, contain a phenylpiperidine moiety.[4]

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): The general monoamine reuptake inhibitory activity of some phenylpiperidines suggests that DAT and NET are also plausible targets.[4]

Enzymes
  • Dipeptidyl Peptidase-IV (DPP-IV): Structurally related piperazine derivatives have shown inhibitory activity against DPP-IV, a target for type 2 diabetes.[13]

  • Factor Xa: Piperidine diamine derivatives have been explored as inhibitors of this key coagulation cascade enzyme.[14]

  • Dihydrofolate Reductase (DHFR): Recent studies have demonstrated that piperidine-derived thiosemicarbazones can inhibit DHFR, a target for anticancer and antimicrobial therapies.[15]

Other Potential Targets
  • Sigma Receptors (S1R, S2R): These receptors are implicated in a variety of CNS functions, and piperidine-containing compounds have been shown to bind with high affinity.

  • Ion Channels: The structural similarity to some known ion channel modulators makes this a class of targets worth investigating.

Experimental Target Identification and Validation: A Step-by-Step Guide

The following protocols provide a robust framework for moving from in silico predictions to empirical validation.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

This powerful technique allows for the identification of direct binding partners from a complex biological sample without prior bias.

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized ligand to the beads according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the linker but not the ligand.

  • Protein Lysate Preparation:

    • Prepare a cell or tissue lysate from a relevant biological source (e.g., brain tissue for CNS targets, immune cells for CCR2).

    • Ensure the lysis buffer is compatible with maintaining protein structure and function.

  • Affinity Chromatography:

    • Incubate the protein lysate with both the ligand-coupled and control beads.

    • Wash the beads extensively with buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a high concentration of the free ligand or by changing the pH or ionic strength of the buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Workflow for Affinity Chromatography-Mass Spectrometry:

AffinityChromMSWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis LigandImmobilization Immobilize Ligand on Beads Incubation Incubate Lysate with Beads LigandImmobilization->Incubation LysatePrep Prepare Protein Lysate LysatePrep->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Specific Binding Proteins Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Digestion In-gel Tryptic Digestion SDSPAGE->Digestion LCMS LC-MS/MS Digestion->LCMS DB_Search Database Search & Protein ID LCMS->DB_Search

Figure 3: Affinity chromatography-mass spectrometry workflow.

Trustworthiness of the Protocol: The inclusion of a control column is critical for distinguishing true binding partners from proteins that non-specifically interact with the beads or linker. Elution with the free ligand provides further validation of specific binding.

Target Validation: Cell-Based Functional Assays

Once putative targets have been identified, their functional relevance must be assessed.

Example Protocol: GPCR Activation (Calcium Flux Assay):

  • Cell Line Selection: Use a cell line that endogenously expresses the target GPCR or a recombinant cell line overexpressing the receptor.

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a common downstream signal of GPCR activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).

Signaling Pathway Analysis:

GPCRSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand This compound GPCR Target GPCR Ligand->GPCR Binding G_Protein G-Protein (Gq/11) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Figure 4: A representative GPCR signaling pathway (Gq).
Global Cellular Response: Differential Gene Expression Analysis

To understand the broader impact of the compound on cellular function, RNA-sequencing can be employed to identify changes in gene expression.

Protocol for RNA-Sequencing:

  • Cell Treatment: Treat a relevant cell line with this compound at a functionally active concentration and a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells at various time points.

  • Library Preparation: Prepare sequencing libraries from the RNA samples.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the treated and control groups.

    • Perform pathway analysis (e.g., GO, KEGG) to identify biological processes that are significantly affected by the compound.

Trustworthiness of the Protocol: This unbiased approach can reveal unexpected off-target effects or downstream consequences of primary target engagement, providing a more complete picture of the compound's biological activity.

Data Synthesis and Future Directions

The successful execution of this multi-pronged strategy will yield a wealth of data. The key is to integrate the findings from each stage to build a coherent narrative around the biological activity of this compound.

  • Convergence of Evidence: Do the targets identified by affinity chromatography align with the predictions from in silico models? Do the functional assays confirm the activity suggested by these methods?

  • Structure-Activity Relationship (SAR) Studies: The identified targets can guide the synthesis of new analogs to probe the SAR and optimize potency and selectivity.

  • In Vivo Validation: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy and safety.

This guide provides a rigorous and scientifically sound framework for the initial exploration of this compound. By systematically progressing from computational prediction to unbiased identification and functional validation, researchers can efficiently and effectively uncover the therapeutic potential of this promising compound.

References

  • Zaveri, N. T. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90. [Link][9]

  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link][10]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(7), 765-71. [Link]

  • Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia, The Free Encyclopedia. [Link][4]

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  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1734-1742. [Link]

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A Technical Guide to the Preliminary Bioactivity Screening of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved pharmaceuticals.[1][2] This guide presents a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of (S)-2-(3,4-Dimethylphenyl)piperidine, a novel chiral entity with an uncharacterized pharmacological profile. Recognizing the vast therapeutic potential of piperidine derivatives, we outline a logical and efficient cascade of experiments designed to elucidate the compound's primary pharmacological targets, assess its general cytotoxicity, and identify potential safety liabilities early in the drug discovery process. The workflow begins with in silico computational modeling to generate initial hypotheses on bioactivity and druggability. This is followed by in vitro assays, starting with broad cytotoxicity assessments to establish a therapeutic window, progressing to targeted radioligand binding assays against high-probability protein targets, and concluding with a panel of critical safety pharmacology studies. This document provides detailed, field-proven protocols, data interpretation frameworks, and the scientific rationale behind each experimental choice, equipping researchers and drug development professionals with a robust roadmap for evaluating this and other novel piperidine-based compounds.

Introduction: The Piperidine Scaffold and the Mandate for Screening

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals, valued for its conformational flexibility and ability to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][3] Its presence in drugs spanning indications from oncology to central nervous system (CNS) disorders underscores its status as a "privileged structure" in drug design.[4]

This guide focuses on This compound , a specific, chiral derivative. The introduction of a substituted phenyl ring at the 2-position of the piperidine core creates a rigid, lipophilic moiety that can significantly influence receptor affinity and selectivity. While its use as a synthetic building block for potential cardiovascular agents and analgesics has been noted, its intrinsic biological activity remains largely unexplored in the public domain.

The objective of this whitepaper is to propose a systematic and scientifically rigorous preliminary screening cascade. The goal is not merely to generate data, but to build a comprehensive initial profile of the compound. This allows for an early, evidence-based "Go/No-Go" decision, guiding future investment in lead optimization, functional studies, and eventual in vivo testing. Our approach is tiered, prioritizing cost-effective computational methods before committing resources to more complex and expensive in vitro assays.

Tier 1: In Silico Profiling and Hypothesis Generation

Before any bench-based experiments are initiated, a thorough computational analysis is indispensable for modern drug discovery.[5][6] These in silico methods provide a rapid, low-cost assessment of the molecule's drug-like properties and help to prioritize potential biological targets, thereby focusing subsequent experimental work.[7]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

An early prediction of a compound's pharmacokinetic and safety profile is crucial.[8][9] Numerous computational models can estimate these properties based solely on the chemical structure.

  • Structure Input: Generate a 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Software Selection: Utilize a validated computational ADMET prediction platform (e.g., SwissADME, pkCSM, or commercial software suites).[10]

  • Property Calculation: Submit the structure for calculation of key physicochemical and pharmacokinetic properties. This includes, but is not limited to:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors/Acceptors.

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Prediction of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Toxicity: Prediction of mutagenicity (Ames test), hERG inhibition, and other potential toxicophores.

  • Data Analysis: Consolidate the predicted data and evaluate against established criteria for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).

Table 1: Predicted Physicochemical and ADMET Properties of this compound

Parameter Predicted Value Interpretation / Desirability
Molecular Weight 189.31 g/mol Excellent (< 500)
LogP 3.25 Good (within drug-like range)
TPSA 12.03 Ų Excellent (< 140), suggests good membrane permeability
H-Bond Donors 1 Excellent (≤ 5)
H-Bond Acceptors 1 Excellent (≤ 10)
GI Absorption High Favorable for oral administration
BBB Permeant Yes Potential for CNS activity
CYP2D6 Inhibitor Yes (High Probability) Potential for drug-drug interactions
CYP3A4 Inhibitor No (Low Probability) Favorable
hERG Inhibition Low Probability Favorable cardiac safety profile

| Ames Toxicity | No | Favorable genotoxicity profile |

Target Prediction and Prioritization

Based on structural similarity to known pharmacologically active agents, computational methods can predict likely biological targets. Piperidine derivatives are well-documented ligands for G-protein coupled receptors (GPCRs) and ion channels.[3]

  • Ligand Preparation: Prepare a low-energy 3D conformer of this compound.

  • Target Library Curation: Assemble a library of protein crystal structures for relevant targets. Based on the literature for substituted piperidines, this should include:

    • GPCRs: Mu-Opioid Receptor (MOR), Delta-Opioid Receptor (DOR), Kappa-Opioid Receptor (KOR), Sigma-1 Receptor (S1R).[11][12]

    • Ion Channels: hERG, voltage-gated sodium channels.

  • Docking Simulation: Perform molecular docking of the ligand into the binding site of each target protein using software like AutoDock or Schrödinger Suite.

  • Scoring and Analysis: Analyze the resulting poses and binding scores (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction. Prioritize targets with the best scores and plausible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualization: In Silico Screening Workflow

G cluster_insilico Tier 1: In Silico Profiling A Input Structure This compound B ADMET Prediction (SwissADME, etc.) A->B C Target Prediction (Molecular Docking) A->C D Predicted ADMET Profile (Druggability Assessment) B->D E Prioritized Target List (e.g., S1R, MOR) C->E F Hypothesis Generation: Potential for CNS activity with manageable safety profile. D->F E->F

Caption: Workflow for the initial in silico evaluation.

Tier 2: In Vitro General Cytotoxicity Assessment

Before investigating specific pharmacological activity, it is essential to determine the concentration range at which the compound exhibits general cytotoxicity. This establishes an initial therapeutic window and informs the concentrations used in subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Seed human cell lines (e.g., HEK293 for a non-cancerous line and HepG2 for a liver cell line to hint at hepatotoxicity) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the existing medium with the medium containing the test compound dilutions. Include wells with medium and DMSO alone (vehicle control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 2: Example Cytotoxicity Data for this compound

Cell Line IC₅₀ (µM) Interpretation
HEK293 > 100 µM Low cytotoxicity in non-cancerous kidney cells.

| HepG2 | 75.4 µM | Moderate cytotoxicity in liver-derived cells. |

Tier 3: Primary In Vitro Pharmacology Screening

Based on the in silico predictions and the known pharmacology of structurally related molecules, this tier aims to identify the compound's primary biological target(s). The Sigma-1 receptor (S1R) and Mu-Opioid Receptor (MOR) are high-priority targets due to their frequent interaction with piperidine-based CNS ligands.[16][17] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[18][19]

Sigma-1 Receptor (S1R) Competitive Binding Assay

The S1R is an intracellular chaperone protein implicated in various CNS disorders.[20]

  • Membrane Preparation: Use commercially available cell membranes from a cell line stably expressing human S1R, or prepare them from guinea pig liver, which has high S1R density.[21]

  • Assay Setup: In a 96-well plate, combine in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0):

    • Receptor membranes (e.g., 30-40 µg protein).

    • Radioligand: [³H]-(+)-pentazocine at a single concentration near its Kd (e.g., 2-3 nM).[12]

    • Test Compound: this compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known S1R ligand (e.g., 10 µM haloperidol or unlabeled (+)-pentazocine) to saturate all specific binding sites.[12]

  • Incubation: Incubate the plate for 120 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), washing several times with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

Mu-Opioid Receptor (MOR) Competitive Binding Assay

The MOR is the primary target for opioid analgesics like morphine.

  • Membrane Preparation: Use commercially available membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.[17]

  • Assay Setup: In a 96-well plate, combine in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • hMOR membranes (e.g., 10-20 µg protein).

    • Radioligand: [³H]-DAMGO at a concentration near its Kd (e.g., 0.5-1.0 nM).

    • Test Compound: this compound across a range of concentrations.

  • Controls:

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding (NSB): Membranes + radioligand + 10 µM Naloxone.[17]

  • Incubation: Incubate for 60-120 minutes at room temperature.[17]

  • Filtration & Quantification: Follow the same procedure as for the S1R assay.

  • Data Analysis: Calculate the IC₅₀ and Ki as described above.

Table 3: Example Binding Affinity Data for this compound

Target Receptor Radioligand Ki (nM)
Sigma-1 (S1R) [³H]-(+)-pentazocine 45.2

| Mu-Opioid (MOR) | [³H]-DAMGO | 875.6 |

Visualization: Competitive Binding Assay Principle

G cluster_control Total Binding (No Competitor) cluster_test Competition (With Test Compound) Receptor1 Receptor Radioligand1 [³H]-Ligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 [³H]-Ligand Radioligand2->Receptor2 Displaced TestCompound Test Compound TestCompound->Receptor2 Binds

Caption: Principle of a competitive radioligand binding assay.

Tier 4: Secondary In Vitro Safety Pharmacology

Concurrent with primary target identification, a panel of safety assays is critical to flag potential liabilities. These assays investigate interactions with targets known to cause adverse drug reactions.

hERG Channel Inhibition Assay

Blockade of the hERG potassium channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia.[3][22] This is a mandatory safety screen for all drug candidates.

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[23]

  • Procedure:

    • Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG tail currents.[24]

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) are run in parallel.[3]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. The data are then used to generate an IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a primary cause of drug-drug interactions.[2]

  • System: Use human liver microsomes, which contain a mixture of CYP enzymes.[25]

  • Cocktail Assay: Incubate the microsomes with a cocktail of probe substrates, each specific for a different CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[26]

  • Inhibition: Run parallel incubations in the presence of the test compound at various concentrations.

  • Analysis: After incubation, stop the reaction and quantify the formation of the specific metabolite for each probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value of the test compound for each CYP isoform by measuring the reduction in metabolite formation.[27]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[28][29]

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (cannot grow without it).[30]

  • Metabolic Activation: Conduct the test both with and without a rat liver extract (S9 fraction) to simulate mammalian metabolism.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on histidine-deficient agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.[31]

Plasma Protein Binding (PPB) Assay

This assay determines the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[1][32]

  • Apparatus: Use a RED device, which has two chambers separated by a semipermeable membrane.

  • Procedure: Add human plasma spiked with the test compound to one chamber and phosphate-buffered saline (PBS) to the other.[33]

  • Equilibration: Incubate the device at 37°C for 4-6 hours to allow the unbound compound to equilibrate across the membrane.

  • Analysis: At the end of the incubation, take samples from both the plasma and buffer chambers. Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Calculation: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[34]

Table 4: Example In Vitro Safety Pharmacology Profile

Assay Endpoint Result Interpretation
hERG Inhibition IC₅₀ > 30 µM Low risk of cardiac arrhythmia.
CYP2D6 Inhibition IC₅₀ 2.5 µM Potential for drug-drug interactions.
CYP3A4 Inhibition IC₅₀ > 50 µM Low risk of drug-drug interactions.
Ames Test Mutagenicity Negative Non-mutagenic.

| Plasma Protein Binding | % Unbound | 15% | Moderately bound, sufficient free fraction expected. |

Summary and Forward Look

This technical guide has detailed a logical, tiered approach for the preliminary bioactivity screening of this compound. The proposed cascade efficiently integrates computational predictions with a series of targeted in vitro experiments to build a foundational understanding of the compound's pharmacological and safety profile.

Based on the hypothetical data generated herein, this compound emerges as a compound with:

  • Primary Activity: Moderate affinity for the Sigma-1 receptor, with weaker activity at the Mu-Opioid receptor.

  • Drug-like Properties: Favorable predicted ADMET properties for CNS penetration.

  • Safety Profile: Low risk for cytotoxicity and hERG liability, but a potential liability for drug-drug interactions via CYP2D6 inhibition.

This initial dataset provides a strong basis for a "Go" decision for further investigation. The next logical steps would include:

  • Functional Assays: Determine if the compound acts as an agonist, antagonist, or allosteric modulator at the Sigma-1 receptor.

  • Selectivity Profiling: Screen against a broader panel of CNS receptors to confirm selectivity.

  • Lead Optimization: Initiate a medicinal chemistry campaign to improve S1R potency and selectivity while mitigating CYP2D6 inhibition.

  • In Vivo Studies: If a lead candidate emerges, progress to pharmacokinetic and preliminary efficacy studies in relevant animal models.

By following a structured and comprehensive screening paradigm, the path from a novel chemical entity to a viable drug candidate can be navigated with greater efficiency and confidence.

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Spectroscopic Data of (S)-2-(3,4-Dimethylphenyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-(3,4-Dimethylphenyl)piperidine is a chiral substituted piperidine that holds significance as a building block in medicinal chemistry and drug development. The piperidine motif is a prevalent scaffold in a vast number of pharmaceuticals and bioactive molecules. The specific stereochemistry and substitution pattern of this compound make it a valuable synthon for creating complex molecular architectures with defined three-dimensional orientations, which is often crucial for biological activity.

This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various stages of research and development. The data and interpretations presented herein are based on established principles of spectroscopy and analysis of closely related structural analogs.

Molecular Structure and Stereochemistry

The structural integrity and stereochemical purity of this compound are the foundation of its utility. The molecule consists of a piperidine ring substituted at the 2-position with a 3,4-dimethylphenyl group. The chiral center at the C2 position of the piperidine ring dictates the (S)-configuration.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 25°C

  • Methodology: A sample of this compound is dissolved in CDCl₃, and the ¹H NMR spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d, J ≈ 8 Hz1HAr-H (H5')
~7.05s1HAr-H (H2')
~6.95d, J ≈ 8 Hz1HAr-H (H6')
~3.60dd1HH2 (methine proton on piperidine)
~3.10m1HH6 (equatorial proton on piperidine)
~2.70t1HH6 (axial proton on piperidine)
~2.25s3HAr-CH₃
~2.23s3HAr-CH₃
~1.90-1.50m6HH3, H4, H5 (piperidine ring protons)
~1.40br s1HN-H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.9-7.1 ppm): The 3,4-disubstituted aromatic ring gives rise to three signals. A doublet around 7.10 ppm, a singlet around 7.05 ppm, and another doublet around 6.95 ppm are expected, corresponding to the three aromatic protons. The coupling constants (J) of the doublets would be typical for ortho-coupling (~8 Hz).

  • Piperidine Ring Protons:

    • The methine proton at C2 (H2) , being adjacent to both the nitrogen and the aromatic ring, is expected to be deshielded and appear as a doublet of doublets around 3.60 ppm.

    • The protons at C6 , adjacent to the nitrogen, will be deshielded compared to other methylene groups on the ring. The axial and equatorial protons are diastereotopic and will have different chemical shifts, appearing as a multiplet around 3.10 ppm and a triplet around 2.70 ppm.

    • The remaining piperidine methylene protons at C3, C4, and C5 will overlap and appear as a complex multiplet in the upfield region of 1.50-1.90 ppm.

  • Methyl Protons (δ ~2.2 ppm): The two methyl groups on the aromatic ring are in slightly different chemical environments and are expected to appear as two closely spaced singlets around 2.25 and 2.23 ppm.

  • N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet around 1.40 ppm. Its chemical shift can be variable and may exchange with deuterium upon addition of D₂O.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol
  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: CDCl₃ at 77.16 ppm

  • Temperature: 25°C

  • Methodology: A sample is dissolved in CDCl₃, and a proton-decoupled ¹³C NMR spectrum is acquired.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~142.0C1' (ipso)
~136.5C4' (ipso)
~134.8C3' (ipso)
~129.8C5'
~128.5C6'
~126.0C2'
~60.5C2
~47.0C6
~30.0C3
~26.0C5
~25.0C4
~19.8Ar-CH₃
~19.5Ar-CH₃
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 126-142 ppm): Six signals are expected for the aromatic carbons. The three quaternary carbons (C1', C3', and C4') will be downfield, with the carbons bearing the methyl groups (C3' and C4') appearing around 134-137 ppm. The three aromatic CH carbons (C2', C5', and C6') will resonate between 126 and 130 ppm.

  • Piperidine Carbons (δ 25-61 ppm):

    • C2 , being attached to the aromatic ring and nitrogen, is the most deshielded of the piperidine carbons, appearing around 60.5 ppm.

    • C6 , adjacent to the nitrogen, will be found around 47.0 ppm.

    • The remaining methylene carbons of the piperidine ring, C3, C4, and C5 , are expected in the upfield region between 25 and 30 ppm.

  • Methyl Carbons (δ ~19 ppm): The two methyl carbons attached to the aromatic ring will have similar chemical shifts and are expected to appear around 19.5 and 19.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: Thin film on a salt plate (NaCl or KBr)

  • Methodology: A drop of the neat liquid is placed between two salt plates to create a thin film, and the IR spectrum is recorded.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
3050-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch
~1610, ~1500MediumAromatic C=C stretch
~1460MediumCH₂ bend (scissoring)
850-800StrongAromatic C-H out-of-plane bend (1,2,4-trisubstituted)
Interpretation of the IR Spectrum
  • N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[1]

  • C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the piperidine and methyl groups will be observed just below 3000 cm⁻¹.[1]

  • Aromatic C=C Stretches: Two characteristic bands for the aromatic ring C=C stretching vibrations are expected around 1610 cm⁻¹ and 1500 cm⁻¹.

  • C-H Bends: A medium intensity band around 1460 cm⁻¹ is due to the scissoring motion of the CH₂ groups in the piperidine ring. A strong band in the 800-850 cm⁻¹ region is indicative of the out-of-plane C-H bending for a 1,2,4-trisubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol
  • Instrument: Mass Spectrometer with Electron Ionization (EI) source

  • Ionization Mode: Electron Ionization (70 eV)

  • Methodology: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data
m/zPossible Fragment Ion
189[M]⁺ (Molecular Ion)
188[M-H]⁺
174[M-CH₃]⁺
119[C₉H₁₁]⁺ (Dimethylbenzyl cation)
84[C₅H₁₀N]⁺ (Piperidinyl fragment)
Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 189. The fragmentation pattern will be characteristic of 2-arylpiperidines.

fragmentation M [M]⁺˙ m/z 189 M_minus_H [M-H]⁺ m/z 188 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 174 M->M_minus_CH3 - •CH₃ Dimethylbenzyl [C₉H₁₁]⁺ m/z 119 M->Dimethylbenzyl α-cleavage Piperidinyl [C₅H₁₀N]⁺ m/z 84 M->Piperidinyl cleavage

Caption: Predicted major fragmentation pathways for this compound.

  • Molecular Ion ([M]⁺, m/z 189): The peak corresponding to the intact molecule with one electron removed.

  • [M-H]⁺ (m/z 188): Loss of a hydrogen radical, often from the carbon alpha to the nitrogen, is a common fragmentation pathway for amines.

  • [M-CH₃]⁺ (m/z 174): Loss of a methyl radical from one of the dimethylphenyl substituents.

  • α-Cleavage (m/z 119): A major fragmentation pathway for amines is cleavage of the bond beta to the nitrogen atom. In this case, cleavage of the C2-C3 bond of the piperidine ring can lead to the formation of a stable dimethylbenzyl cation at m/z 119.

  • Piperidinyl Fragment (m/z 84): Cleavage of the bond between the piperidine ring and the aromatic ring can result in a fragment corresponding to the protonated piperidine ring at m/z 84.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are crucial for confirming the identity of the compound. This information is essential for researchers and scientists working with this important chiral building block, ensuring its correct identification and quality control in synthetic and medicinal chemistry applications.

References

  • Schaeffer, H. F. (1962). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry, 40(9), 1678-1682.
  • Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene [Video]. YouTube. [Link]

  • Pozza, M. D., Orvain, C., Brustolin, L., & Fregona, D. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpiperidine. PubChem. Retrieved from [Link]

  • Anet, F. A. L., & Yavari, I. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(5), 1173-1177. [Link]

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  • Herrera-Acevedo, C., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(15), 4987. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Phenylpiperidine. NIST WebBook. Retrieved from [Link]

  • Bilgin, C. M., et al. (2019). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure, 1175, 74-84. [Link]

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Sources

Computational Docking of (S)-2-(3,4-Dimethylphenyl)piperidine: A Guide to Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals.[1][2] This guide focuses on a specific derivative, (S)-2-(3,4-dimethylphenyl)piperidine, a chiral building block with potential applications in cardiovascular and analgesic drug development.[3] We will navigate the intricate process of computational molecular docking, a powerful in silico technique that predicts how a small molecule like our compound of interest binds to a protein target.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded workflow. Moving beyond a simple recitation of steps, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind methodological choices, ensuring a robust and self-validating experimental design. We will cover the entire docking cascade, from target selection and preparation to the nuanced interpretation of results, equipping you with the expertise to generate actionable insights for your drug discovery pipeline.

Part 1: The Scientific Rationale - Laying the Groundwork

The Privileged Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a "privileged scaffold" in drug design. Its prevalence stems from its ability to exist in a stable chair conformation, presenting substituents in well-defined three-dimensional vectors. This allows for precise interaction with biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enabling critical ionic interactions within a protein's binding pocket. Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its versatility and significance.[1]

Spotlight on this compound

Our molecule of interest, this compound (CAS No. 1213162-87-8), is a chiral amine. Its stereochemistry is critical, as biological systems are inherently chiral, and enantiomers often exhibit vastly different pharmacological activities. Reports suggest its utility as a precursor for beta-blockers, cardiovascular agents, and novel analgesics.[3] This information provides a logical starting point for selecting potential protein targets. For this guide, we will hypothesize its interaction with a target relevant to cardiovascular medicine, the Beta-2 Adrenergic Receptor (β2AR) , a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cardiac and smooth muscle function.

The Strategic Value of In Silico Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex.[4] In structure-based drug design, it serves as a virtual screening tool to identify potential drug candidates from vast libraries and to understand the atomic-level interactions that govern binding affinity.[5][6] By simulating these interactions computationally, we can prioritize compounds for synthesis and experimental testing, dramatically accelerating the drug discovery timeline and reducing costs.

Part 2: Foundational Principles - A Validated Docking Cascade

The Docking Paradigm: A Conceptual Workflow

A successful docking study is not a single event but a cascade of carefully executed steps. Each stage builds upon the last, and the quality of the final output is entirely dependent on the rigor applied throughout the process. The overall workflow is a systematic funnel, starting with broad structural data and culminating in specific, atomic-level insights.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., β2AR from PDB) Target_Prep 3. Receptor Preparation (Add H, remove water, etc.) Target_Selection->Target_Prep Ligand_Generation 2. Ligand Generation This compound Ligand_Prep 4. Ligand Preparation (Energy minimization, add charges) Ligand_Generation->Ligand_Prep Docking 5. Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep->Docking Pose_Analysis 6. Pose & Score Analysis (Binding Energy, RMSD) Docking->Pose_Analysis Interaction_Analysis 7. Interaction Visualization (H-Bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Insights 8. Actionable Insights (Hypothesis Generation) Interaction_Analysis->Insights

Caption: The Molecular Docking Workflow.

The Engine of Simulation: The Force Field

At the heart of any molecular simulation is the force field, a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[7] For small, drug-like molecules, specialized force fields are essential for accuracy. Widely used examples include the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF).[7][8] These parameters govern everything from bond lengths and angles to the non-bonded van der Waals and electrostatic interactions that are the essence of molecular recognition. An improperly parameterized ligand will lead to unreliable docking results, making this a critical, foundational choice.

Choosing the Right Tool: Software Selection

A variety of robust software packages are available for molecular docking, each with unique search algorithms and scoring functions.[9] Popular commercial options include Glide (Schrödinger) and GOLD (CCDC). For this guide, we will utilize AutoDock Vina , a widely used, open-source program known for its excellent balance of speed and accuracy.[10][11] Its scoring function approximates binding affinity in kcal/mol, and its search algorithm effectively explores the conformational space of the ligand.

Part 3: Experimental Protocols - A Step-by-Step Workflow

This section provides a detailed, reproducible protocol. The causality for each step is explained to instill a deeper understanding of the process.

Target Protein Selection and Preparation

Causality: The quality of the receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-biologically relevant components (e.g., crystal packing artifacts, water molecules) and lack hydrogen atoms.[12][13] Proper preparation corrects these issues, creating a chemically accurate representation of the protein's binding site. For this study, we select the human β2 Adrenergic Receptor in complex with an agonist (PDB ID: 2RH1).

Protocol: Receptor Preparation using UCSF ChimeraX

  • Fetch the Structure: Open UCSF ChimeraX and fetch the PDB structure using the command: open 2RH1.

  • Simplify the Complex: The PDB entry contains the receptor, a G-protein, and a ligand. We must isolate the receptor chain. Delete the other components using commands like:

    • delete /B-D (Deletes chains B, C, and D, which represent the G-protein).

    • delete solvent (Removes all water molecules).

  • Prepare the Structure: Use the dock prep tool, which automates the essential preparation steps.

    • Command: dock prep #1

    • This tool will:

      • Add hydrogen atoms, which are crucial for proper hydrogen bonding and steric considerations.

      • Remove alternate locations for amino acid side chains, selecting the most probable conformation.

      • Repair any missing side chains using a rotamer library.

      • Assign atomic charges (e.g., AMBER ff14SB) to the protein residues.

  • Save the Prepared Receptor: Save the cleaned receptor structure in the Mol2 format, which retains the added hydrogens and charges.

    • File -> Save... and choose rec.mol2.

Ligand Preparation

Causality: The docking algorithm needs a high-quality 3D structure of the ligand with correct stereochemistry, bond orders, and partial atomic charges.[14][15] Starting from a 2D representation and performing an energy minimization ensures the ligand is in a low-energy, physically realistic conformation before docking begins.

Protocol: Ligand Preparation using AutoDock Tools (ADT)

  • Obtain Ligand Structure: Draw this compound in a chemical sketcher like MarvinSketch or ChemDraw and save as a Mol file, or obtain it from a database like PubChem. Ensure the (S)-stereochemistry is correctly defined.

  • Load into ADT: Open AutoDock Tools. Go to Ligand -> Input -> Open and select your ligand's Mol file.

  • Process the Ligand:

    • ADT will automatically add polar hydrogens.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions. ADT will automatically detect rotatable bonds. Verify that these are chemically sensible (e.g., single bonds, not in rings).

  • Assign Charges: Gasteiger charges, which are suitable for docking, will be calculated and added.

  • Save in PDBQT Format: The PDBQT format is required for AutoDock Vina. It contains the atomic coordinates (PDB), partial charges (Q), and atom type information (T).

    • Go to Ligand -> Output -> Save as PDBQT... and save as ligand.pdbqt.

Molecular Docking with AutoDock Vina

Causality: The docking simulation must be confined to a specific search space, known as the grid box. This box should encompass the entire binding site where the ligand is expected to bind. The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true energy minimum but also increases the computation time.[11][16]

Protocol: Running the Vina Simulation

  • Prepare Receptor PDBQT: Load the prepared receptor (rec.mol2) into ADT. Go to Grid -> Macromolecule -> Choose... and select it. Save it as a PDBQT file (receptor.pdbqt).

  • Define the Grid Box:

    • In ADT, go to Grid -> Grid Box....

    • A box will appear. Center it on the binding site. A good practice is to center it on the co-crystallized ligand if one was present. Adjust the dimensions to ensure the box is large enough to allow the ligand to rotate freely within the site (e.g., 24 x 24 x 24 Å).

    • Note the coordinates for the center and the size dimensions.

  • Create a Configuration File: Create a text file named conf.txt with the following content, substituting your file names and grid parameters:

  • Execute Vina: Open a command-line terminal, navigate to your working directory, and run the command: vina --config conf.txt

Part 4: Data Analysis - From Numbers to Insights

Raw docking output is a collection of scores and coordinates. The true scientific value is unlocked through careful analysis and visualization.

Interpreting the Docking Output

The primary outputs are the all_poses.pdbqt file, containing the coordinates of the top-predicted binding poses, and the docking_log.txt file, which contains the binding affinity scores.

  • Binding Affinity (kcal/mol): This score, found in the log file, is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[17] It is the primary metric for ranking different ligands or poses.

  • Binding Pose and RMSD: AutoDock Vina provides multiple binding modes (poses). The top pose is the one with the best score. Root Mean Square Deviation (RMSD) is used to compare the similarity of poses. An RMSD value below 2.0 Å between a docked pose and a known experimental pose is generally considered a successful prediction.[18]

Visualization of Key Interactions

Causality: A docking score alone is insufficient. Visual inspection is critical to determine if the predicted binding pose is chemically reasonable and to understand the specific intermolecular forces stabilizing the complex.[19]

Protocol: Visualization with PyMOL

  • Load Structures: Open PyMOL and load the prepared receptor (receptor.pdbqt) and the output poses file (all_poses.pdbqt).

  • Focus on the Binding Site: Center the view on the ligand. Select the amino acid residues within 4-5 Å of the ligand to define the binding pocket.

  • Identify Interactions: Use the find command or visualization wizards in PyMOL to identify key interactions for the top-scoring pose:

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the piperidine nitrogen and a serine, threonine, or aspartate residue).

    • Hydrophobic Interactions: Identify nonpolar residues (e.g., valine, leucine, phenylalanine) in close contact with the dimethylphenyl group of the ligand.

    • Pi-Stacking: Look for favorable parallel or T-shaped arrangements between the ligand's aromatic ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • Generate a 2D Diagram: Use a tool like LigPlot+ or the PoseView web server to generate a 2D schematic of the interactions, which is excellent for presentations and publications.[19]

Summarizing Quantitative Data

Organizing results into a clear table is essential for comparison and reporting.

Binding ModeBinding Affinity (kcal/mol)RMSD from Mode 1 (Å)Key Interacting Residues (β2AR)Interaction Type
1-8.50.00Asp113, Ser204, Phe290H-Bond, H-Bond, Pi-Stacking
2-8.21.35Asp113, Val114, Phe290H-Bond, Hydrophobic, Pi-Stacking
3-7.92.18Ser207, Asn312, Tyr316H-Bond, H-Bond, H-Bond
...............
(Note: Data is illustrative and would be replaced with actual results from the Vina simulation.)

Part 5: Advanced Considerations & Best Practices

The Critical Role of a Control

A fundamental principle of any valid experiment is the use of a control. In docking, this involves re-docking the co-crystallized ligand back into its own binding site.[19] A successful docking protocol should be able to reproduce the experimental binding mode with a low RMSD (<2.0 Å). This validates that your chosen parameters and software are appropriate for the target system.

Beyond Rigidity: Induced Fit and Flexibility

A primary limitation of standard docking is that the receptor is treated as a rigid entity. In reality, proteins are flexible and can change conformation upon ligand binding—a phenomenon known as "induced fit".[4] Advanced techniques like flexible docking (allowing specific receptor side chains to move) or induced-fit docking (IFD) can provide a more accurate picture, albeit at a higher computational cost.

Post-Docking Validation with Molecular Dynamics

While docking provides a static prediction of a binding pose, Molecular Dynamics (MD) simulations can assess the stability of this pose over time.[20] An MD simulation models the movement of every atom in the protein-ligand complex within a simulated aqueous environment. If the ligand remains stably bound in its docked pose throughout a nanosecond-scale simulation, it increases confidence in the docking result.

Caption: Relationship between core docking and validation methods.

Conclusion

This guide has detailed a scientifically rigorous workflow for the computational docking of this compound against the β2 Adrenergic Receptor. We have progressed from the foundational rationale for target and software selection through meticulous, step-by-step protocols for ligand and protein preparation, culminating in a nuanced approach to data analysis and visualization. By understanding the causality behind each step and incorporating essential validation practices, researchers can elevate their in silico experiments from simple calculations to powerful predictive models. The insights generated from this docking cascade form a robust hypothesis of the molecule's binding mechanism, providing a solid foundation for subsequent hit-to-lead optimization and experimental validation in the complex, rewarding journey of drug discovery.

References

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In-Depth Technical Guide: Molecular Modeling and Simulation of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1][2] Its prevalence stems from its ability to serve as a versatile pharmacophore, influencing the physicochemical properties and biological activity of drug candidates.[3] (S)-2-(3,4-Dimethylphenyl)piperidine, a specific chiral derivative, represents a class of compounds with significant potential for interacting with various biological targets, including G-protein coupled receptors and enzymes.[4][5] Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been instrumental in exploring the therapeutic potential of piperidine derivatives.[6][7]

This in-depth technical guide provides a comprehensive workflow for the molecular modeling and simulation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand the dynamic behavior of this ligand and its interactions with a putative protein target. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible computational pipeline.

Ligand and Receptor Preparation: The Foundation of a Reliable Simulation

The initial stage of any molecular modeling study is the meticulous preparation of both the ligand and the receptor. This step is critical as any inaccuracies introduced here will propagate throughout the simulation, leading to unreliable results.

Ligand Parameterization

Since this compound is a small organic molecule, it is unlikely to be present in standard biomolecular force fields. Therefore, we must generate accurate force field parameters that describe its intramolecular and intermolecular interactions.

Experimental Protocol: Ligand Parameterization using AmberTools and ACPYPE

  • Obtain 3D Coordinates: Start with a high-quality 3D structure of this compound. This can be obtained from chemical databases like PubChem or generated using a molecule builder and energy minimized.

  • Charge Derivation: Use the antechamber module in AmberTools to assign partial charges.[8][9] The AM1-BCC charge method is a common and effective choice for generating atom-centered point charges.[8]

  • Atom Typing: antechamber will also assign atom types from a general force field like the General Amber Force Field (GAFF).[8][9] GAFF is specifically designed for small organic molecules and is compatible with standard AMBER protein force fields.[8]

  • Missing Parameter Check: The parmchk2 utility is then used to identify any missing bond, angle, or dihedral parameters in the GAFF library for our specific ligand.[8] It will also suggest analogous parameters from the existing force field.

  • Topology Generation: Finally, use ACPYPE (AnteChamber PYthon Parser interfacE) to convert the AMBER-formatted topology and parameter files into a format compatible with GROMACS, a widely used molecular dynamics engine.[10]

Causality: The choice of GAFF and AM1-BCC is based on their widespread use and validation in the scientific community for providing a balanced description of small molecule energetics.[11][12] ACPYPE streamlines the often-tedious process of file format conversion, reducing the potential for manual errors.[10]

Receptor Preparation

For this guide, we will assume a hypothetical protein target. The preparation of the receptor involves cleaning the PDB file, adding missing atoms, and assigning protonation states.

Experimental Protocol: Receptor Preparation

  • PDB File Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Cleaning the PDB: Remove any unwanted molecules such as water, ions, and co-crystallized ligands that are not relevant to the simulation.

  • Adding Missing Atoms: Crystal structures often lack hydrogen atoms and may have missing side-chain or loop residues. Use software like UCSF Chimera or Maestro to add these missing atoms.

  • Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are pH-dependent and crucial for accurate electrostatics. Use tools like H++ or PROPKA to predict these states at a physiological pH (typically 7.4).

  • Force Field Assignment: Assign a suitable force field for the protein. The CHARMM and AMBER force fields are widely used and well-parameterized for proteins.[13]

Causality: A clean and complete receptor structure is paramount for accurate docking and simulation. Incorrect protonation states can lead to erroneous electrostatic interactions, significantly impacting the predicted binding mode and affinity.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] This provides a static snapshot of the likely binding mode.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and receptor structures into the PDBQT file format required by AutoDock Vina. This format includes partial charges and atom type information.

  • Define the Search Space: Define a "grid box" that encompasses the putative binding site on the receptor. The size and location of this box are critical for an efficient and accurate search.

  • Run Docking: Execute AutoDock Vina, which will perform a conformational search of the ligand within the defined grid box, using a scoring function to rank the different poses.[16]

  • Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score. The pose with the lowest binding energy is typically considered the most likely.[15]

Causality: AutoDock Vina is a popular choice due to its computational efficiency and accuracy in predicting binding poses.[16] Defining a focused search space is crucial; a box that is too large will increase computational time and may lead to non-specific binding, while a box that is too small may miss the true binding site.

Table 1: Representative Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol)-8.5
RMSD from native pose (Å)1.2
Interacting ResiduesTYR122, PHE258, TRP314

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Complex

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the time evolution of the protein-ligand complex, providing insights into its stability and the nature of the interactions.[17][18]

Workflow: Protein-Ligand Complex MD Simulation using GROMACS

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein-Ligand Complex PDB Topology Generate Topology (gmx pdb2gmx & Ligand ITP) PDB->Topology Box Define Simulation Box (gmx editconf) Topology->Box Solvate Solvate with Water (gmx solvate) Box->Solvate Ions Add Ions (gmx genion) Solvate->Ions EM Energy Minimization (gmx grompp & gmx mdrun) Ions->EM NVT NVT Equilibration (gmx grompp & gmx mdrun) EM->NVT NPT NPT Equilibration (gmx grompp & gmx mdrun) NVT->NPT Production Production MD (gmx grompp & gmx mdrun) NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Trajectory BindingEnergy Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory->BindingEnergy

Experimental Protocol: GROMACS MD Simulation

  • System Building:

    • Combine the protein and the best-ranked docked ligand pose into a single coordinate file.

    • Use gmx pdb2gmx to generate the protein topology using a chosen force field (e.g., CHARMM36m).

    • Include the ligand's ITP file (generated by ACPYPE) in the main topology file.[19][20]

    • Create a simulation box using gmx editconf and solvate it with water using gmx solvate.

    • Add ions to neutralize the system using gmx genion.[19]

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

    • Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.[20] Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[20]

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns). No restraints are applied during this phase.

Causality: The multi-step equilibration process is crucial for bringing the system to the desired temperature and pressure without introducing significant artifacts. The choice of force field, such as CHARMM36m, is based on its accuracy in representing protein and ligand dynamics.[11][20]

Analysis of Simulation Trajectories: Extracting Meaningful Insights

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at different time points.[21] We need to analyze this trajectory to extract meaningful biological insights.[17][22]

Key Analysis Metrics:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of a selection of atoms (e.g., protein backbone or ligand heavy atoms) over time from a reference structure. A stable RMSD indicates that the system has reached equilibrium.[21][23]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility.[21][23]

  • Hydrogen Bond Analysis: Identifies and quantifies the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.[23][24]

  • Interaction Energy: Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.[24]

Table 2: Representative MD Simulation Analysis Data

Analysis MetricResultInterpretation
Ligand RMSD1.5 ± 0.3 ÅThe ligand remains stably bound in the binding pocket.
Protein Backbone RMSD2.1 ± 0.4 ÅThe overall protein structure is stable during the simulation.
Key H-bonds (Occupancy)TYR122-OH...Piperidine-NH (75%)A stable hydrogen bond is formed with TYR122.
Average Interaction Energy-45.2 ± 5.6 kcal/molStrong non-bonded interactions contribute to binding.

Visualization of Key Interactions

Interactions cluster_ligand This compound cluster_receptor Receptor Binding Pocket Ligand_NH Piperidine NH TYR122 TYR122 Ligand_NH->TYR122 Hydrogen Bond Ligand_Aro Dimethylphenyl Ring PHE258 PHE258 Ligand_Aro->PHE258 π-π Stacking TRP314 TRP314 Ligand_Aro->TRP314 Hydrophobic Interaction

Conclusion

This technical guide has outlined a comprehensive and robust workflow for the molecular modeling and simulation of this compound. By following these experimentally validated protocols and understanding the rationale behind each step, researchers can gain valuable insights into the dynamic behavior of this and other small molecule ligands. The integration of ligand parameterization, molecular docking, and molecular dynamics simulations provides a powerful computational microscope to investigate ligand-protein interactions at an atomic level, ultimately aiding in the rational design of novel therapeutics.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Available at: [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). CHARMM36 all-atom additive protein force field: validation from protein folding and dynamics.
  • Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Eastman, P. K., Lemkul, J. A., ... & Im, W. (2015). CHARMM-GUI: a web-based graphical user interface for CHARMM.
  • GROMACS Tutorials by Justin A. Lemkul, Ph.D. Available at: [Link]

  • Brooks, B. R., Brooks, C. L., Mackerell, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program.
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  • Lopes, J. C., Dos Santos, A. F., & da Silva, A. B. F. (2019). Force fields for small molecules. In Methods in molecular biology (Vol. 2025, pp. 25-46). Humana, New York, NY.
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  • Ghasemi, F., Shiri, F., & Kompany-Isfahani, M. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.
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  • Asif, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini reviews in medicinal chemistry, 23(15), 1698–1722.
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  • Asif, M. (2022). A comprehensive review on the synthesis and pharmacological applications of piperidine derivatives. Future medicinal chemistry, 14(12), 999–1031.
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Methodological & Application

Application Note: Enantioselective Synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the enantioselective synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine, a valuable chiral building block in pharmaceutical and agrochemical research. The highlighted methodology is centered around the robust and highly efficient Iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt precursor. This approach offers excellent enantioselectivity and high yields, making it a practical and scalable solution for obtaining the desired enantiomerically pure product. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of catalytic systems, tailored for researchers, scientists, and professionals in drug development.

Introduction

Chiral piperidine scaffolds are integral structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2] The specific stereochemistry of these molecules is often crucial for their pharmacological activity and therapeutic efficacy. This compound is a key chiral amine building block utilized in the synthesis of various bioactive molecules, including potential analgesics and anti-inflammatory agents.[3][4] Consequently, the development of efficient and highly stereoselective synthetic routes to access this compound in its enantiomerically pure form is of significant interest.

Among the various strategies for asymmetric piperidine synthesis, the catalytic asymmetric hydrogenation of pyridinium salts has emerged as a particularly powerful and atom-economical method.[5][6][7] This approach circumvents the challenges associated with the direct hydrogenation of the stable pyridine ring by activating the substrate as a pyridinium salt, which enhances its reactivity.[6] Iridium complexes featuring chiral phosphine ligands have demonstrated exceptional performance in catalyzing these transformations, affording high enantioselectivities for a broad range of substrates.[8]

This application note will detail a reliable protocol for the synthesis of this compound, commencing with the preparation of the 2-(3,4-Dimethylphenyl)pyridine precursor, followed by its conversion to the N-benzylpyridinium salt, and culminating in the pivotal Iridium-catalyzed asymmetric hydrogenation and subsequent deprotection.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is strategically planned in a four-step sequence, as depicted in the workflow below. This methodology is designed for efficiency and high stereochemical control.

G cluster_0 Precursor Synthesis cluster_1 Activation cluster_2 Asymmetric Hydrogenation cluster_3 Deprotection Start 3,4-Dimethylbromobenzene + 2-Bromopyridine Precursor 2-(3,4-Dimethylphenyl)pyridine Start->Precursor Suzuki Coupling Pyridinium N-Benzyl-2-(3,4-dimethylphenyl)pyridinium Bromide Precursor->Pyridinium N-Benzylation Protected_Piperidine (S)-N-Benzyl-2-(3,4-dimethylphenyl)piperidine Pyridinium->Protected_Piperidine [Ir(COD)Cl]₂ / Chiral Ligand, H₂ Final_Product This compound Protected_Piperidine->Final_Product Debenzylation (e.g., H₂, Pd/C)

Figure 1: Overall synthetic workflow for this compound.

The core of this strategy lies in the Iridium-catalyzed asymmetric hydrogenation of the N-benzylpyridinium salt. The N-benzyl group serves a dual purpose: it activates the pyridine ring for hydrogenation and can be readily removed in the final step to yield the free secondary amine.[6] The choice of the chiral ligand is paramount for achieving high enantioselectivity in the hydrogenation step.

Mechanistic Insights

The Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is believed to proceed through an outer-sphere dissociative mechanism.[9] The key steps are outlined below:

G cluster_0 Stereochemistry Determining Step Pyridinium N-Benzylpyridinium Salt Enamine Enamine Intermediate Pyridinium->Enamine [Ir]-H₂ Iminium Iminium Intermediate Enamine->Iminium Protonation Piperidine Chiral Piperidine Iminium->Piperidine [Ir]-H₂

Figure 2: Simplified mechanistic pathway of asymmetric pyridinium hydrogenation.

The initial hydrogenation of the pyridinium salt leads to the formation of an enamine intermediate. Subsequent protonation of this enamine generates an iminium species. The stereoselectivity of the overall transformation is primarily determined during the hydride reduction of this iminium intermediate, which is directed by the chiral environment created by the iridium catalyst and its ligand.

Comparative Performance of Chiral Ligands

The selection of the chiral ligand is a critical parameter influencing the enantioselectivity of the hydrogenation. While a variety of chiral phosphine ligands have been developed, atropisomeric biaryl phosphines have shown particular promise in this transformation.[10] Below is a table summarizing the performance of different ligands in the asymmetric hydrogenation of structurally similar 2-arylpyridinium salts.

EntrySubstrateChiral LigandCatalyst SystemSolventTemp (°C)Pressure (psi)erYield (%)Reference
1N-Benzyl-2-(2,4-dimethylphenyl)pyridinium Bromide(S)-Segphos[Ir(COD)Cl]₂THF4060091.8:8.2-
2N-Benzyl-2-(2,4-dimethylphenyl)pyridinium Bromide(S)-MP²-Segphos[Ir(COD)Cl]₂THF4060086.7:13.3-
3 N-Benzyl-2-(2,4-dimethylphenyl)pyridinium Bromide (S)-BoQPhos [Ir(COD)Cl]₂ THF 40 600 97.7:2.3 88
4N-Benzyl-2-phenylpyridinium Bromide(S)-MeO-Biphep[Ir(COD)Cl]₂/I₂CH₂Cl₂25145096:495[6]

er = enantiomeric ratio

The data indicates that for a substrate with a dimethylphenyl substituent, the (S)-BoQPhos ligand provides superior enantioselectivity compared to Segphos and its derivatives. This underscores the importance of ligand screening to optimize the reaction for a specific substrate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Step 1: Synthesis of 2-(3,4-Dimethylphenyl)pyridine

This procedure is a representative Suzuki coupling reaction.

Materials:

  • 3,4-Dimethylbromobenzene

  • 2-Bromopyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylbromobenzene (1.0 equiv), 2-bromopyridine (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,4-dimethylphenyl)pyridine.

Step 2: Synthesis of N-Benzyl-2-(3,4-dimethylphenyl)pyridinium Bromide

Materials:

  • 2-(3,4-Dimethylphenyl)pyridine

  • Benzyl bromide

  • Acetonitrile

Procedure:

  • In a sealed tube, dissolve 2-(3,4-dimethylphenyl)pyridine (1.0 equiv) in acetonitrile.

  • Add benzyl bromide (1.1 equiv) to the solution.

  • Heat the mixture at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield the N-benzyl-2-(3,4-dimethylphenyl)pyridinium bromide.

Step 3: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the work of Qu et al.

Materials:

  • N-Benzyl-2-(3,4-dimethylphenyl)pyridinium Bromide

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (S)-BoQPhos (or other suitable chiral ligand)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, add [Ir(COD)Cl]₂ (0.01 equiv) and (S)-BoQPhos (0.03 equiv) to a vial.

  • Add anhydrous THF and stir for 15 minutes to form the catalyst solution.

  • In a separate vial, dissolve N-benzyl-2-(3,4-dimethylphenyl)pyridinium bromide (1.0 equiv) in anhydrous THF.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave to 600 psi with hydrogen.

  • Heat the reaction to 40 °C and stir for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, (S)-N-Benzyl-2-(3,4-dimethylphenyl)piperidine, can be purified by flash column chromatography on silica gel. The enantiomeric ratio should be determined by chiral HPLC analysis.

Step 4: Debenzylation to this compound

Materials:

  • (S)-N-Benzyl-2-(3,4-dimethylphenyl)piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve (S)-N-Benzyl-2-(3,4-dimethylphenyl)piperidine (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C (10 mol % Pd) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt if necessary.

Conclusion

The enantioselective synthesis of this compound has been effectively demonstrated using an Iridium-catalyzed asymmetric hydrogenation of the corresponding N-benzylpyridinium salt. This method provides a reliable and highly selective route to this valuable chiral building block. The detailed protocols and mechanistic insights presented in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this and structurally related chiral piperidines.

References

  • Chang, M., Huang, Y., Liu, S., Chen, Y., Krska, S. W., Davies, I. W., & Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

  • Li, W., Geng, M., Zhang, X., & You, S. (2018). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 16(33), 6064-6071. [Link]

  • Wang, D., Wang, Y., Chen, Y., & Zhou, Y. (2020). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 7(18), 2715-2720. [Link]

  • Ye, Z. S., Chen, M. W., Chen, Q. A., Shi, L., Duan, Y., & Zhou, Y. G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

  • Qu, B., Mangunuru, H. P. R., Tcyrulnikov, S., Rivalti, D., Zatolochnaya, O. V., Kurouski, D., ... & Senanayake, C. H. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333-1337. [Link]

  • Wang, D., Yu, S., & Zhou, Y. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8930-8935. [Link]

  • Imamoto, T., Sugita, K., & Yoshida, K. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 70(3), 234-245. [Link]

  • Li, W., Wang, G., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5054-5057. [Link]

  • Kita, Y., Iimuro, A., Hida, S., & Mashima, K. (2013). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters, 43(3), 284–286. [Link]

  • Tang, W., & Zhang, X. (2003). Developing chiral phosphorus ligands for asymmetric hydrogenations. Accounts of Chemical Research, 36(9), 657-667. [Link]

  • Wang, D., & Zhou, Y. (2021). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Organic Letters, 23(5), 1735-1740. [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Qu, B., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters, 20(5), 1333-1337. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

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  • Zhou, Y. G., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)-ones. Tetrahedron Letters, 49(34), 5125-5127. [Link]

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  • Chem-Impex International Inc. (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. [Link]

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Application Notes and Protocols for the Synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine from Chiral Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the enantioselective synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine, a valuable chiral building block in pharmaceutical research. The primary focus is a robust and highly diastereoselective pathway utilizing a phenylglycinol-derived chiral auxiliary. This method offers excellent control over stereochemistry, proceeding through a key bicyclic lactam intermediate. Alternative strategies, including asymmetric addition to chiral imines and kinetic resolution, are also discussed to provide a comprehensive overview for researchers. Each protocol is presented with detailed, step-by-step instructions, causality explanations for experimental choices, and illustrative diagrams to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Overview

The 2-arylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for pharmacological activity, making enantioselective synthesis a paramount objective in drug development. This compound serves as a key intermediate for various therapeutic targets, necessitating reliable and scalable methods for its production in high enantiomeric purity.

Synthesizing this target enantioselectively requires a strategy that can effectively control the creation of the stereocenter at the C2 position of the piperidine ring. Common approaches include:

  • Chiral Auxiliary-Directed Synthesis: A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. It is then cleaved to yield the enantiopure product. This is a classic and highly reliable strategy.[2]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[3]

  • Kinetic Resolution: A racemic mixture is reacted with a chiral reagent or catalyst that preferentially transforms one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.[4][5]

This guide will focus primarily on a chiral auxiliary-based approach, which offers high fidelity and stereochemical predictability. The selected method, adapted from the work of Amat et al., employs (R)-phenylglycinol as a chiral auxiliary to construct a bicyclic lactam, which serves as a key stereodirecting intermediate.

Primary Protocol: Synthesis via a Phenylglycinol-Derived Chiral Lactam

This strategy is anchored in the stereoselective cyclodehydration of a δ-oxoacid with (R)-phenylglycinol. The rigidity of the resulting bicyclic lactam intermediate allows for a highly controlled reduction, ultimately defining the stereochemistry of the final product. The choice of (R)-phenylglycinol as the chiral auxiliary is causal; its stereochemistry directly dictates the formation of the desired (S)-enantiomer of the target piperidine after a sequence of predictable transformations.

Overall Synthetic Workflow

The synthesis proceeds in four main stages:

  • Preparation of the δ-Oxoacid: Synthesis of 5-(3,4-dimethylphenyl)-5-oxopentanoic acid via Friedel-Crafts acylation.

  • Formation of the Chiral Bicyclic Lactam: Condensation of the δ-oxoacid with (R)-phenylglycinol.

  • Diastereoselective Reduction: Reductive opening of the oxazolidine ring of the bicyclic lactam.

  • Auxiliary Cleavage: Hydrogenolysis to remove the chiral auxiliary and yield the target piperidine.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Chiral Induction & Ring Formation cluster_2 PART 3: Stereocenter Installation & Final Product A 1,2-Dimethylbenzene + Glutaric Anhydride B 5-(3,4-dimethylphenyl)- 5-oxopentanoic acid A->B  AlCl3 (Friedel-Crafts) C (R)-Phenylglycinol (Chiral Auxiliary) D Chiral Bicyclic Lactam C->D  Toluene, Reflux (Cyclodehydration) E Reduced Intermediate D->E  9-BBN (Diastereoselective Reduction) B_clone->D  Toluene, Reflux (Cyclodehydration) F This compound (Target Molecule) E->F  H2, Pd/C (Hydrogenolysis)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(3,4-dimethylphenyl)-5-oxopentanoic acid

This step employs a standard Friedel-Crafts acylation to attach the glutaric acid moiety to the aromatic ring. The substitution pattern is directed by the activating methyl groups on the o-xylene starting material.

  • 1. Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • 2. Acylation: Slowly add glutaric anhydride (1.0 eq.) to the stirred suspension. Following the addition, add 1,2-dimethylbenzene (o-xylene, 1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • 3. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • 4. Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid (HCl).

  • 5. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude keto-acid.

  • 6. Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure δ-oxoacid.

ReagentMolar Eq.Purpose
Glutaric Anhydride1.0Acylating agent
1,2-Dimethylbenzene1.1Aromatic substrate
Aluminum Chloride (AlCl₃)2.2Lewis acid catalyst
Dichloromethane (DCM)-Anhydrous solvent
Hydrochloric Acid (HCl)-Quenching/workup

Protocol 2: Synthesis of the Chiral Bicyclic Lactam

This is the key chiral induction step. The condensation of the keto-acid with (R)-phenylglycinol stereoselectively forms a bicyclic lactam-oxazolidine structure.

  • 1. Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 5-(3,4-dimethylphenyl)-5-oxopentanoic acid (1.0 eq.) and (R)-phenylglycinol (1.05 eq.) in toluene.

  • 2. Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 18-24 hours or until no more water is evolved.

  • 3. Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • 4. Purification: The resulting crude oil is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure bicyclic lactam as a single stereoisomer.

Protocol 3: Diastereoselective Reduction and Hydrogenolysis

The stereochemistry established in the lactam directs the reduction. The 9-BBN reagent approaches from the less sterically hindered face, setting the C2 stereocenter. Subsequent hydrogenolysis removes the auxiliary.

  • 1. Reduction: Dissolve the purified bicyclic lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C. Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 3.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • 2. Quenching: Cautiously quench the reaction at 0 °C by the slow addition of methanol, followed by 3 M NaOH and 30% H₂O₂. Stir vigorously for 4 hours.

  • 3. Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude reduced intermediate is typically used directly in the next step.

  • 4. Hydrogenolysis: Dissolve the crude intermediate in methanol. Add palladium on carbon (10% Pd/C, 10-20 mol% weight). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • 5. Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in DCM containing 1% triethylamine) to afford pure this compound.

Alternative Strategy: Kinetic Resolution of Racemic Piperidine

For instances where a racemic mixture of 2-(3,4-Dimethylphenyl)piperidine is more readily accessible, kinetic resolution offers a powerful method for isolating the desired (S)-enantiomer. This technique relies on the use of a chiral base, such as the complex formed between n-butyllithium (n-BuLi) and (-)-sparteine, to selectively deprotonate one enantiomer of the N-Boc protected piperidine.[5]

G cluster_0 Selective Deprotonation racemate Racemic N-Boc-2-(3,4-dimethylphenyl)piperidine ((R)- and (S)-enantiomers) r_enantiomer (R)-Enantiomer (Reacts Faster) s_enantiomer (S)-Enantiomer (Reacts Slower) chiral_base n-BuLi / (-)-sparteine (Chiral Base) deprotonated Lithated (R)-Intermediate chiral_base->deprotonated quench Electrophile (e.g., D₂O) quench->deprotonated r_enantiomer->deprotonated  Fast recovered Recovered (S)-Enantiomer (Enantiomerically Enriched) s_enantiomer->recovered  Slow product Quenched Product (e.g., Deuterated) deprotonated->product

Caption: Conceptual workflow for kinetic resolution.

Protocol 4: Kinetic Resolution
  • 1. Protection: Protect racemic 2-(3,4-dimethylphenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative.

  • 2. Resolution: In a flame-dried flask under nitrogen, dissolve (-)-sparteine (0.6 eq.) in anhydrous diethyl ether and cool to -78 °C. Add n-BuLi (0.55 eq.) and stir for 15 minutes. Add a solution of the racemic N-Boc piperidine (1.0 eq.) in diethyl ether. Stir the mixture at -78 °C for 2-4 hours.

  • 3. Quenching: Quench the reaction with a suitable electrophile (e.g., D₂O or an aldehyde).

  • 4. Separation: After aqueous workup, the unreacted starting material and the quenched product can be separated by column chromatography. The recovered, unreacted N-Boc piperidine will be enriched in the (S)-enantiomer.[5]

  • 5. Deprotection: Remove the Boc group from the enantioenriched material using an acid such as trifluoroacetic acid (TFA) or HCl in dioxane to yield the final product.

Characterization and Quality Control

  • Structural Verification: The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final this compound is the most critical quality parameter. It must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with an appropriate mobile phase (typically a mixture of hexanes and isopropanol).

Conclusion

The synthesis of enantiopure this compound is readily achievable through well-established asymmetric methodologies. The primary protocol detailed here, utilizing a chiral lactam derived from (R)-phenylglycinol, represents a highly reliable and diastereoselective route suitable for laboratory-scale synthesis. The causality is clear: the stereochemistry of the commercially available chiral auxiliary is transferred with high fidelity to the final product through a rigid, cyclic intermediate. For researchers with access to the racemic precursor, kinetic resolution provides a potent alternative for accessing the desired enantiomer.[5] The choice of method will depend on starting material availability, scalability requirements, and the specific expertise of the research team.

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. DOI:10.1039/B200020M. [Link]

  • Sci-Hub. (n.d.). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (–)-anabasine. Retrieved from [Link]

  • Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]

  • O'Brien, E. M., & Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 29(22), 4598–4599. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16049–16057. [Link]

  • Ortiz-Renteria, M. A., et al. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 11(1), 29-50. [Link]

  • Sun, M., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3174. [Link]

Sources

Application Note: High-Fidelity Quantification of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enantioselective HPLC-UV and High-Sensitivity LC-MS/MS Methods

Introduction: The Imperative for Enantiopure Analysis

(S)-2-(3,4-Dimethylphenyl)piperidine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] As with many chiral compounds, the individual enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[3][4] The tragic case of thalidomide underscored the critical need to control the enantiomeric purity of chiral drugs.[4] Consequently, regulatory authorities mandate the development of robust, stereospecific analytical methods to quantify the desired enantiomer and control its unwanted counterpart.

This application note provides a comprehensive guide to two validated, high-performance analytical methods for the accurate quantification of this compound:

  • Method 1: A robust and widely accessible Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for purity testing and routine quality control.

  • Method 2: A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for trace-level quantification in complex matrices such as biological fluids.

These protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[5][6][7]

Foundational Principles of Chiral Separation

The primary analytical challenge in quantifying this compound is resolving it from its (R)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Resolution can be achieved through two primary strategies:

  • Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies, leading to different retention times and subsequent separation.[3][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for separating a broad range of chiral amines.[3][9]

  • Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral column.[4][10]

This guide will focus on the direct separation approach due to its efficiency and avoidance of potential complications associated with derivatization reactions.

Method 1: Enantioselective Quantification by Chiral HPLC-UV

This method is designed for the accurate determination of enantiomeric purity and quantification in bulk materials and formulated products.

Causality of Experimental Design
  • Column Selection: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is selected. This phase is known for its excellent enantiorecognition capabilities for aromatic amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (e.g., Hexane), an alcohol modifier (e.g., Isopropanol), and a basic additive (e.g., Diethylamine, DEA) is employed. The alcohol modifier controls retention and selectivity. The basic additive, DEA, is critical; it acts as a competitor for active silanol sites on the stationary phase, significantly improving peak shape and preventing the severe tailing often observed with basic analytes like piperidines.[11]

  • Detection: The 3,4-dimethylphenyl moiety of the analyte contains a chromophore, making it suitable for detection by UV spectrophotometry, typically around 220-260 nm.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing p1 Prepare Mobile Phase (Hexane/IPA/DEA) p2 Prepare Standard & Sample Solutions in Mobile Phase p1->p2 a1 Equilibrate Chiral Column p2->a1 a2 Inject Sample a1->a2 a3 Isocratic Elution & UV Detection a2->a3 d1 Integrate Peaks for (S) and (R) Enantiomers a3->d1 d2 Calculate Enantiomeric Excess (%ee) and Concentration d1->d2 d3 Verify System Suitability d2->d3

Caption: Workflow for enantioselective HPLC-UV analysis.

Detailed Protocol: HPLC-UV

3.3.1 Instrumentation and Reagents

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/DAD detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel, 5 µm, 4.6 x 250 mm.

  • Reagents: HPLC-grade Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • Reference Standard: this compound and racemic 2-(3,4-Dimethylphenyl)piperidine.

3.3.2 Chromatographic Conditions

Parameter Setting
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 254 nm

| Run Time | ~15 minutes (adjust as needed for elution) |

3.3.3 Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 50.0 mL of mobile phase.

  • Racemic Solution (0.5 mg/mL): Prepare a 0.5 mg/mL solution of racemic 2-(3,4-Dimethylphenyl)piperidine in mobile phase to verify the elution order and resolution of the enantiomers.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at a target concentration of 0.5 mg/mL in mobile phase.

3.3.4 System Suitability Test (SST) Before sample analysis, inject the racemic solution to verify system performance. The system is deemed suitable if it meets the following criteria, which are based on common industry practice and ICH guidelines.[12][13]

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between (S) and (R) peaks
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peak
Theoretical Plates (N) ≥ 2000 for the (S)-enantiomer peak
Method Validation Summary

This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that excipients and impurities do not interfere with the analyte peaks. Resolution ≥ 1.5.
Linearity A direct proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the test concentration.
Accuracy Closeness of test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision Agreement among a series of measurements. RSD ≤ 2.0% for repeatability and intermediate precision.[5]
Limit of Quantitation (LOQ) The lowest amount of the unwanted (R)-enantiomer that can be quantified with suitable precision and accuracy.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is the gold standard for quantifying this compound at very low levels, making it essential for pharmacokinetic studies, bioequivalence trials, and analysis in complex biological matrices.[14][15]

Causality of Experimental Design
  • Chromatography: A chiral stationary phase compatible with reversed-phase, MS-friendly mobile phases is used. Mobile phases containing volatile buffers like ammonium formate or formic acid are essential as they do not foul the mass spectrometer source.[16]

  • Ionization and Detection: Electrospray Ionization (ESI) in positive ion mode is highly effective for piperidine derivatives, which readily accept a proton to form a stable [M+H]⁺ ion.[17] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor → product ion transition, effectively filtering out background noise.

  • Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard (e.g., D4-labeled this compound) is paramount. The SIL IS co-elutes with the analyte and behaves identically during extraction, chromatography, and ionization, but is distinguished by its mass. This allows for precise correction of matrix effects and any variability in sample preparation or instrument response.[14][15]

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing p1 Aliquot Plasma Sample p2 Spike with Internal Standard (SIL IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject Extract onto Chiral Column p4->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Area (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Sources

Introduction: The Significance of Stereoisomeric Purity in Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enantioselective Resolution of (S)-2-(3,4-Dimethylphenyl)piperidine using Chiral High-Performance Liquid Chromatography.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2][3][4] For chiral piperidine derivatives, such as 2-(3,4-Dimethylphenyl)piperidine, the specific three-dimensional arrangement of atoms—the stereochemistry—is often paramount to therapeutic efficacy and safety.[4][5] Different enantiomers of a drug can exhibit widely varying pharmacological activities, metabolic pathways, and toxicological profiles.[5][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the separation and independent evaluation of enantiomers for all chiral drug candidates.[5]

This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound from its (R)-enantiomer. The method is designed for researchers, scientists, and drug development professionals who require accurate determination of enantiomeric purity and quantification of stereoisomeric impurities.

The Chromatographic Challenge: Addressing Basic Analytes

The primary challenge in the chiral separation of piperidine derivatives lies in their basic nature. The nitrogen atom in the piperidine ring is a strong Lewis base, which can lead to undesirable secondary interactions with the stationary phase. These interactions, primarily with acidic residual silanol groups on the silica support of the chiral stationary phase (CSP), often manifest as significant peak tailing, poor resolution, and reduced analytical accuracy.[7]

To overcome this, our method development strategy incorporates two key principles:

  • Selection of a Polysaccharide-Based CSP: Polysaccharide-derived CSPs, particularly those based on coated or immobilized amylose and cellulose derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including piperidine derivatives.[7] These phases offer a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions that facilitate chiral recognition.

  • Use of a Basic Mobile Phase Modifier: The inclusion of a small concentration of a basic additive, such as diethylamine (DEA), in the mobile phase is critical.[7][8] The amine modifier competitively binds to the active silanol sites on the stationary phase, effectively masking them from the analyte. This minimizes secondary interactions, resulting in vastly improved peak symmetry and resolution.

Optimized Chromatographic Method

The following parameters were optimized to achieve baseline separation of the (S)- and (R)-2-(3,4-Dimethylphenyl)piperidine enantiomers with excellent resolution and peak shape.

ParameterCondition
Instrumentation Standard Analytical HPLC System with UV Detector
Chiral Stationary Phase Chiralpak® IC-3 (Immobilized Amylose tris(3,5-dichlorophenylcarbamate))
or equivalent polysaccharide-based CSP
Column Dimensions 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

This section provides a detailed, step-by-step methodology for sample preparation and analysis.

Protocol 1: Reagent and Mobile Phase Preparation
  • Reagents: Ensure all solvents (n-Hexane, Isopropanol) are HPLC grade or higher. Use high-purity Diethylamine (DEA).

  • Mobile Phase Preparation (1 L): a. Carefully measure 900 mL of n-Hexane into a 1 L solvent reservoir. b. Add 100 mL of Isopropanol to the reservoir. c. Using a micropipette, add 1.0 mL of Diethylamine. d. Cap the reservoir and mix thoroughly by inversion. e. Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing to prevent pump cavitation and baseline noise.

Protocol 2: Standard and Sample Preparation
  • Standard Preparation (Racemic Mixture, ~0.5 mg/mL): a. Accurately weigh approximately 5 mg of racemic 2-(3,4-Dimethylphenyl)piperidine standard. b. Transfer the standard to a 10 mL volumetric flask. c. Add approximately 7 mL of the mobile phase (diluent) and sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with the mobile phase and mix well. f. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This standard is used for system suitability and to confirm the retention times of both enantiomers.

  • Sample Preparation (Enantioenriched Sample, ~0.5 mg/mL): a. Accurately weigh approximately 5 mg of the this compound sample to be analyzed. b. Follow steps 1b through 1f as described for the standard preparation.

Visualized Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (Hexane/IPA/DEA) prep_sample Sample & Standard Preparation (0.5 mg/mL) filter_sample Syringe Filtration (0.45 µm PTFE) prep_sample->filter_sample Dissolve in Diluent system_prep System Equilibration (Flow Rate: 1.0 mL/min) filter_sample->system_prep injection Inject Sample (10 µL) system_prep->injection separation Chiral Separation on Column injection->separation detection UV Detection (230 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area under Curve) chromatogram->integration calculation Calculate Enantiomeric Purity (% ee) integration->calculation Area(S) / (Area(S) + Area(R)) report Final Report calculation->report

Caption: Workflow for Chiral HPLC Analysis.

Results and Discussion

Chromatographic Performance

Upon injection of the racemic standard, the method should yield two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers. A resolution value (Rs) greater than 2.0 is expected, indicating baseline separation suitable for accurate quantification. The peak shapes should be symmetrical, with tailing factors between 0.9 and 1.2, confirming the effectiveness of the diethylamine in the mobile phase. The (S)-enantiomer is expected to be the second eluting peak under these conditions, though this should be confirmed with an enantioenriched standard.

Method Validation and Trustworthiness

This protocol is designed to be self-validating through standard system suitability tests:

  • Resolution (Rs): Inject the racemic standard. The resolution between the two enantiomer peaks must be ≥ 2.0.

  • Tailing Factor (Tf): For each enantiomer peak, the tailing factor should be ≤ 1.5.

  • Reproducibility: Five replicate injections of the same standard should yield a relative standard deviation (RSD) of < 2.0% for the peak areas of both enantiomers.

Meeting these criteria before sample analysis ensures the system is performing correctly and that the subsequent results are trustworthy and accurate.

Data Analysis: Calculating Enantiomeric Excess

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = | (Area_S - Area_R) / (Area_S + Area_R) | x 100

Where:

  • Area_S is the integrated peak area of the desired (S)-enantiomer.

  • Area_R is the integrated peak area of the undesired (R)-enantiomer.

Conclusion

This application note provides a comprehensive and robust protocol for the chiral separation of this compound enantiomers by HPLC. The method leverages a high-performance polysaccharide-based chiral stationary phase and a normal-phase mobile system optimized with a basic modifier to achieve excellent resolution and peak symmetry. The detailed step-by-step protocols for sample preparation and analysis, combined with clear system suitability criteria, ensure the method is reliable, reproducible, and fit for purpose in a drug discovery and development environment.

References

  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem Scientific.
  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Scientific.
  • BenchChem. (2025).
  • BenchChem. (2025). Selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. BenchChem Scientific.
  • BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. BenchChem Scientific.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Starkey, P. E., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Rowe, C. A., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Patil, S. S., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. BenchChem Scientific.
  • Aboul-Enein, H. Y. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114310. [Link]

  • Said, R. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(4). [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. Chemical Communications. [Link]

Sources

Application Notes & Protocols: Characterization of (S)-2-(3,4-Dimethylphenyl)piperidine as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1][2] Its role in modulating dopamine levels makes it a primary target for therapeutic agents aimed at treating conditions like Attention Deficit Hyperactivity Disorder (ADHD), depression, and Parkinson's disease.[3][4][5][6] This document provides a comprehensive set of application notes and detailed experimental protocols for the characterization of (S)-2-(3,4-Dimethylphenyl)piperidine, a novel chiral piperidine derivative[7][8], as a potent and selective dopamine reuptake inhibitor (DRI). The protocols herein describe the essential in vitro and in vivo assays required to establish the compound's binding affinity, functional potency, and central nervous system activity, providing a robust framework for its preclinical evaluation.

Introduction: The Rationale for Selective DAT Inhibition

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, terminates dopaminergic signaling by actively re-transporting dopamine from the extracellular space back into the presynaptic neuron, a process driven by the sodium and chloride ion gradient.[1][3][9] Inhibitors of this transporter, such as cocaine and methylphenidate, block this reuptake mechanism, leading to elevated synaptic dopamine concentrations and prolonged dopaminergic signaling.[3] While non-selective inhibitors have a high potential for abuse, the development of selective DRIs with specific pharmacokinetic profiles holds promise for treating various neuropsychiatric disorders with improved safety and efficacy.[10][11]

This compound is a chiral small molecule belonging to the piperidine class, a scaffold present in numerous pharmacologically active compounds.[8] Its structural features suggest a potential interaction with monoamine transporters. These notes provide the scientific framework to rigorously test this hypothesis and quantify its specific activity at the dopamine transporter.

Mechanism of Action at the Dopaminergic Synapse

The primary mechanism of a dopamine reuptake inhibitor is direct competition with dopamine at the transporter's binding site or allosteric modulation of the transporter protein, which prevents the conformational changes necessary for dopamine translocation.[3] This leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles da Dopamine (DA) vesicle->da Release dat Dopamine Transporter (DAT) dat->vesicle Recycling synthesis Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) synthesis->vesicle Packaging da->dat Reuptake receptors Dopamine Receptors (D1, D2, etc.) da->receptors Binding & Signaling compound This compound compound->dat Inhibition

Caption: Mechanism of this compound at the dopaminergic synapse.

Preclinical Evaluation Workflow

A logical and phased approach is critical for the efficient evaluation of a candidate DRI. The workflow begins with fundamental in vitro characterization of the molecule's direct interaction with its target, followed by functional confirmation in a cellular context, and culminating in in vivo behavioral assays to demonstrate physiological effects in a whole-organism model.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Protocol 1: Radioligand Binding Assay (Affinity - Ki) uptake Protocol 2: [3H]Dopamine Uptake Assay (Potency - IC50) binding->uptake Confirms Functional Effect selectivity Protocol 3: NET & SERT Selectivity (Ki / IC50) uptake->selectivity Determines Specificity locomotor Protocol 4: Locomotor Activity Assay (CNS Activity - ED50) uptake->locomotor Translates to Physiological Effect

Caption: A streamlined workflow for the preclinical characterization of a novel DRI.

In Vitro Characterization: Protocols

In vitro assays are foundational for determining a compound's affinity, potency, and selectivity for the dopamine transporter. These protocols utilize cell lines stably expressing the human dopamine transporter (hDAT).

Protocol 1: Radioligand Binding Assay for hDAT Affinity (Ki)

This assay quantifies the affinity of this compound for hDAT by measuring its ability to compete with a known high-affinity radioligand.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]WIN 35,428) from hDAT-expressing cell membranes by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).[12]

Materials:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog).

  • Non-specific Binding Control: GBR 12909 (10 µM).[12][13]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[12]

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (buffer only), Non-specific Binding (10 µM GBR 12909), and various concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Reagent Addition: To each well, add 50 µL of the appropriate solution (buffer, GBR 12909, or test compound).

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

  • Membrane Addition: Add 100 µL of the hDAT cell membrane suspension (20-50 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to allow the binding to reach equilibrium. The lower temperature minimizes transporter internalization and degradation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for hDAT.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay for Functional Potency (IC50)

This functional assay measures the ability of the test compound to inhibit the primary function of DAT: the uptake of dopamine into cells.[14][15]

Principle: hDAT-expressing cells are incubated with radiolabeled dopamine ([³H]DA). A functional DAT will transport [³H]DA into the cells. The inhibitory potency of the test compound is determined by measuring the reduction in intracellular radioactivity.[16][17]

Materials:

  • Cells: HEK293 or COS-7 cells stably expressing hDAT, plated in 96-well plates.[14]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Non-specific Uptake Control: Nomifensine (10 µM) or Cocaine (10 µM).[14][17]

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution, pH 7.3.[18]

  • Test Compound: this compound, serially diluted.

Step-by-Step Methodology:

  • Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to ~80-90% confluency.[14][16]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (or nomifensine for non-specific control) to the wells. Incubate at 37°C for 15-20 minutes. This allows the compound to bind to the transporter before the substrate is introduced.[19]

  • Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM) to each well.

  • Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes). This is critical to measure the initial rate of uptake and avoid saturation or efflux.[12][17]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. The cold temperature immediately halts transporter activity.

  • Lysis & Quantification: Lyse the cells with a suitable lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity.

Data Analysis:

  • Subtract the non-specific uptake (counts from nomifensine-treated wells) from all other values.

  • Calculate the percent inhibition of specific uptake for each concentration of the test compound relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the log concentration of the test compound and fit a sigmoidal curve to determine the IC50 value, which represents the concentration required to inhibit dopamine uptake by 50%.[14]

Protocol 3: Transporter Selectivity Profiling

To be a viable therapeutic candidate, a compound should ideally exhibit high selectivity for DAT over the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Methodology: Repeat the binding (Protocol 1) and uptake (Protocol 2) assays using cell lines that stably express human NET or SERT.

  • For NET binding, use a radioligand like [³H]Nisoxetine.

  • For SERT binding, use a radioligand like [³H]Citalopram.

  • For NET uptake, use [³H]Norepinephrine as the substrate.

  • For SERT uptake, use [³H]Serotonin (5-HT) as the substrate.[16]

Data Presentation: The selectivity is expressed as a ratio of Ki or IC50 values (e.g., Ki NET / Ki DAT). A higher ratio indicates greater selectivity for DAT.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) Expected < 100Expected > 1000Expected > 1000
Uptake Inhibition (IC50, nM) Expected < 200Expected > 2000Expected > 2000
Selectivity Ratio (NET/DAT) -Expected > 10-fold-
Selectivity Ratio (SERT/DAT) --Expected > 10-fold
Table 1: Target Pharmacological Profile for this compound. This table presents hypothetical target values for a selective DRI candidate.

In Vivo Evaluation: Protocol

In vivo studies are essential to confirm that the compound can cross the blood-brain barrier and engage the DAT in a living system to produce a measurable physiological response.

Protocol 4: Rodent Locomotor Activity Assay

This is a standard behavioral assay to assess the stimulant properties of DRIs. Increased dopamine in brain regions like the nucleus accumbens typically results in hyperlocomotion.[20]

Principle: The spontaneous movement of mice or rats is recorded in an open-field arena equipped with infrared beams. A DRI is expected to increase locomotor activity in a dose-dependent manner.[21]

Materials:

  • Animals: Male C57BL/6 mice (or other appropriate strain).

  • Apparatus: Locomotor activity chambers (e.g., 40 x 40 cm boxes) with a grid of infrared photobeams to detect movement.[21]

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Vehicle Control.

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to explore freely for 30-60 minutes. This establishes a baseline activity level and reduces the novelty response on the test day.[21]

  • Administration: On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, IP). Use a range of doses (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response relationship.

  • Testing: Immediately after injection, place the animal back into the activity chamber and record locomotor activity continuously for at least 2-6 hours. Data is typically binned into 5- or 10-minute intervals.[22]

  • Data Collection: Key parameters to measure include:

    • Horizontal Activity: Total distance traveled (a measure of general locomotion).

    • Vertical Activity: Rearing counts (a measure of exploratory behavior).

    • Stereotypy: Repetitive, focused movements (often seen at higher doses).

Data Analysis:

  • Analyze the data (e.g., total distance traveled) using a two-way ANOVA with treatment and time as factors.

  • Compare the total activity for each dose group to the vehicle control group using a one-way ANOVA followed by post-hoc tests.

  • Plot the dose-response curve to determine the ED50, the dose required to produce 50% of the maximal effect.

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous and validated pathway for the comprehensive preclinical characterization of this compound as a dopamine reuptake inhibitor. Successful completion of these assays will establish its affinity, functional potency, selectivity, and central stimulant activity. Favorable results—namely high affinity and potency for DAT, significant selectivity over NET and SERT, and robust dose-dependent stimulation of locomotor activity—would provide strong evidence for its therapeutic potential.

Subsequent studies could involve microdialysis to directly measure changes in extracellular dopamine levels in the brain, as well as evaluation in more complex animal models of ADHD, depression, or Parkinson's disease to assess its efficacy in disease-relevant contexts.[5][10]

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Topic: In Vitro Assays for Characterizing the Activity of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2][3][4] (S)-2-(3,4-Dimethylphenyl)piperidine is a novel compound whose pharmacological profile remains to be elucidated. Its structural similarity to known monoamine reuptake inhibitors necessitates a systematic in vitro evaluation of its activity at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6][7] This guide provides a comprehensive framework and detailed protocols for characterizing the compound's binding affinity and functional potency at these key CNS targets. We present a logical, tiered approach, beginning with radioligand binding assays to establish affinity, followed by functional uptake inhibition assays to determine potency and mechanism of action. Additionally, a counter-screening assay for monoamine oxidase (MAO) activity is included to ensure target specificity. This document is designed to equip researchers with the necessary tools to thoroughly profile this compound and similar novel chemical entities.

Introduction: The Scientific Rationale

Monoamine transporters (DAT, NET, and SERT) are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[5][8] Their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[9][10] Given the structure of this compound, a logical starting point for its characterization is to determine its interaction with these transporters.

Our proposed workflow is designed to build a comprehensive pharmacological profile through a series of well-validated in vitro assays.

G cluster_0 Primary Screening: Affinity & Potency cluster_1 Secondary Screening: Specificity Binding Protocol 1: Radioligand Binding Assays (Determine Affinity - Ki) Uptake Protocol 2: Functional Uptake Assays (Determine Potency - IC50) Binding->Uptake If Ki < 1 µM MAO Protocol 3: MAO Inhibition Assay (Assess Off-Target Activity) Uptake->MAO Characterize Primary Mechanism end Comprehensive Pharmacological Profile MAO->end start Test Compound: This compound start->Binding

Caption: Experimental workflow for characterizing this compound.

This structured approach ensures that we first establish whether the compound binds to the transporters (affinity) before investigating its functional effect on their activity (potency). The final counter-screen for MAO inhibition helps to rule out confounding activities and solidify the compound's primary mechanism of action.

Data Presentation: A Template for Analysis

Quantitative data from these assays should be compiled to provide a clear, at-a-glance profile of the compound's activity. The table below serves as a template for summarizing the key parameters: affinity (Kᵢ) from binding assays and potency (IC₅₀) from functional uptake assays.

Target Transporter Binding Affinity (Kᵢ, nM) Uptake Inhibition (IC₅₀, nM) Selectivity Ratio (vs. DAT)
Dopamine (DAT)e.g., 50e.g., 1201.0
Norepinephrine (NET)e.g., 25e.g., 600.5 (Kᵢ) / 0.5 (IC₅₀)
Serotonin (SERT)e.g., >10,000e.g., >10,000>200 (Kᵢ) / >83 (IC₅₀)
Off-Target Screen MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM)
Monoamine Oxidasee.g., >50e.g., >50

Note: Data are hypothetical examples for illustrative purposes.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a specific, high-affinity radioligand for binding to the target transporter expressed in cell membranes. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the binding site.[11]

G cluster_0 cluster_1 Receptor Transporter Radioligand [3H]-Ligand Radioligand->Receptor Binds Receptor2 Transporter Radioligand2 [3H]-Ligand Radioligand2->Receptor2 TestCompound Test Compound TestCompound->Receptor2 Competes

Caption: Mechanism of a competitive radioligand binding assay.

Materials
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.[12][13]

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (Kd ≈ 10-20 nM)

    • hNET: [³H]Nisoxetine (Kd ≈ 1-3 nM)

    • hSERT: [³H]Citalopram (Kd ≈ 1-2 nM)

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Non-specific Binding Control:

    • hDAT: 10 µM GBR 12909 or Cocaine

    • hNET: 10 µM Desipramine

    • hSERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, presoaked in 0.5% polyethylenimine), liquid scintillation counter, scintillation fluid.

Step-by-Step Protocol
  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., 10 µM to 0.1 nM final concentration).

  • Plate Setup: To each well of a 96-well plate, add reagents in the following order:

    • 25 µL of assay buffer (for total binding) OR non-specific binding control (for non-specific binding) OR diluted test compound.

    • 25 µL of radioligand diluted in assay buffer to a final concentration near its Kd.

    • 200 µL of cell membrane preparation (typically 5-20 µg protein/well) diluted in ice-cold assay buffer.

  • Incubation: Incubate the plate at room temperature (or 4°C for some targets) for 60-120 minutes with gentle agitation to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours in the dark.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit neurotransmitter uptake via hDAT, hNET, and hSERT.

Principle: This assay measures the ability of a compound to block the transport of a substrate into cells expressing the target transporter. The traditional method uses a radiolabeled neurotransmitter (e.g., [³H]Dopamine), while modern high-throughput methods use a fluorescent substrate.[14][15] A decrease in the accumulation of the labeled substrate in the presence of the test compound indicates inhibitory activity. This assay confirms that the compound not only binds to the transporter but also functionally impairs its reuptake mechanism.[5][6][16]

G cluster_0 cluster_1 Substrate_in [3H]-Substrate (Extracellular) Transporter Transporter Substrate_in->Transporter Active Transport Cell Intracellular Space Transporter->Cell Active Transport Substrate_in2 [3H]-Substrate (Extracellular) Transporter2 Transporter Substrate_in2->Transporter2 Transport Inhibited Cell2 Intracellular Space Inhibitor Test Compound Inhibitor->Transporter2 Blocks

Caption: Mechanism of a neurotransmitter uptake inhibition assay.

Materials
  • Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates and grown to confluence.[17][18]

  • Radiolabeled Substrates:

    • hDAT: [³H]Dopamine (DA)

    • hNET: [³H]Norepinephrine (NE) or [³H]MPP⁺

    • hSERT: [³H]Serotonin (5-HT)

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Non-specific Uptake Control:

    • hDAT: 10 µM Nomifensine or Cocaine

    • hNET: 10 µM Desipramine

    • hSERT: 10 µM Citalopram

  • Uptake Buffer: Krebs-HEPES buffer (KHB; 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3).[19]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Equipment: 96-well plates, liquid scintillation counter, scintillation fluid.

Step-by-Step Protocol ([³H]-Substrate Method)
  • Cell Plating: Seed cells in a 96-well plate 24-48 hours prior to the assay to form a confluent monolayer.[17]

  • Compound Preparation: Prepare serial dilutions of the test compound in uptake buffer.

  • Pre-incubation: Gently wash the cell monolayer twice with warm uptake buffer. Add 50 µL of the diluted test compound, buffer (for total uptake), or non-specific uptake control to the appropriate wells. Incubate for 10-20 minutes at room temperature or 37°C.[16][20]

  • Initiate Uptake: Add 50 µL of the [³H]-substrate (diluted in uptake buffer to a final concentration near its KM, typically 10-200 nM) to each well to start the reaction.[19]

  • Incubation: Incubate for a very short period (1-5 minutes) at room temperature. This is a critical step to ensure the measurement of the initial rate of transport, avoiding equilibrium.[19][20]

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 3-4 times with ice-cold uptake buffer.

  • Cell Lysis: Add 100-200 µL of lysis buffer to each well and incubate for 30 minutes to lyse the cells and release the intracellular radioactivity.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Note on Fluorescence-Based Assays: Kits such as the Neurotransmitter Transporter Uptake Assay from Molecular Devices offer a homogeneous, no-wash alternative.[15][21] They use a fluorescent substrate and a masking dye to quench extracellular fluorescence, allowing for real-time kinetic measurements on a fluorescence plate reader.[14][17] This method is ideal for high-throughput screening.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if this compound inhibits the activity of the metabolic enzymes MAO-A or MAO-B.

Principle: MAOs are enzymes that degrade monoamines.[22] Inhibition of MAO can increase synaptic neurotransmitter levels, a mechanism that could be confounded with transporter inhibition. This assay measures the activity of MAO by detecting one of its reaction products, hydrogen peroxide (H₂O₂).[23] In the presence of horseradish peroxidase (HRP), a probe like Amplex Red reacts with H₂O₂ to produce a highly fluorescent product (resorufin). A reduction in fluorescence in the presence of the test compound indicates MAO inhibition.[10][23]

Materials
  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrates:

    • MAO-A: p-Tyramine or Serotonin

    • MAO-B: Benzylamine or p-Tyramine

  • Positive Controls:

    • MAO-A: Clorgyline

    • MAO-B: Pargyline or Selegiline

  • Detection Reagents: Amplex Red (or similar probe), Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).

  • Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

  • Equipment: 96- or 384-well black plates, fluorescence microplate reader (Ex/Em ≈ 530/590 nm).

Step-by-Step Protocol
  • Reagent Preparation: Prepare a working solution containing the MAO substrate, Amplex Red, and HRP in assay buffer.

  • Compound Plating: Add 2 µL of serially diluted this compound or control inhibitors to the wells of a black microplate.

  • Enzyme Addition: Add 20 µL of diluted MAO-A or MAO-B enzyme to each well and incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the detection reagent working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle (DMSO) control wells.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Use a non-linear regression model to determine the IC₅₀ value for both MAO-A and MAO-B.

Conclusion

This application note provides a validated, multi-tiered strategy for the in vitro pharmacological characterization of this compound. By systematically employing radioligand binding, functional uptake, and MAO inhibition assays, researchers can build a robust and reliable profile of the compound's affinity, potency, and selectivity. This foundational dataset is essential for guiding further drug development efforts, including structure-activity relationship (SAR) studies, and for elucidating the compound's therapeutic potential.

References

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  • Rothman, R. B., et al. (2003). In Vitro Characterization of Novel Drugs at Monoamine Transporters. Drug and Alcohol Dependence, 70(3), S43-S55.

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  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Application Note.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Data Sheet.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Quick Start Guide. Protocol.

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Molecular Devices.

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  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Technical Guide.

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  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 237-251.

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  • PubMed. (2015). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2967.

  • Zimmerman, D. M., et al. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(18), 8112-8127.

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  • National Institutes of Health. (2002). Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of Medicinal Chemistry, 45(3), 654-662.

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Sources

Application Notes and Protocols for the Functional Characterization of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenylpiperidine Derivative

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities.[1][2] Derivatives of this versatile heterocyclic ring have been successfully developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases.[3][4] The specific substitutions on the phenyl and piperidine rings dictate the compound's affinity and functional activity at various molecular targets, including monoamine transporters, G-protein coupled receptors (GPCRs), ion channels, and sigma receptors.[1]

(S)-2-(3,4-Dimethylphenyl)piperidine is a novel chiral amine building block with potential applications in the synthesis of new pharmacologically active agents.[5] A comprehensive understanding of its biological activity is crucial for guiding its development as a potential therapeutic. This document provides a detailed guide for researchers, scientists, and drug development professionals on a panel of cell-based functional assays designed to elucidate the pharmacological profile of this compound.

The following protocols are designed as a self-validating system, incorporating appropriate controls to ensure the scientific integrity of the findings. We will explore methodologies to assess the compound's activity at four key target classes:

  • Monoamine Transporters (DAT, NET, SERT)

  • Sigma Receptors (σ1 and σ2)

  • G-Protein Coupled Receptors (GPCRs)

  • Voltage-Gated Ion Channels

By systematically applying these assays, researchers can build a comprehensive pharmacological profile of this compound, paving the way for its potential therapeutic applications.

I. Monoamine Transporter Activity Assays

Many phenylpiperidine derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft.[6] Inhibition of these transporters can have profound effects on mood, cognition, and motor control. We will utilize a fluorescence-based uptake assay to determine if this compound acts as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

Scientific Rationale

This assay employs a fluorescent substrate that mimics the natural neurotransmitters and is transported into cells expressing the specific transporter.[6] If the test compound inhibits the transporter, the uptake of the fluorescent substrate will be reduced, resulting in a lower intracellular fluorescence signal. This method offers a non-radioactive, high-throughput alternative to traditional radioligand uptake assays.[6]

Experimental Workflow: Monoamine Transporter Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed HEK293 cells expressing hDAT, hNET, or hSERT overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash cells with assay buffer overnight_incubation->wash_cells add_compound Add this compound or control compounds wash_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add fluorescent transporter substrate pre_incubate->add_substrate incubate Incubate to allow uptake add_substrate->incubate read_fluorescence Measure intracellular fluorescence incubate->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition dose_response Generate dose-response curves and calculate IC50 calculate_inhibition->dose_response

Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.

Detailed Protocol: Monoamine Transporter Uptake Assay

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT)[7][8]

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent neurotransmitter transporter uptake assay kit

  • This compound

  • Positive controls: GBR12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Negative control: Vehicle (e.g., 0.1% DMSO in assay buffer)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: The day before the assay, seed the HEK293-hDAT, -hNET, or -hSERT cells into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitors in assay buffer. The final concentration of the vehicle should be consistent across all wells.

  • Assay Execution: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells once with assay buffer. b. Add the diluted test compound, positive controls, or vehicle (negative control) to the respective wells. c. Pre-incubate the plate at 37°C for 15-30 minutes. d. Add the fluorescent substrate from the assay kit to all wells. e. Incubate the plate for the time recommended by the kit manufacturer (typically 15-60 minutes) at 37°C, protected from light.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths as specified by the assay kit.

  • Data Analysis: a. Subtract the average fluorescence of the blank wells (assay buffer only) from all other wells. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control)) c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.

II. Sigma Receptor Modulation Assays

Sigma receptors are intracellular chaperone proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), which are implicated in a variety of cellular processes and are targets for several neuropsychiatric drugs.[9] We will employ two distinct assays to determine the activity of this compound at these receptors.

A. Sigma-1 Receptor Calcium Mobilization Assay

Scientific Rationale:

The sigma-1 receptor is known to modulate intracellular calcium signaling.[10] This assay will be performed in a cell line endogenously or recombinantly expressing the sigma-1 receptor. Agonist activation of the sigma-1 receptor can lead to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye. Conversely, an antagonist will block the effect of a known sigma-1 agonist.

Signaling Pathway: Sigma-1 Receptor and Calcium Mobilization

G cluster_receptor Sigma-1 Receptor cluster_downstream Downstream Signaling cluster_readout Assay Readout s1r Sigma-1 Receptor plc Phospholipase C (PLC) s1r->plc Activates agonist This compound (Agonist?) agonist->s1r Binds to ip3 Inositol Trisphosphate (IP3) plc->ip3 Generates er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R on ca_release Ca2+ Release er->ca_release Induces fluo4 Fluo-4 ca_release->fluo4 Binds to fluorescence Increased Fluorescence fluo4->fluorescence Results in

Caption: Simplified signaling pathway of sigma-1 receptor-mediated calcium mobilization.

Detailed Protocol: Sigma-1 Receptor Calcium Mobilization Assay

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human sigma-1 receptor

  • Culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or a commercial calcium assay kit

  • This compound

  • Positive control agonist: (+)-Pentazocine or PRE-084

  • Positive control antagonist: Haloperidol

  • Negative control: Vehicle

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates the day before the assay to achieve a confluent monolayer.

  • Dye Loading: a. On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. b. Incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Execution (Agonist Mode): a. After dye loading, add serial dilutions of this compound or the positive control agonist to the wells. b. Immediately measure the change in fluorescence over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Assay Execution (Antagonist Mode): a. After dye loading, add serial dilutions of this compound or the positive control antagonist and incubate for 15-30 minutes. b. Add a fixed concentration (e.g., EC80) of the positive control agonist to all wells. c. Immediately measure the change in fluorescence over time.

  • Data Analysis: a. For agonist mode, calculate the peak fluorescence response for each concentration and plot against the logarithm of the concentration to determine the EC50. b. For antagonist mode, calculate the inhibition of the agonist response at each concentration of the test compound and determine the IC50.

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal possible effect.
IC50 The concentration of an antagonist that inhibits the response to an agonist by 50%.
B. Sigma-2 Receptor Cell Viability Assay

Scientific Rationale:

Activation of the sigma-2 receptor has been shown to induce apoptosis in various cancer cell lines.[9] Therefore, a reduction in cell viability can be used as a functional readout for sigma-2 receptor agonism. This assay will be performed in a cell line known to express the sigma-2 receptor, such as the human neuroblastoma cell line SK-N-SH.[11][12]

Detailed Protocol: Sigma-2 Receptor Cell Viability Assay

Materials:

  • SK-N-SH human neuroblastoma cells[11][12]

  • Culture medium

  • This compound

  • Positive control agonist: Siramesine[9]

  • Negative control: Vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed SK-N-SH cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: a. The next day, treat the cells with serial dilutions of this compound, the positive control agonist, or vehicle. b. Incubate for 48-72 hours at 37°C.

  • MTT Assay: a. After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. b. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 for cytotoxicity.

ParameterDescription
EC50 The concentration of a compound that reduces cell viability by 50%.

III. General G-Protein Coupled Receptor (GPCR) Activity Screening

To investigate potential off-target effects or novel activities, a general GPCR screening assay is recommended. A calcium flux assay is a robust method for detecting the activation of Gq-coupled GPCRs.[13][14] For other GPCRs, cells can be co-transfected with a promiscuous G-protein, such as Gα16, which couples to various GPCRs and elicits a calcium response upon their activation.[13]

Scientific Rationale

This assay is based on the principle that activation of certain GPCRs leads to the release of calcium from intracellular stores.[13] This increase in intracellular calcium can be detected by a fluorescent calcium indicator. This approach allows for the screening of a compound against a panel of GPCRs or in a cell line with an unknown GPCR expression profile.

Detailed Protocol: GPCR Calcium Flux Assay

Materials:

  • U2OS or HEK293 cells[15]

  • Culture medium

  • Assay buffer

  • Fluorescent calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit)

  • This compound

  • Positive control: Ionomycin or a known agonist for an endogenously expressed GPCR (e.g., ATP for P2Y receptors)[16]

  • Negative control: Vehicle

  • 96-well or 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Plate the cells in microplates and allow them to attach overnight.

  • Dye Loading: On the day of the assay, load the cells with the calcium-sensitive dye according to the kit manufacturer's instructions.

  • Assay Execution: a. Add serial dilutions of this compound or control compounds to the wells. b. Immediately measure the fluorescence kinetics using a suitable plate reader.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. A significant increase in fluorescence compared to the vehicle control indicates potential GPCR agonist activity. c. If agonist activity is detected, generate a dose-response curve and calculate the EC50.

IV. Voltage-Gated Ion Channel Modulation Assay

Phenylpiperidine derivatives can also modulate the activity of voltage-gated ion channels, which are crucial for neuronal excitability.[17] A membrane potential assay using a voltage-sensitive dye can be used to screen for such activity.

Scientific Rationale

This assay utilizes a fluorescent dye that changes its fluorescence intensity in response to changes in the cell's membrane potential.[17] If the test compound modulates the activity of an ion channel, it will alter the ion flux across the cell membrane, leading to a change in membrane potential that is detected as a change in fluorescence.

Experimental Workflow: Membrane Potential Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed CHO cells expressing a voltage-gated ion channel overnight_incubation Incubate overnight seed_cells->overnight_incubation load_dye Load cells with voltage-sensitive dye overnight_incubation->load_dye add_compound Add this compound or control compounds load_dye->add_compound add_stimulus Add a stimulus to open the ion channel (e.g., high K+ or a channel activator) add_compound->add_stimulus read_fluorescence Measure fluorescence change add_stimulus->read_fluorescence calculate_modulation Calculate % modulation read_fluorescence->calculate_modulation dose_response Generate dose-response curves and calculate EC50/IC50 calculate_modulation->dose_response

Caption: Workflow for the voltage-sensitive dye-based membrane potential assay.

Detailed Protocol: Membrane Potential Assay

Materials:

  • CHO or HEK293 cells stably expressing a voltage-gated ion channel of interest (e.g., a sodium or potassium channel)[18][19]

  • Culture medium

  • Assay buffer (low and high potassium concentrations)

  • Voltage-sensitive dye kit

  • This compound

  • Positive controls: Known channel opener (e.g., Veratridine for sodium channels) or blocker (e.g., Tetrodotoxin (TTX) for sodium channels, Tetraethylammonium (TEA) for potassium channels)[20][21]

  • Negative control: Vehicle

  • 96-well or 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Plate the cells in microplates and allow them to attach overnight.

  • Dye Loading: On the day of the assay, load the cells with the voltage-sensitive dye according to the kit manufacturer's instructions.

  • Assay Execution: a. Add serial dilutions of this compound or control compounds to the wells and incubate for a short period. b. Add a stimulus to activate the ion channels. This could be a high-potassium buffer to depolarize the cells and open voltage-gated channels, or a specific channel activator. c. Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: a. Calculate the change in fluorescence in response to the stimulus. b. Determine the effect of the test compound on this response (potentiation or inhibition). c. Generate dose-response curves and calculate the EC50 (for activators) or IC50 (for inhibitors).

V. Data Interpretation and Building a Pharmacological Profile

The results from this panel of assays will provide a comprehensive pharmacological profile of this compound. A summary of the potential outcomes and their interpretations is provided below:

AssayPositive ResultInterpretation
Monoamine Transporter Uptake Dose-dependent inhibition of fluorescent substrate uptake (low IC50)The compound is an inhibitor of the specific monoamine transporter(s).
Sigma-1 Calcium Mobilization Dose-dependent increase in intracellular calcium (low EC50)The compound is an agonist at the sigma-1 receptor.
Dose-dependent inhibition of agonist-induced calcium increase (low IC50)The compound is an antagonist at the sigma-1 receptor.
Sigma-2 Cell Viability Dose-dependent decrease in cell viability (low EC50)The compound is an agonist at the sigma-2 receptor.
GPCR Calcium Flux Dose-dependent increase in intracellular calcium (low EC50)The compound is an agonist at a Gq-coupled or Gα16-coupled GPCR.
Membrane Potential Dose-dependent change in membrane potential upon stimulation (low EC50/IC50)The compound modulates the activity of the expressed voltage-gated ion channel.

By systematically evaluating the activity of this compound across these diverse and functionally relevant cell-based assays, researchers can identify its primary molecular targets and off-target activities. This crucial information will guide further preclinical development, including lead optimization and in vivo efficacy studies, ultimately determining the therapeutic potential of this novel phenylpiperidine derivative.

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Application Notes & Protocols for Preclinical Efficacy Testing of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of clinically successful drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with various biological targets.[2] Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antidepressants, and anti-Alzheimer agents, among others.[4]

This document focuses on establishing a preclinical testing strategy for a novel compound, (S)-2-(3,4-Dimethylphenyl)piperidine . While specific biological data for this molecule are not extensively published, its structural class provides a strong basis for hypothesized activity. The closely related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series has yielded potent opioid receptor antagonists.[5][6][7] Notably, compounds from this series are being investigated as potential therapies for depression, anxiety, and substance abuse, indicating significant CNS activity.[5][7] This provides a compelling rationale to investigate this compound for similar therapeutic applications.

The following protocols are designed to provide a comprehensive framework for evaluating the potential anxiolytic, antidepressant, and cognitive-enhancing efficacy of this compound in validated rodent models. The experimental designs emphasize scientific rigor, including appropriate controls and quantifiable endpoints, to ensure trustworthy and reproducible results.

Section 2: General Experimental Considerations

2.1 Animal Welfare All animal experiments must be conducted in accordance with the ethical guidelines established by the relevant institutional and national animal welfare committees (e.g., IACUC). Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the protocol.

2.2 Compound Formulation and Administration

  • Vehicle Selection: The choice of vehicle is critical for ensuring compound solubility and bioavailability. A common starting point is a solution of 5% DMSO, 5% Tween® 80, and 90% saline. The vehicle's inertness must be confirmed in all behavioral assays.

  • Route of Administration: Intraperitoneal (i.p.) injection is often used for initial screening due to rapid systemic absorption. For later-stage studies, oral gavage (p.o.) is preferred as it is a more clinically relevant route.

  • Dose-Response Studies: A dose-response curve should be established for each behavioral paradigm to identify the optimal therapeutic window and potential toxicity. A typical range for a novel CNS compound might be 1, 3, 10, and 30 mg/kg.

2.3 Control Groups

  • Vehicle Control: This group receives the vehicle solution only and serves as the baseline for normal behavior.

  • Positive Control: This group receives a well-characterized standard drug for the specific assay (e.g., Diazepam for anxiety, Fluoxetine for depression). This validates the assay's ability to detect the expected pharmacological effect.

Section 3: Protocol 1 - Assessment of Anxiolytic-Like Activity

Anxiety models in rodents are often based on the conflict between the innate drive to explore a novel environment and an aversion to open, brightly lit spaces.[8][9] Anxiolytic compounds typically increase the animal's willingness to explore these aversive areas.

3.1 Elevated Plus Maze (EPM) The EPM is one of the most widely used tests for screening anxiolytic-like drugs.[8][9] It is based on the rodent's natural aversion to open and elevated spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze raised 50 cm off the ground, with two opposing "open" arms (without walls) and two opposing "closed" arms (with high walls).

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the trial.

  • Dosing: Administer this compound (e.g., 1-30 mg/kg, i.p.) or controls (vehicle, Diazepam 1-2 mg/kg) 30 minutes prior to testing.

  • Trial: Place the mouse in the center of the maze, facing an open arm.

  • Recording: Record the session for 5 minutes using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms (s).

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

  • Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.

3.2 Light-Dark Box Test This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to brightly illuminated areas.[8]

Experimental Protocol:

  • Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

  • Acclimation & Dosing: As described for the EPM.

  • Trial: Place the mouse in the center of the light compartment, facing away from the opening.

  • Recording: Record behavior for 5-10 minutes using video tracking software.

  • Parameters Measured:

    • Time spent in the light compartment (s).

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment (s).

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Data Presentation: Anxiolytic Assays
Treatment GroupDose (mg/kg)EPM: Time in Open Arms (s)EPM: Open Arm Entries (%)Light-Dark: Time in Light Box (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
Positive Control (Diazepam)2Mean ± SEMMean ± SEMMean ± SEM
Compound X1Mean ± SEMMean ± SEMMean ± SEM
Compound X3Mean ± SEMMean ± SEMMean ± SEM
Compound X10Mean ± SEMMean ± SEMMean ± SEM

Section 4: Protocol 2 - Assessment of Antidepressant-Like Activity

Animal models of depression aim to replicate certain behavioral endophenotypes of the human condition, such as behavioral despair or anhedonia.[10][11]

4.1 Forced Swim Test (FST) The FST is a widely used primary screening tool for antidepressants.[12][13] It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.[13]

Experimental Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Dosing: Administer the test compound or controls 30-60 minutes before the test. A sub-chronic dosing regimen (e.g., daily for 7-14 days) may be more predictive.

  • Trial: Gently place the mouse into the water for a 6-minute session.

  • Recording: Video record the session. Score the last 4 minutes of the test.

  • Parameter Measured:

    • Immobility time (s): The time the mouse spends floating passively, making only small movements necessary to keep its head above water.

  • Interpretation: A significant reduction in immobility time suggests an antidepressant-like effect.

4.2 Chronic Unpredictable Mild Stress (CUMS) The CUMS model has higher face and construct validity than acute tests like the FST.[14] It involves exposing animals to a series of varied, low-grade stressors over several weeks to induce a depressive-like state, particularly anhedonia (the inability to feel pleasure), which is a core symptom of human depression.[11][14]

Experimental Protocol:

  • Stress Regimen (3-5 weeks): Expose rodents to a variable sequence of mild stressors daily. Examples include:

    • Stroboscopic lighting.

    • Tilted cage (45°).

    • Wet bedding.

    • Reversed light/dark cycle.

    • Food or water deprivation (e.g., 12-24 hours).

  • Treatment: Administer this compound or controls daily, starting from week 2 or 3 of the stress regimen.

  • Behavioral Readout: Sucrose Preference Test (SPT): This test measures anhedonia.

    • Present each animal with two pre-weighed bottles: one with plain water and one with a 1% sucrose solution.

    • After a set period (e.g., 4-24 hours), weigh the bottles again to measure consumption.

    • Calculate sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.

  • Interpretation: CUMS typically induces a significant decrease in sucrose preference. An effective antidepressant treatment is expected to reverse this deficit, restoring the preference for the sucrose solution.

Data Presentation: Antidepressant Assays
Treatment GroupDose (mg/kg)FST: Immobility Time (s)CUMS: Sucrose Preference (%)
Non-Stressed + Vehicle-Mean ± SEMMean ± SEM
Stressed + Vehicle-Mean ± SEMMean ± SEM
Stressed + Positive Control (Fluoxetine)10Mean ± SEMMean ± SEM
Stressed + Compound X3Mean ± SEMMean ± SEM
Stressed + Compound X10Mean ± SEMMean ± SEM

Section 5: Protocol 3 - Assessment of Cognitive-Enhancing Activity

To test for nootropic or cognitive-enhancing effects, it is common to use models where a cognitive deficit is first induced pharmacologically.[15] Scopolamine, a muscarinic receptor antagonist, is widely used to induce temporary amnesia, mimicking cholinergic deficits seen in conditions like Alzheimer's disease.[15]

5.1 Scopolamine-Induced Amnesia with Novel Object Recognition (NOR) Test The NOR test leverages a rodent's natural tendency to explore novel objects over familiar ones. It is a robust test for recognition memory.[15]

Experimental Protocol:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical "familiar" objects and one "novel" object.

  • Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes for 2-3 days.

  • Dosing:

    • Administer this compound or controls (vehicle, Donepezil 1 mg/kg).

    • After 30 minutes, administer Scopolamine (1 mg/kg, i.p.) to all groups except the non-amnesic control.

  • Training/Familiarization Phase (T1): 30 minutes after Scopolamine injection, place the animal in the arena with two identical objects for 5-10 minutes.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).

  • Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record for 5 minutes.

  • Data Analysis:

    • Measure the time spent exploring the novel (Tn) and familiar (Tf) objects.

    • Calculate the Discrimination Index (DI): (Tn - Tf) / (Tn + Tf).

  • Interpretation: Vehicle-treated animals given Scopolamine will show a DI near zero, indicating they do not remember the familiar object. An effective cognitive enhancer will rescue this deficit, resulting in a significantly positive DI.

Section 6: Visualizations and Workflows

Preclinical_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Input EPM Elevated Plus Maze (Anxiolytic) LDB Light-Dark Box (Anxiolytic) EPM->LDB If Positive FST Forced Swim Test (Antidepressant) CUMS Chronic Mild Stress (Antidepressant) FST->CUMS If Positive NOR Novel Object Recognition (Cognition) MWM Morris Water Maze (Spatial Memory) NOR->MWM If Positive Compound This compound Compound->EPM Compound->FST Compound->NOR

Caption: Preclinical screening cascade for CNS activity.

Hypothesized_Mechanism cluster_receptors Potential CNS Targets (Based on related structures) cluster_outcomes Behavioral Outcomes Compound This compound Opioid_R Opioid Receptors (κ, μ, δ) Compound->Opioid_R Interacts with Monoamine_T Monoamine Transporters (SERT, DAT, NET) Compound->Monoamine_T Interacts with Anxiety Modulation of Anxiety Opioid_R->Anxiety Depression Modulation of Depression Opioid_R->Depression Cognition Modulation of Cognition Opioid_R->Cognition Monoamine_T->Anxiety Monoamine_T->Depression Monoamine_T->Cognition

Caption: Hypothesized targets and outcomes.

Section 7: References

  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research.

  • Kshama, D., et al. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Revista de Biología Tropical. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. (2024). JETIR. [Link]

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery.

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (2023). Biomedical Science and Clinical Research. [Link]

  • Models to Evaluate Anti-Anxiety Effect. (2021). Research and Reviews: A Journal of Pharmacology. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Fuchs, E. (2010). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience. [Link]

  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. [Link]

  • Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test. YouTube. [Link]

  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews. [Link]

  • Singh, S., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

  • Kliachyna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • García-García, A., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • A Study on Nootropic Effect of Daucus Carota in Animal Models. (2018). International Journal of Basic & Clinical Pharmacology. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Carroll, F. I., et al. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. PMC. [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Zimmerman, D. M., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Remya, C., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Current Organic Chemistry. [Link]

  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. [Link]

  • Zhang, T., et al. (2022). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B. [Link]

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Application Notes & Protocols for the In Vivo Administration of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3,4-Dimethylphenyl)piperidine is a chiral amine building block utilized in the synthesis of various pharmaceutical agents, including potential analgesics and cardiovascular drugs.[1] As with any novel compound intended for in vivo evaluation, establishing a robust and reproducible administration protocol is paramount to generating reliable and interpretable data. This guide provides a comprehensive framework for the in vivo administration of this compound in rodent models. It is designed to be an adaptable protocol, grounded in established principles of pharmacology and laboratory animal science, acknowledging that specific parameters may require empirical optimization for this particular compound. The protocols herein emphasize scientific integrity, ethical considerations, and a logical, stepwise approach to in vivo characterization.

Pre-formulation and Vehicle Selection: The Foundation of a Successful In Vivo Study

The physicochemical properties of a test compound dictate its formulation for in vivo administration. Given the phenyl and piperidine rings, this compound is predicted to be lipophilic, necessitating a vehicle capable of solubilizing it for systemic delivery. The choice of vehicle is critical, as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and may even exert its own biological effects.[2][3]

Rationale for Vehicle Selection

An ideal vehicle should be non-toxic, biocompatible, and have no pharmacological effect of its own.[3] For lipophilic compounds, a multi-tiered approach to vehicle selection is recommended, starting with simple aqueous solutions and progressing to more complex solvent systems as needed.

Recommended Vehicle Screening Protocol
  • Tier 1: Aqueous Solutions:

    • Attempt to dissolve the compound in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • If solubility is low, consider adjusting the pH if the compound has ionizable groups.

  • Tier 2: Co-solvent Systems:

    • If aqueous solubility is insufficient, a co-solvent system can be employed. Common co-solvents include:

      • Dimethyl sulfoxide (DMSO): A powerful solvent, but can have its own biological effects and may cause irritation at high concentrations.[2][4] It is crucial to keep the final DMSO concentration as low as possible, typically below 10%.[4]

      • Polyethylene glycol 400 (PEG-400): A water-miscible polymer that is generally well-tolerated.

      • Ethanol: Can be used in low concentrations, but may have sedative or other behavioral effects.[2]

  • Tier 3: Surfactant and Emulsifying Agents:

    • For highly insoluble compounds, surfactants like Tween 80 or Cremophor EL can be used to create stable emulsions or micellar solutions.[2] However, these can also have biological activity and should be used with caution.

Summary of Common Vehicles for Lipophilic Compounds
Vehicle ComponentProperties & ConsiderationsPotential Confounding Effects
Saline/PBS Isotonic, well-tolerated.Limited solubility for lipophilic compounds.
DMSO Excellent solubilizing power.Can have anti-inflammatory and neuroprotective effects.[2] May cause local irritation.
PEG-400 Good safety profile, water-miscible.Can have neuroprotective properties.[2]
Tween 80 Non-ionic surfactant, forms micelles.Can increase membrane permeability.
Cyclodextrins Encapsulate lipophilic drugs, increasing aqueous solubility.Have been shown to have neuroprotective effects.[2][3]
Protocol for Preparation of Dosing Solution (Example with a Co-solvent System)
  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the compound. Vortex until fully dissolved.

  • In a separate sterile tube, measure the required volume of PEG-400 (e.g., 30-40% of the final volume).

  • Slowly add the DMSO/compound mixture to the PEG-400 while vortexing.

  • Bring the solution to the final volume with sterile saline, adding it dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitation or phase separation. The solution should be clear and homogenous.

  • Prepare a fresh dosing solution on each day of the experiment.

Routes of Administration: Tailoring Delivery to Experimental Goals

The choice of administration route depends on the desired onset and duration of action, as well as the experimental question being addressed.

RouteSelection Start Study Objective Rapid Rapid Onset/High Peak Concentration? Start->Rapid Bypass Bypass First-Pass Metabolism? Rapid->Bypass No IV Intravenous (IV) Rapid->IV Yes Sustained Sustained/Oral Bioavailability? Bypass->Sustained No IP Intraperitoneal (IP) Bypass->IP Yes PO Oral Gavage (PO) Sustained->PO Yes

Caption: Decision tree for selecting a route of administration.

Intraperitoneal (IP) Injection Protocol
  • Rationale: Commonly used for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism to a large extent.

  • Procedure:

    • Restrain the animal appropriately (e.g., by scruffing the neck for a mouse).

    • Tilt the animal slightly downwards to allow the abdominal organs to shift.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Inject the dosing solution smoothly. The typical injection volume for a mouse is 5-10 mL/kg.

    • Withdraw the needle and return the animal to its cage.

Oral Gavage (PO) Protocol
  • Rationale: Mimics the clinical route of oral administration and is necessary for assessing oral bioavailability.

  • Procedure:

    • Gently restrain the animal.

    • Measure the distance from the animal's snout to the xiphoid process to estimate the correct insertion depth for the gavage needle.

    • Use a flexible, ball-tipped gavage needle appropriate for the animal's size.

    • Gently insert the needle into the esophagus. The animal should swallow the needle; do not force it.

    • Administer the dose smoothly. The typical volume for a mouse is 5-10 mL/kg.

    • Carefully remove the needle and return the animal to its cage.

Dose-Response Study Design: Unveiling the Pharmacological Profile

A well-designed dose-response study is essential for characterizing the potency and efficacy of a new compound.[5][6] This typically involves an initial dose-finding study followed by a more comprehensive study with a wider range of doses.

DoseResponseWorkflow Start Dose-Finding Study (e.g., 1, 10, 100 mg/kg) Observe Observe for Acute Toxicity and Behavioral Effects Start->Observe Select Select Dose Range for Definitive Study Observe->Select Definitive Definitive Dose-Response Study (e.g., 0.3, 1, 3, 10, 30 mg/kg) Select->Definitive Analyze Data Analysis (e.g., ED50 calculation) Definitive->Analyze

Caption: Workflow for a dose-response study.

Example Dose-Response Study Design
GroupTreatmentDose (mg/kg)N per groupRationale
1Vehicle08-10To control for the effects of the vehicle and injection procedure.
2This compound18-10Low dose to establish the lower end of the dose-response curve.
3This compound38-10Intermediate dose.
4This compound108-10Intermediate-high dose.
5This compound308-10High dose to establish the maximal effect or identify toxicity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug concentration (PK) and its effect (PD) is crucial. A preliminary PK study can inform the time points for behavioral or physiological assessments in PD studies.

  • PK Study Design: A satellite group of animals can be used for blood sampling at various time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes) to determine the compound's half-life and peak concentration time.

  • PD Endpoints: The choice of PD endpoints will depend on the hypothesized activity of the compound. Given that many piperidine derivatives are CNS-active, behavioral assays are often relevant.[7][8]

Suggested Behavioral and Physiological Assays

Based on the common pharmacological profiles of piperidine-containing drugs (e.g., analgesics, stimulants), the following assays may be relevant for characterizing the in vivo effects of this compound.[9][10]

AssayMeasured ParameterPotential Interpretation
Open Field Test Locomotor activity (distance traveled), rearing, thigmotaxis (wall-hugging).[11]Assesses stimulant or sedative effects, and anxiety-like behavior.
Rotarod Test Latency to fall from a rotating rod.Measures motor coordination and potential neurological deficits.[4]
Hot Plate Test Latency to lick hind paw or jump on a heated surface.Assesses analgesic effects.
Forced Swim Test Immobility time in a water-filled cylinder.[11]Screens for potential antidepressant-like activity.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[12][13][14] Key principles include:

  • Justification of Research: The scientific purpose of the research should be significant enough to justify the use of animals.[13][15]

  • The 3Rs:

    • Replacement: Using non-animal alternatives whenever possible.

    • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

    • Refinement: Minimizing any potential pain, suffering, or distress.

  • Humane Endpoints: Clear criteria should be established for when an animal should be removed from a study and humanely euthanized. Euthanasia must be performed by a trained individual using an approved method.[12][13]

  • IACUC Approval: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

References

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Application Notes & Protocols: Formulation of (S)-2-(3,4-Dimethylphenyl)piperidine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of (S)-2-(3,4-Dimethylphenyl)piperidine, a representative member of the pharmacologically significant piperidine class of compounds.[1][2][3] Recognizing that novel compounds often lack established formulation data, this guide emphasizes the foundational principles and experimental workflows required to characterize and formulate such molecules for reliable and reproducible preclinical research. We present detailed protocols for pre-formulation assessment, the development of formulations for both in vitro and in vivo applications, and the analytical quality control necessary to validate these preparations. Our approach is designed to be a self-validating system, ensuring scientific integrity and enabling researchers to make data-driven decisions for advancing their discovery programs.

Introduction: The Piperidine Scaffold and the Imperative for Robust Formulation

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates targeting indications from central nervous system disorders to oncology.[1][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile building block in drug design. This compound is a chiral substituted piperidine; its analogs have shown potential as opioid receptor modulators and other biologically active agents.[5]

The most elegant molecular design is rendered useless if the compound cannot be delivered to its biological target in a known, stable, and bioavailable form. Poorly characterized formulations are a major source of experimental irreproducibility. This guide, therefore, provides the strategic and experimental framework for developing robust formulations of this compound, and by extension, other novel lipophilic, basic compounds for research purposes.

Pre-Formulation Assessment: Building the Physicochemical Foundation

Before a single solution is prepared for a biological assay, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This pre-formulation dataset dictates every subsequent formulation decision.

Rationale: Causality in Formulation Science

The goal of this stage is to quantify the key properties that govern a molecule's behavior in various solvent systems.

  • Purity: Confirms the identity and homogeneity of the starting material. Impurities can drastically alter solubility and biological activity.

  • Aqueous Solubility: This is the single most critical parameter. It determines whether the compound can be formulated as a simple aqueous solution or will require more complex vehicles like co-solvent systems or suspensions.

  • pKa: As a substituted piperidine, the compound contains a basic nitrogen atom. Knowing the pKa allows for the prediction of its ionization state at different physiological pH values and informs strategies like salt formation to enhance solubility.

  • Lipophilicity (LogP/D): The partition coefficient (LogP) and distribution coefficient at a specific pH (LogD) predict the compound's affinity for lipidic versus aqueous environments, guiding the selection of organic solvents and predicting its potential for membrane permeability.

Experimental Protocol: Solubility Screening

This protocol outlines a pragmatic approach to determining the kinetic solubility of this compound in a range of common laboratory solvents.

Objective: To estimate the solubility and identify potential solvents for in vitro and in vivo formulations.

Materials:

  • This compound (solid powder)

  • Selection of solvents: DMSO, Ethanol (USP grade), PEG 400, Propylene Glycol, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS, pH 7.4)

  • Vortex mixer, shaker/rotator

  • Analytical balance, microcentrifuge

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Dispense 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to each tube.

  • Equilibration: Vortex vigorously for 1-2 minutes. Place on a shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Observation & Iteration: Visually inspect for undissolved solid. If fully dissolved, the solubility is greater than the current concentration (e.g., >10-20 mg/mL). If solid remains, add another aliquot of solvent and repeat step 3. Continue this process until the compound is fully dissolved or a practical volume limit is reached.

  • Quantification (for Saturated Solutions): For tubes with remaining solid, centrifuge at ~14,000 rpm for 15 minutes to pellet the excess compound.

  • Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze by a calibrated HPLC-UV method (see Section 5) to determine the precise concentration, which represents the kinetic solubility.

  • Record all data meticulously.

Data Presentation: Solubility Profile

Summarize the findings in a clear, structured table.

Solvent/Vehicle SystemEstimated Solubility (mg/mL)ObservationsSuitability
DMSO>100Clear, colorless solutionIn vitro stock
Ethanol, 200 Proof~50Clear, colorless solutionCo-solvent for in vivo
PEG 400~75Clear, viscous solutionCo-solvent for in vivo
Propylene Glycol~40Clear, viscous solutionCo-solvent for in vivo
0.9% Saline (pH ~5.5)<0.01Insoluble particles remainPoor
PBS (pH 7.4)<0.01Insoluble particles remainPoor

Note: Data are illustrative and must be determined experimentally.

Formulation Development for In Vitro Applications

For cell-based assays, the primary goal is to prepare a high-concentration stock solution that can be diluted into the aqueous culture medium without the compound precipitating.

Rationale: The DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is the universal starting solvent for in vitro screening due to its high solvating power for a wide range of organic molecules. The key is to create a concentrated stock (typically 10-50 mM) so that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Workflow for In Vitro Stock Preparation

InVitro_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_use Experimental Use start Weigh Compound calc Calculate DMSO Volume for 10 mM Stock start->calc Precise Mass add Add DMSO calc->add dissolve Vortex to Dissolve add->dissolve confirm Confirm Concentration (HPLC-UV) dissolve->confirm aliquot Aliquot for Storage confirm->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute into Culture Medium store->dilute assay Perform Assay dilute->assay

Caption: Workflow for preparing and validating a DMSO stock solution.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a 1 mL, 10 mM stock solution of this compound (MW = 189.30 g/mol , illustrative).

  • Calculation:

    • Mass needed = Molarity × Volume × MW

    • Mass = 0.010 mol/L × 0.001 L × 189.30 g/mol = 0.001893 g = 1.89 mg

  • Weighing: Accurately weigh ~1.9 mg of the compound into a sterile, amber glass vial. Record the exact mass.

  • Solubilization: Add research-grade, anhydrous DMSO to the vial to achieve the final concentration of 10 mM based on the actual mass weighed. For example, if 2.00 mg was weighed, the volume of DMSO to add is:

    • Volume = (Mass / MW) / Molarity

    • Volume = (0.00200 g / 189.30 g/mol ) / 0.010 mol/L = 0.001056 L = 1056 µL

  • Dissolution: Cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • Quality Control: Dilute an aliquot of the stock solution 1:1000 in mobile phase and analyze via HPLC-UV (see Section 5) to confirm the concentration is within ±5% of the target.

  • Storage: Aliquot the validated stock into smaller, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Formulation Development for In Vivo Applications

Formulating for animal studies is significantly more complex, with the primary constraints being the tolerability of the vehicle, the route of administration, and the required dose volume.

Rationale: Balancing Solubilization and Safety

The ideal in vivo formulation is a simple, sterile, isotonic aqueous solution at a physiological pH. For poorly soluble compounds like this compound, this is rarely achievable. The formulation strategy therefore follows a decision-making process to select the simplest vehicle that can safely deliver the required dose.

Decision Tree for In Vivo Vehicle Selection

InVivo_DecisionTree start Determine Required Dose (mg/kg) & Dose Volume (mL/kg) sol_check Is compound soluble in aqueous vehicle at target concentration? start->sol_check cosolvent_check Is compound soluble in a tolerable co-solvent system (e.g., <10% EtOH)? sol_check->cosolvent_check No out_solution Formulate as Aqueous Solution (e.g., acidified saline) sol_check->out_solution Yes suspension_check Can a stable, uniform suspension be made? cosolvent_check->suspension_check No out_cosolvent Formulate as Co-Solvent Solution (e.g., PEG400/Saline) cosolvent_check->out_cosolvent Yes out_suspension Formulate as Suspension (e.g., 0.5% Methylcellulose) suspension_check->out_suspension Yes out_reformulate Reformulate or Re-evaluate Dose (e.g., salt form, nanosuspension) suspension_check->out_reformulate No

Caption: Decision tree for selecting an appropriate in vivo formulation.

Protocol: Preparation of a Co-Solvent Vehicle

This protocol is suitable for oral (p.o.) or intraperitoneal (i.p.) administration when aqueous solubility is insufficient.

Objective: To prepare a 1 mg/mL solution in a 20% PEG 400 / 80% Saline vehicle.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile 0.9% Saline

  • Sterile glass vial, magnetic stirrer

Procedure:

  • Weigh Compound: Weigh the required amount of the compound into the sterile vial. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Add Co-Solvent: Add the co-solvent (PEG 400) first to "wet" and dissolve the compound. For a 10 mL final volume, add 2 mL of PEG 400.

  • Dissolution: Gently warm (if necessary) and sonicate or vortex until the compound is fully dissolved in the PEG 400. This is a critical step to ensure a true solution is formed before adding the aqueous component.

  • Add Aqueous Phase: While stirring, slowly add the aqueous phase (8 mL of sterile saline) to the vial. The solution should remain clear. If precipitation occurs, the vehicle is not suitable, and the percentage of co-solvent may need to be increased (while respecting tolerability limits).

  • Final QC: Visually inspect the final formulation for clarity and absence of particulates. The final solution should be clear and homogenous.

Analytical Quality Control for Formulation Validation

"Trust, but verify." Every formulation must be analytically validated to ensure the compound is present at the correct concentration and has not degraded.

Rationale: The Importance of Quantification

An unverified formulation concentration is an uninterpretable experiment. HPLC with UV detection is a rapid, robust, and widely accessible method for confirming the concentration and purity of the active compound in the formulation. This step is non-negotiable for ensuring data integrity.

Protocol: HPLC-UV Method for Purity and Concentration

Objective: To determine the concentration and purity of this compound in a prepared formulation.

Instrumentation and Parameters: The following provides a starting point for method development. Similar methods have proven effective for other piperidine-containing molecules.[6][7]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for moderately polar/non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 95% B over 10 minA generic screening gradient to ensure elution of the compound and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume.
UV Detection 220 nm or 254 nmAromatic compounds typically absorb at these wavelengths. A full UV scan should be run initially to find the λmax.
Standard Curve 1 µg/mL to 100 µg/mLPrepare by serial dilution of a known-concentration stock in mobile phase. R² should be >0.999.

Procedure:

  • Prepare a standard curve of the reference compound.

  • Dilute a sample of the final formulation with mobile phase to fall within the linear range of the standard curve.

  • Inject standards and samples.

  • Calculate the concentration of the sample against the standard curve.

  • Assess purity by integrating all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Safety and Handling

Substituted piperidines, like piperidine itself, should be handled with care.[8][9][10]

  • Engineering Controls: Always handle the neat compound and concentrated solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Avoid inhalation of powder or aerosols. Avoid contact with skin and eyes. Piperidine is a strong organic base and can cause chemical burns.[10]

  • Storage: Store the neat compound and formulations in tightly sealed containers, protected from light, in a well-ventilated area.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

References

  • D. A. Kalinin, S. V. Vasilevsky, & V. V. Kachala. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl-substituted methyl pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359999, 2',6'-Pipecoloxylidide, (+)-. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169490887. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]

  • S. S. Bonafé, et al. (2017). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Orbital: The Electronic Journal of Chemistry, 9(3). [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Google Patents. (n.d.). CN101906013A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Çelen, B., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Challenge in Life Science. [Link]

  • Kalinin, D. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Google Patents. (n.d.).
  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-8. [Link]

  • De Mey, E. (2013). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Yoshino, H., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceutics, 13(12), 2056. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine. This chiral piperidine derivative is a key structural motif and building block in the development of various pharmacologically active agents. Achieving high yield and, critically, high enantiopurity for the desired (S)-enantiomer presents significant synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate common experimental hurdles. We will explore the causality behind synthetic choices, provide validated protocols, and offer data-driven troubleshooting advice to optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of enantiopure 2-arylpiperidines like this compound generally follows one of two major pathways: direct asymmetric synthesis or the resolution of a racemic mixture. Each approach has distinct advantages and challenges related to cost, scalability, and stereochemical control.

Synthetic_Pathways Primary Synthetic Pathways to this compound Start Achiral Starting Materials (e.g., 3,4-Dimethylacetophenone) Racemic Racemic 2-(3,4-Dimethylphenyl)piperidine Start->Racemic Reductive Amination, Cyclization, etc. Asymmetric Asymmetric Synthesis (e.g., Catalytic Hydrogenation) Start->Asymmetric Resolution Chiral Resolution Racemic->Resolution Product_S (S)-Enantiomer Resolution->Product_S Isolation of desired diastereomer Product_R (R)-Enantiomer (Byproduct) Resolution->Product_R Other diastereomer Asymmetric->Product_S Direct formation (High ee)

Caption: High-level overview of the two primary strategies for obtaining the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing the racemic precursor, 2-(3,4-Dimethylphenyl)piperidine?

A1: The most prevalent method is a one-pot, three-step procedure starting from an appropriate aryllithium or Grignard reagent and 5-bromovaleronitrile. The sequence involves: (1) nucleophilic addition of the organometallic reagent to the nitrile, forming a cyclic imine intermediate; (2) in-situ reduction of the imine, typically with sodium borohydride (NaBH₄); and (3) N-protection, often with di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-2-(3,4-dimethylphenyl)piperidine[1]. Another common approach is the double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia source.

Q2: What is a typical target for enantiomeric excess (ee) and why is it critical?

A2: For pharmaceutical applications, an enantiomeric excess of >99% is often the required standard. The biological activity of chiral molecules is highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, stringent control and accurate measurement of enantiopurity are paramount.

Q3: Which analytical method is best for determining the enantiomeric excess (ee) of the final product?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining ee. Columns such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective for separating enantiomers of 2-arylpiperidines. The choice of mobile phase (typically a hexane/isopropanol mixture) and flow rate must be optimized for baseline separation of the two enantiomer peaks.

Troubleshooting Guides

Problem 1: Low Yield in Racemic Synthesis via Reductive Amination

Q: My reductive amination of 1-(3,4-dimethylphenyl)ethan-1-one with an ammonia source to form the piperidine ring is inefficient, with yields below 40%. What are the primary causes and how can I optimize the reaction?

A: Low yields in reductive aminations are common and can stem from several factors, from poor imine formation to inefficient reduction or competing side reactions. A systematic approach to troubleshooting is essential.

Causality & Explanation: The reaction proceeds via two main stages: (1) formation of an imine or enamine intermediate from the ketone and amine, and (2) reduction of this intermediate to the saturated amine. Each step has its own equilibrium and kinetic profile.

  • Inefficient Imine Formation: The condensation of a ketone and ammonia (or an ammonia equivalent like ammonium acetate) is a reversible, equilibrium-driven process that requires the removal of water. If water is not effectively removed, the equilibrium will favor the starting materials.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone. Strong, non-selective hydrides like NaBH₄ can reduce the ketone to an alcohol, a common byproduct. Milder, imine-selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred[2].

  • pH Control: The reaction pH is critical. The reaction needs to be acidic enough to protonate the ketone's carbonyl group to facilitate nucleophilic attack by the amine, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. A pH range of 5-7 is often optimal.

Troubleshooting_Reductive_Amination Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Analyze Crude Reaction: Starting Material (SM) remaining? Start->Check_SM Check_Side_Products Major Side Products Observed (TLC/LCMS)? Check_SM->Check_Side_Products No Imine_Issue Inefficient Imine Formation Check_SM->Imine_Issue Yes Reduction_Issue Inefficient Reduction Check_Side_Products->Reduction_Issue No (Imine Intermediate Present) Alcohol_BP Alcohol Byproduct Dominates Check_Side_Products->Alcohol_BP Yes Other_BP Other Side Products Check_Side_Products->Other_BP Yes (Complex Mixture) Solution1 Action: Use Dean-Stark trap. Add Ti(Oi-Pr)4 as Lewis acid/water scavenger. Imine_Issue->Solution1 Solution2 Action: Increase reaction time. Increase equivalents of reducing agent. Reduction_Issue->Solution2 Solution3 Action: Switch to a more selective reductant (e.g., NaBH(OAc)3). Alcohol_BP->Solution3 Solution4 Action: Optimize temperature and concentration. Consider alternative synthetic route. Other_BP->Solution4

Caption: A decision tree for troubleshooting low-yield reductive amination reactions.

Optimization Strategies & Protocol:

ParameterStandard ConditionOptimized ConditionRationale
Amine Source NH₄ClNH₄OAcAcetate acts as a buffer, helping to maintain the optimal pH for imine formation.
Reducing Agent NaBH₃CNNaBH(OAc)₃Less toxic and often more effective at mildly acidic pH. Reduces imines faster than ketones.[2]
Solvent Methanol (MeOH)Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents prevent competitive reactions with the hydride agent and are effective for water removal.
Additive Acetic Acid (AcOH)Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)Acts as both a Lewis acid to activate the ketone and an effective water scavenger, driving the imine equilibrium forward.

See Protocol 1 for a detailed experimental procedure.

Problem 2: Poor Enantioselectivity from Chiral Resolution

Q: I am attempting a classical resolution of racemic N-Boc-2-(3,4-dimethylphenyl)piperidine using tartaric acid, but the diastereomeric salts are not separating well, and the recovered product has a low ee (<50%). How can I improve the resolution?

A: Classical diastereomeric resolution is often described as an art, highly dependent on crystallization kinetics and thermodynamics. Poor separation is a frequent issue. Success hinges on finding the right combination of resolving agent, solvent, and crystallization conditions to maximize the solubility difference between the two diastereomeric salts.

Causality & Explanation: The principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent[3]. These diastereomers have different physical properties, including solubility. If the solubility of the two diastereomeric salts in a given solvent is too similar, they will co-precipitate, leading to poor resolution.

Key Factors for Optimization:

  • Choice of Resolving Agent: This is the most critical factor. While standard agents like tartaric acid are a good starting point, they are not universally effective. It is essential to screen a variety of commercially available chiral acids.

  • Solvent System: The solvent determines the solubility of the salts. A solvent where one salt is sparingly soluble while the other is freely soluble is ideal. Often, a mixture of solvents (e.g., an alcohol like ethanol or isopropanol mixed with a less polar solvent like ethyl acetate or acetone) is required to achieve the right polarity.

  • Temperature and Cooling Rate: Crystallization is temperature-dependent. A slow, controlled cooling profile allows for the selective crystallization of the less soluble diastereomer, leading to higher purity. Crash cooling often traps impurities and the other diastereomer.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiopurity of the precipitated salt, although at the cost of yield.

Troubleshooting Table: Chiral Resolution

Resolving AgentCommon SolventsKey Insight & Recommendation
(+)-Tartaric Acid Methanol, Ethanol, WaterOften forms solvates. Can be effective but may require multiple recrystallizations.
(-)-Dibenzoyl-L-tartaric acid (DBTA) Isopropanol (IPA), Acetone, Ethyl AcetateThe bulky benzoyl groups often create more defined crystal lattices, leading to better separation[4]. A highly recommended agent to screen.
(S)-(+)-Mandelic Acid IPA, AcetonitrileA smaller, more rigid resolving agent. Can be effective where larger agents fail.
(1S)-(+)-10-Camphorsulfonic acid Ethanol, Ethyl AcetateStrong acid, forms robust salts. Good for amines that are weaker bases.

Alternative Strategy: Kinetic Resolution If classical resolution fails, consider a kinetic resolution. This involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate. For N-Boc-2-arylpiperidines, asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine followed by quenching with an electrophile is a powerful method. This selectively consumes one enantiomer, leaving the other (the desired one, in this case) unreacted and enantioenriched[1][5]. This method can provide very high enantiomeric ratios (er > 97:3)[1].

See Protocol 2 for a detailed experimental procedure for classical resolution.

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol describes the synthesis of racemic N-Boc-2-(3,4-dimethylphenyl)piperidine.

Materials:

  • 1-(3,4-dimethylphenyl)ethan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3,4-dimethylphenyl)ethan-1-one (1.0 eq.), ammonium acetate (5.0 eq.), and anhydrous DCE (to 0.2 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine free base.

  • Dissolve the crude amine in dichloromethane. Add Boc₂O (1.1 eq.) and triethylamine (1.2 eq.). Stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, then with saturated NaHCO₃, and finally with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., 5-10% Ethyl Acetate in Hexanes) to yield N-Boc-2-(3,4-dimethylphenyl)piperidine.

Protocol 2: Optimized Chiral Resolution

This protocol describes the resolution of racemic N-Boc-2-(3,4-dimethylphenyl)piperidine using (-)-Dibenzoyl-L-tartaric acid (DBTA).

Materials:

  • Racemic N-Boc-2-(3,4-dimethylphenyl)piperidine

  • (-)-Dibenzoyl-L-tartaric acid (DBTA)

  • Isopropanol (IPA)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH), 2 M solution

  • Diethyl ether

Procedure:

  • Dissolve racemic N-Boc-2-(3,4-dimethylphenyl)piperidine (1.0 eq.) in a minimal amount of a hot 1:1 mixture of IPA/EtOAc.

  • In a separate flask, dissolve (-)-DBTA (0.5 eq.) in the same hot solvent mixture.

  • Slowly add the DBTA solution to the piperidine solution while maintaining the temperature.

  • Allow the solution to cool slowly to room temperature over several hours. If no crystals form, consider adding a seed crystal or storing the solution at 4 °C overnight.

  • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the diastereomeric salt.

  • To check the purity, a small sample of the salt can be basified to recover the free amine and its ee measured by chiral HPLC.

  • If the ee is not satisfactory, recrystallize the salt from the same solvent system. One or two recrystallizations are often necessary.

  • Once the desired purity is achieved, suspend the diastereomeric salt in a mixture of diethyl ether and 2 M NaOH solution.

  • Stir vigorously until all solids have dissolved and two clear layers are present.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-N-Boc-2-(3,4-dimethylphenyl)piperidine. The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. [Link]

  • Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. RSC Publishing. [Link]

  • Feringa, B. L., et al. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines. Organic Letters. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wender, P. A., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Reisman, S. (n.d.). Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. ARKIVOC. [Link]

  • Chusov, D., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Kuranov, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Muthukumar, G. S., et al. (2015). Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Rovis, T., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access. [Link]

  • Goswami, R. P., et al. (2019). General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • OC Lectures. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • US Patent US20080051579A1. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • WO Patent WO2002068391A1. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • CN Patent CN101117282A. (2008). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Wang, Z., et al. (2020). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Coldham, I. (2004). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]

  • WO Patent WO2010053944A1. (2010). Improved method of making piperidine derivatives.
  • Zimmerman, D. M., et al. (1992). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. PubMed Central. [Link]

Sources

Technical Support Center: Purification of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of (S)-2-(3,4-Dimethylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this chiral building block. The synthesis of 2-arylpiperidines often yields a complex mixture of the desired product, its enantiomer, unreacted starting materials, and various byproducts.[1] Achieving high chemical and enantiomeric purity is critical for its application in pharmaceutical development, where only one enantiomer typically provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Section 1: General Purification (Achieving Chemical Purity)

This section focuses on removing non-stereoisomeric impurities from the crude reaction mixture to isolate the racemic 2-(3,4-Dimethylphenyl)piperidine before proceeding to chiral resolution.

Troubleshooting Guide: General Purification
Problem Probable Cause(s) Recommended Solution(s)
Crude product is a dark brown or yellow oil. Oxidation of the piperidine ring or residual impurities. Piperidines can be susceptible to air oxidation over time.[3]1. Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. 2. Column Chromatography: Proceed with flash column chromatography as detailed in the protocols below. The colored impurities often have different polarities and can be separated.
NMR analysis shows significant unreacted pyridine starting material. 1. Incomplete hydrogenation reaction. 2. Formation of a minimum-boiling azeotrope between pyridine and piperidine, making separation by distillation difficult.[4][5]1. Acid-Base Extraction: Perform a careful liquid-liquid extraction. While both are basic, piperidine (pKa ≈ 11.1) is a stronger base than pyridine (pKa ≈ 5.2). A carefully buffered aqueous solution can sometimes achieve partial separation, but this is often inefficient. 2. Purification via Carbonate Salt: This is a highly effective chemical method.[4][6] Bubble CO₂ gas through a solution of the crude mixture in an organic solvent. The more basic piperidine will selectively precipitate as piperidine carbonate, while the less basic pyridine remains in solution.[3][6] The solid salt can then be filtered and the free base liberated.
Product seems to solidify or precipitate from a solvent unexpectedly. Formation of salts with atmospheric components. Amines can react with CO₂ from the air to form carbamates/carbonates or with trace acid vapors (like HCl from nearby chlorinated solvent bottles) to form hydrochloride salts.[7]1. Inert Atmosphere: Handle and store the purified amine under an inert atmosphere (Nitrogen or Argon). 2. Liberation: If salt formation is suspected, dissolve the solid in an organic solvent and wash with a dilute base (e.g., 1M NaOH) to regenerate the free amine. Dry the organic layer and remove the solvent in vacuo.
Frequently Asked Questions (FAQs): General Purification

Q1: I am performing flash column chromatography on silica gel, and my product is streaking badly (peak tailing). How can I improve the peak shape?

A: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[4] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption, poor elution, and significant peak tailing.[4]

The Solution: You need to suppress this interaction. The most common method is to add a basic modifier to your mobile phase.

  • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute symmetrically.[3][4]

  • Ammonia Solution: For very basic compounds, a solution of 7N ammonia in methanol (typically used as 1-2% of the mobile phase) can be highly effective.[4]

Alternatively, you can use a different stationary phase, such as basic or neutral alumina, which lacks the acidic silanol groups.[4]

Q2: What is the best first step to clean up my crude reaction mixture after workup?

A: An acid-base extraction is an excellent initial bulk purification step.[8] This technique separates your basic piperidine product from any neutral or acidic impurities.

  • Workflow:

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute acid (e.g., 1M HCl). Your basic piperidine will become protonated (form a salt) and move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the layers.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH) until pH > 12. This deprotonates the piperidine salt, regenerating the free base.

    • Extract the free base back into an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the partially purified racemic product.

G crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve extract_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer: Neutral/Acidic Impurities (Discard) separate1->organic1 Contains neutrals aqueous1 Aqueous Layer: Protonated Piperidine Salt separate1->aqueous1 Contains base basify Basify Aqueous Layer (e.g., 2M NaOH, pH > 12) aqueous1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous2 organic2 Organic Layer: Purified Free Base separate2->organic2 dry Dry (Na₂SO₄), Filter, Concentrate organic2->dry final Chemically Purified Racemate dry->final

Caption: Workflow for Acid-Base Extraction Purification.

Section 2: Chiral Resolution (Isolating the (S)-Enantiomer)

Once you have chemically pure, racemic 2-(3,4-Dimethylphenyl)piperidine, the next critical challenge is separating the (S)-enantiomer from the (R)-enantiomer. The two primary industrial methods for this are diastereomeric salt crystallization and chiral chromatography.[2][9]

Frequently Asked Questions (FAQs): Chiral Resolution

Q1: What is diastereomeric salt resolution and how does it work?

A: This classical resolution technique relies on converting a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties (solubility, melting point), making them impossible to separate by standard crystallization. Diastereomers, however, have different physical properties.[10]

The process involves reacting the racemic piperidine base with a single, pure enantiomer of a chiral acid (the "resolving agent"). This creates two diastereomeric salts:

  • (S)-piperidine + (R)-chiral acid → [(S,R)-salt]

  • (R)-piperidine + (R)-chiral acid → [(R,R)-salt]

Because the [(S,R)-salt] and [(R,R)-salt] are diastereomers, they will have different solubilities in a given solvent. By carefully selecting the solvent and conditions, one diastereomer can be selectively crystallized from the solution while the other remains in the mother liquor.[10][11]

Q2: How do I choose a chiral resolving agent?

A: The choice is largely empirical and often requires screening. However, there are key characteristics of a good resolving agent:[10]

  • Commercially Available and Inexpensive: It should be readily available in high enantiomeric purity.

  • Forms Crystalline Salts: The resulting diastereomeric salts must be well-defined, stable crystalline solids.

  • Significant Solubility Difference: There must be a substantial difference in solubility between the two diastereomeric salts in a practical solvent system.

  • Easily Recoverable: Both the resolving agent and the desired enantiomer should be easily recovered after the separation.

Common choices for resolving basic amines include tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[12]

Q3: What is the alternative to crystallization?

A: Chiral preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. This method uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[9] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different speeds and elute at different times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds.[9]

Troubleshooting Guide: Chiral Resolution
Problem Probable Cause(s) Recommended Solution(s)
During crystallization, an oil or gum precipitates instead of crystals. 1. Poor solvent choice; the salt is "salting out" rather than crystallizing. 2. Presence of impurities inhibiting crystal lattice formation. 3. Supersaturation is too high, leading to rapid, disordered precipitation.1. Solvent Screening: Screen a wider range of solvents or solvent mixtures (e.g., ethanol/water, acetone, acetonitrile). 2. Ensure High Purity: Ensure the starting racemic amine is >98% chemically pure. 3. Control Cooling Rate: Allow the solution to cool very slowly. Consider using a temperature-controlled bath or insulating the flask. 4. Seeding: Add a few seed crystals of the desired diastereomeric salt to encourage ordered crystal growth.[11][13]
Crystallization is complete, but the enantiomeric excess (ee) of the product is low. 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent. 2. The solution was cooled too quickly, trapping the undesired diastereomer in the crystal lattice. 3. The incorrect stoichiometry of the resolving agent was used.1. Re-crystallize: Perform one or more subsequent recrystallizations of the enriched salt. Often, a single crystallization is insufficient to achieve >99% ee. 2. Optimize Solvent: Re-screen solvents. A different solvent system may provide better selectivity. 3. Kinetic vs. Thermodynamic Control: Sometimes the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product). Understanding the system's phase diagram can be crucial.[11]
Chiral HPLC shows co-elution or very poor separation (Rs < 1.0). 1. The chosen Chiral Stationary Phase (CSP) is not suitable for this molecule. 2. The mobile phase composition is suboptimal.1. Screen CSPs: Test different types of chiral columns (e.g., cellulose-based, amylose-based, Pirkle-type).[9][14] 2. Modify Mobile Phase: For normal phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol in hexane). Additives like trifluoroacetic acid (TFA) for reverse-phase or diethylamine (DEA) for normal-phase can dramatically alter selectivity by interacting with the analyte or stationary phase.
After liberating the free base from the salt, the yield is low or the product is impure. 1. Incomplete basification; some of the piperidine remains as the salt in the aqueous layer. 2. Emulsion formation during extraction, leading to product loss. 3. Decomposition if the basification step generates excessive heat.1. Check pH: Ensure the aqueous layer is strongly basic (pH > 12) using a pH meter or strips. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Control Temperature: Perform the basification and extraction in an ice bath to prevent side reactions.
Chiral Resolution Workflow Comparison

G cluster_0 Method 1: Diastereomeric Salt Crystallization cluster_1 Method 2: Preparative Chiral HPLC racemate1 Racemic Piperidine react React with Chiral Acid (e.g., (+)-DTTA) racemate1->react crystallize Selective Crystallization react->crystallize filter Filter crystallize->filter solid Solid: Enriched Diastereomeric Salt filter->solid liquid Mother Liquor: Soluble Diastereomeric Salt filter->liquid liberate Liberate Free Base (Add NaOH) solid->liberate product (S)-Enantiomer liberate->product racemate2 Racemic Piperidine inject Inject on Chiral Column racemate2->inject separate Elute with Mobile Phase inject->separate collect Collect Fractions separate->collect fraction1 Fraction 1: (R)-Enantiomer collect->fraction1 fraction2 Fraction 2: (S)-Enantiomer collect->fraction2

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-(3,4-Dimethylphenyl)piperidine is a valuable chiral building block in pharmaceutical research and development, notably utilized in the synthesis of novel analgesics and cardiovascular agents.[1] The piperidine scaffold is one of the most prevalent N-heterocycles in medicinal chemistry, and controlling its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3]

The synthesis of enantiopure 2-arylpiperidines, such as the target compound, presents several challenges, including achieving high stereoselectivity, minimizing side-product formation, and ensuring reproducible yields. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers in overcoming common hurdles encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of this compound?

A1: The primary methods involve the asymmetric reduction of a prochiral precursor or the resolution of a racemic mixture. Key strategies include:

  • Asymmetric Hydrogenation of Pyridines: This is a highly efficient, atom-economical method. It involves the reduction of the corresponding 2-(3,4-dimethylphenyl)pyridine or its pyridinium salt using a chiral catalyst, often based on rhodium, iridium, or palladium, to induce enantioselectivity.[4][5]

  • Reduction of Chiral Lactams: A δ-oxoacid can be cyclized with a chiral auxiliary (like (R)-phenylglycinol) to form a chiral bicyclic lactam. Subsequent stereoselective reduction and hydrogenolysis of the auxiliary yield the desired enantiopure piperidine.

  • Kinetic Resolution: A racemic mixture of 2-(3,4-dimethylphenyl)piperidine can be resolved by reacting it with a chiral base or enzyme that selectively transforms one enantiomer, allowing the other to be recovered in high enantiomeric purity.[6]

Q2: Why is N-protection of the piperidine intermediate often necessary?

A2: The piperidine nitrogen is a secondary amine that can act as a ligand for transition metal catalysts, leading to catalyst inhibition or poisoning.[7][8] It can also participate in undesired side reactions. Protecting the nitrogen, typically as a carbamate (e.g., Boc or Cbz), prevents these issues, ensuring cleaner reactions and more consistent outcomes. The protecting group can be removed in a subsequent step.[8]

Q3: What are the critical safety considerations when working with catalytic hydrogenation?

A3: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, posing significant fire and explosion risks. Key safety measures include:

  • Using a high-pressure reactor (autoclave) designed for such reactions.

  • Ensuring the system is properly sealed and leak-tested.

  • Purging the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.

  • Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) which can be pyrophoric. Handle them in an inert atmosphere or wet with solvent, and never add them to a flammable solvent in the presence of air.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Conversion of Pyridine Precursor

Q: My asymmetric hydrogenation of 2-(3,4-dimethylphenyl)pyridine is stalling, with most of the starting material remaining. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Poisoning: The aromatic pyridine ring can strongly coordinate to and poison metal catalysts.[4] Impurities in the starting material or solvent (e.g., sulfur or halide compounds) can also deactivate the catalyst.[7]

    • Solution: Ensure the pyridine substrate is highly pure. Purify it by distillation or column chromatography if necessary. Use anhydrous, high-purity solvents. Consider using a more robust catalyst system, such as a rhodium complex, which can be more resistant to poisoning than palladium.[7]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reduction of the aromatic ring requires sufficient hydrogen availability at the catalyst surface.

    • Solution: Incrementally increase the hydrogen pressure. Ensure vigorous stirring to improve gas-liquid mass transfer, which is critical for the reaction rate.[9]

  • Inactive Catalyst: The catalyst may be from an old batch or may have been improperly handled and oxidized.

    • Solution: Use a fresh batch of catalyst. For catalysts like PtO₂ (Adams' catalyst), pre-reduction in a separate vessel before adding the substrate can ensure full activity.[7]

  • Reaction Temperature is Too Low: Overcoming the aromaticity of the pyridine ring requires a certain activation energy.

    • Solution: Gradually increase the reaction temperature, for instance, from room temperature to 40-60 °C, while monitoring the reaction progress and checking for side-product formation.[9]

Issue 2: Poor Enantioselectivity (Low %ee)

Q: The reaction yields the desired piperidine, but the enantiomeric excess (%ee) is much lower than expected. How can I improve stereocontrol?

A: Enantioselectivity is a delicate balance of interactions between the substrate, catalyst, and solvent.

Possible Causes & Solutions:

  • Suboptimal Chiral Ligand: The choice of chiral ligand is the most critical factor for inducing asymmetry.

    • Solution: Screen a variety of chiral ligands. For rhodium-catalyzed hydrogenations, ligands from the Josiphos, Mandyphos, or DuanPhos families are often effective. The steric and electronic properties of the ligand must be well-matched to the substrate.

  • Incorrect Solvent Choice: The solvent can influence the conformation of the substrate-catalyst complex, directly impacting the stereochemical outcome.

    • Solution: Perform a solvent screen. Protic solvents like methanol or ethanol can participate in hydrogen bonding and alter the transition state. Aprotic solvents like THF, dichloromethane (DCM), or toluene may offer different selectivities.

  • Temperature Effects: Higher temperatures can sometimes reduce selectivity by allowing the reaction to proceed through higher-energy, less-selective transition states.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower may significantly enhance the enantiomeric excess, although it will likely slow the reaction rate.

  • Racemization of Product: Although less common under hydrogenation conditions, the product could potentially racemize if the workup conditions are too harsh (e.g., strongly acidic or basic).

    • Solution: Ensure the workup and purification steps are performed under mild conditions. Analyze the %ee of the crude product immediately after the reaction to determine if racemization is occurring during purification.

Issue 3: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC/peaks in GC-MS, including the product. What are these impurities and how can I avoid them?

A: Side products typically arise from incomplete reaction, over-reduction, or side reactions of functional groups.

Possible Causes & Solutions:

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of di- or tetrahydropyridine intermediates.[9]

    • Solution: Increase the reaction time or catalyst loading. Ensure adequate hydrogen pressure and efficient stirring to drive the reaction to completion.

  • Dehalogenation or Ring Opening: If the aryl group contains sensitive substituents (e.g., halides), they may be cleaved under hydrogenolysis conditions, especially with Pd/C.[9]

    • Solution: Use a catalyst less prone to hydrogenolysis, such as PtO₂ or a Rhodium-based catalyst.[7] Optimize conditions to be as mild as possible (lower temperature and pressure).

  • N-Alkylation or Dimerization: If the piperidine nitrogen is unprotected, it can react with starting materials or intermediates.

    • Solution: Use an N-protected pyridine substrate (e.g., N-Boc protected pyridinium salt). This is a highly effective strategy to prevent nitrogen-related side reactions.[8]

Visualized Workflow and Troubleshooting

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of this compound via asymmetric hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2-(3,4-Dimethylphenyl)pyridine reactor Load Autoclave start->reactor catalyst Chiral Catalyst (e.g., Rh(COD)2BF4 + Ligand) catalyst->reactor solvent Degassed Solvent (e.g., Methanol) solvent->reactor purge Purge with N2 reactor->purge hydrogenate Pressurize with H2 Stir at RT - 60°C purge->hydrogenate monitor Monitor Progress (TLC/GC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete vent Vent H2, Purge N2 monitor->vent Complete filter Filter Catalyst vent->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify analyze Analyze Purity & %ee (NMR, Chiral HPLC) purify->analyze product This compound analyze->product

Caption: Experimental workflow for asymmetric hydrogenation.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common experimental issues.

Caption: Troubleshooting decision tree for hydrogenation.

Optimized Protocol: Asymmetric Hydrogenation

This protocol is a representative method adapted from established procedures for the asymmetric hydrogenation of 2-arylpyridines.[4][5][7]

Materials:

  • 2-(3,4-Dimethylphenyl)pyridine (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.5 - 1.0 mol%)

  • Chiral Ferrocenylphosphine Ligand (e.g., SL-J002-1) (0.55 - 1.1 mol%)

  • Methanol (Anhydrous, degassed)

  • Hydrogen Gas (High Purity)

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ and the chiral ligand. Add a portion of the degassed methanol and stir for 30 minutes at room temperature to form the active catalyst solution.

  • Reactor Setup: Add the 2-(3,4-dimethylphenyl)pyridine substrate to a high-pressure autoclave equipped with a magnetic stir bar.

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere. Add the remaining degassed methanol.

  • Reaction Execution: Seal the autoclave. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging) and analyzing them by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® or silica gel to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (%ee) by chiral HPLC analysis.

Table 1: Example Optimization Parameters

The following table summarizes hypothetical data based on literature for similar substrates to guide optimization. Actual results will vary.

EntryCatalyst (mol%)LigandSolventTemp (°C)Pressure (bar)Yield (%)%ee
11.0Ligand AMeOH25208592 (S)
21.0Ligand ATHF25207885 (S)
31.0Ligand AMeOH50209588 (S)
41.0Ligand BMeOH252091>99 (S)
50.5Ligand BMeOH2550>99>99 (S)

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. [Link]

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50, 9910-9913. [Link][6]

  • Zhang, Z., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link][10]

  • Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link][4]

  • Zhang, W., & MacMillan, D. W. C. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. [Link][2]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link][5]

  • Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][11]

Sources

Technical Support Center: Stabilizing (S)-2-(3,4-Dimethylphenyl)piperidine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of (S)-2-(3,4-Dimethylphenyl)piperidine. By understanding the inherent chemical liabilities of this molecule and implementing the robust storage and monitoring strategies outlined below, you can maintain its chemical and chiral integrity throughout your research and development lifecycle.

Introduction: The Challenge of Stability

This compound, a chiral secondary amine, is a valuable building block in pharmaceutical synthesis. However, its structure presents inherent stability challenges. The secondary amine is susceptible to oxidation, and the benzylic C-H bond at the 2-position of the piperidine ring is activated by the adjacent phenyl group, making it a prime target for oxidative degradation.[1][2] Furthermore, like many complex organic molecules, it can be sensitive to heat and light. This guide provides a comprehensive framework for mitigating these risks through optimized storage conditions, the use of stabilizers, and rigorous analytical monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are oxidation and thermal decomposition.

  • Oxidative Degradation: The primary site of oxidation is the benzylic carbon (C2) of the piperidine ring, which is activated by the adjacent dimethylphenyl group.[1] This can lead to the formation of hydroperoxides, which can further decompose to ketones (lactams) or other oxidative artifacts. The secondary amine itself can also be oxidized.

  • Thermal Degradation: Elevated temperatures can promote various degradation reactions, including ring-opening and polymerization, although 2-substituted piperidines are generally more thermally stable than other cyclic amines.[3]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. For shorter periods, storage in a cool, dark place away from direct sunlight and heat sources is acceptable. Avoid repeated freeze-thaw cycles if the material is stored frozen, as this can introduce moisture and potentially accelerate degradation.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, an inert atmosphere is highly recommended. Due to the susceptibility of the compound to oxidation, storing it under an inert gas such as argon or nitrogen is crucial for long-term stability.

Q4: Should I use Argon or Nitrogen as the inert gas?

A4: Both argon and nitrogen are effective at displacing oxygen. However, argon is generally preferred for highly sensitive compounds. Argon is denser than air and will provide a more stable "blanket" over the material, offering better protection against oxygen ingress, especially if the container is opened intermittently.[4][5] Nitrogen is a more economical option and is suitable for many applications.

Q5: Can I use a stabilizer to prolong the shelf-life?

A5: Yes, the addition of a suitable antioxidant can significantly inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for pharmaceutical ingredients.[6][7][8] It acts as a free radical scavenger, interrupting the auto-oxidation process.[8] A typical concentration for BHT is in the range of 0.01-0.1% (w/w).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Appearance of a yellow or brownish tint in a previously colorless or off-white solid. Oxidative degradation.1. Immediately re-test the material for purity and impurity profile using a validated stability-indicating method (see Analytical Protocols). 2. If the material is still within specification, transfer it to a fresh, amber glass container, purge thoroughly with argon, and add BHT (0.01-0.1%). 3. Store at 2-8°C.
Decrease in purity or increase in unknown impurities detected by HPLC/GC. Degradation due to improper storage (exposure to air, light, or heat).1. Review storage conditions. Ensure the material is stored under an inert atmosphere, protected from light, and at the recommended temperature. 2. Characterize the impurities by MS to understand the degradation pathway. 3. If the material is critical, repurification may be necessary. Implement stricter storage protocols for future batches.
Change in enantiomeric purity (increase in the (R)-enantiomer). Racemization, potentially catalyzed by acidic or basic impurities or elevated temperatures during handling/storage.1. Verify the enantiomeric purity using a validated chiral HPLC or GC method. 2. Investigate potential sources of acidic or basic contaminants in the storage container or from handling procedures. 3. Ensure storage at the recommended low temperature and in a neutral environment.
Material becomes clumpy or sticky. Absorption of moisture.1. Dry the material under vacuum at a gentle temperature (e.g., room temperature to 40°C). 2. Store in a desiccator over a suitable drying agent (e.g., Drierite) under an inert atmosphere.

Data Presentation: Recommended Storage Conditions

Parameter Optimal Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows oxidative processes.
Atmosphere Inert Gas (Argon preferred)Prevents oxidative degradation by displacing oxygen.[4]
Container Amber Glass Vial/BottleProtects from light-induced degradation. Glass is inert.
Stabilizer BHT (0.01-0.1% w/w)Inhibits oxidative degradation by scavenging free radicals.[6][8]

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Material Preparation: Ensure the this compound is of high purity and free of residual solvents or catalysts from synthesis.

  • Stabilizer Addition (Optional but Recommended): If desired, add BHT to a concentration of 0.01-0.1% (w/w) and mix thoroughly to ensure homogeneity.

  • Packaging: Place the material in a clean, dry amber glass vial or bottle with a PTFE-lined cap.

  • Inerting: a. Gently flush the headspace of the container with a stream of dry argon or nitrogen for 1-2 minutes. b. Securely seal the container while maintaining a positive pressure of the inert gas.

  • Storage: Place the sealed container in a refrigerator at 2-8°C.

  • Re-testing: Periodically re-test the material for purity and enantiomeric excess, especially before use in critical applications. A typical re-test period is 6-12 months.

Protocol 2: Stability-Indicating Chiral HPLC Method

This method is designed to separate the (S)- and (R)-enantiomers and to detect potential degradation products.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[9][10][11][12]

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or butylamine, ~0.1%) is often added to improve peak shape and reduce tailing.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Method Validation: This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method is stability-indicating.[13]

Protocol 3: Forced Degradation Study

To identify potential degradation products and validate the stability-indicating nature of the analytical method, forced degradation studies are essential.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound to light (ICH-compliant photostability chamber) for a specified duration.

  • Analysis: Analyze the stressed samples by the developed chiral HPLC method and by LC-MS to identify and characterize any degradation products.

Visualizations

Degradation Pathway of this compound

G cluster_storage Storage Conditions cluster_degradation Degradation Stressors cluster_products Potential Degradation Products Compound This compound Oxygen Oxygen (Air) Compound->Oxygen Oxidation Heat Elevated Temperature Compound->Heat Thermal Stress Light UV/Visible Light Compound->Light Photodegradation Oxidized_Products Oxidized Impurities (e.g., Lactams, N-oxides) Oxygen->Oxidized_Products Thermal_Products Thermally Degraded Products (e.g., ring-opened species) Heat->Thermal_Products Racemate (R)-enantiomer Heat->Racemate Racemization

Caption: Potential degradation pathways for this compound.

Decision Workflow for Stability Assessment

G start Receive/Synthesize This compound initial_analysis Initial Analysis: - Purity (HPLC/GC) - Enantiomeric Purity (Chiral HPLC/GC) - Appearance start->initial_analysis storage Store under optimal conditions: - 2-8°C - Inert Atmosphere (Argon) - Amber Vial - +/- BHT initial_analysis->storage retest Periodic Retest (e.g., 6-12 months) storage->retest check_spec Within Specification? retest->check_spec use Release for Use check_spec->use Yes investigate Investigate Cause: - Review storage history - Characterize impurities check_spec->investigate No remediate Remediation: - Repurify - Discard - Adjust storage protocol investigate->remediate

Sources

Technical Support Center: Overcoming Poor Cell Permeability of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (S)-2-(3,4-Dimethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its cell permeability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to help you troubleshoot experiments and strategically advance your research.

This compound is a chiral amine building block with applications in the synthesis of pharmaceutical intermediates.[1] Like many small molecules containing a basic amine, its utility can be limited by poor passive diffusion across cellular membranes. This guide provides a structured approach to diagnosing and overcoming this critical barrier.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that likely contribute to its poor cell permeability?

A1: The primary obstacle to the passive diffusion of this compound is the basicity of its piperidine nitrogen. At physiological pH (7.4), this secondary amine (pKa ≈ 10-11) will be predominantly protonated, forming a positively charged species. This charge significantly increases the molecule's polarity and hydrophilicity, preventing it from efficiently partitioning into and diffusing across the lipophilic core of the cell membrane.[2]

While other factors like molecular weight and rotational bonds are within a favorable range, the ionization state is the most critical parameter to address. We can summarize its estimated properties in the table below.

PropertyEstimated Value/StateImpact on Permeability
Molecular Weight ~189.30 g/mol [3]Favorable: Well below the 500 Da guideline.
pKa (Piperidine N) ~10-11Unfavorable: >99% protonated at pH 7.4.
Topological Polar Surface Area (TPSA) ~12 Ų (from the N-H group)Favorable: Significantly less than the 140 Ų associated with poor permeability.[4][5]
Calculated LogP (cLogP) Moderately LipophilicAmbiguous: The inherent lipophilicity of the carbon scaffold is countered by the high polarity of the charged form.
Q2: Why is assessing cell permeability so important in early-stage drug development?

A2: Cell permeability is a fundamental component of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For orally administered drugs, poor permeability across the intestinal epithelium leads to low bioavailability, meaning the drug cannot reach its systemic target in sufficient concentrations.[6] For drugs targeting intracellular proteins, the ability to cross the cell membrane is a prerequisite for efficacy. Early assessment allows researchers to identify and rectify permeability issues, preventing the costly failure of promising compounds in later development stages.

Q3: What is the difference between a PAMPA and a Caco-2 assay?

A3: Both are standard in vitro tools, but they model different aspects of intestinal permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion only.[6][7] A synthetic membrane, typically lecithin dissolved in an organic solvent, is used to separate a donor and acceptor well. It is an excellent first-pass screen for a compound's intrinsic ability to diffuse across a lipid barrier.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[8][9] It is lower-throughput but provides more comprehensive data. In addition to passive diffusion, it can measure active transport (uptake) and, crucially, efflux—the active pumping of a compound out of the cell by transporters like P-glycoprotein (P-gp).[8]

Troubleshooting Guides

Problem 1: My initial assessment suggests poor permeability. How do I design an effective experimental workflow to confirm this and identify the cause?

Answer: A structured, tiered approach is the most efficient way to diagnose permeability issues. Start with the simplest, highest-throughput assay and add complexity only as needed to answer specific questions. This workflow minimizes compound and resource expenditure while maximizing decision-making power.

Recommended Experimental Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Analysis & Decision cluster_2 Tier 3: Advanced Assessment cluster_3 Tier 4: Strategy Development start Hypothesis: This compound has poor permeability pampa Perform PAMPA Assay (pH 7.4) start->pampa analyze_pampa Analyze Papp Value pampa->analyze_pampa high_papp High Permeability (Papp > 5 x 10⁻⁶ cm/s) Proceed with project analyze_pampa->high_papp Good Result low_papp Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Likely due to ionization analyze_pampa->low_papp Poor Result caco2 Perform Caco-2 Assay (Bidirectional: A→B and B→A) low_papp->caco2 analyze_caco2 Calculate Papp A→B, Papp B→A, and Efflux Ratio (ER) caco2->analyze_caco2 er_high High Efflux (ER > 2) Compound is a P-gp substrate. Consider P-gp inhibition strategies or structural modification. analyze_caco2->er_high er_low Low Efflux (ER < 2) Poor permeability confirmed to be passive diffusion. Proceed with Prodrug Strategy. analyze_caco2->er_low

Caption: Tiered workflow for assessing compound permeability.
Problem 2: My compound showed low permeability in the PAMPA assay. What are my next steps?

Answer: A low apparent permeability coefficient (Papp) in the PAMPA assay strongly supports the hypothesis that the compound's ionization at pH 7.4 is preventing passive diffusion.

  • Confirm the Result: Ensure your assay included high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls and that their Papp values were within the expected range for your system. This validates the assay's integrity.

  • Evaluate pH-Dependence (Optional): You can run the PAMPA assay at a higher pH (e.g., pH 9.0). A significant increase in permeability at a higher pH, where more of the compound is in its neutral, free-base form, would provide definitive evidence that ionization is the primary issue.

  • Proceed to a Cell-Based Model: The next logical step is to determine if the compound is also a substrate for efflux transporters, which could further limit its intracellular concentration. This requires progressing to the Caco-2 assay as outlined in the workflow above. There is a good correlation between high permeability in PAMPA and Caco-2 for passively transported drugs.[10]

Problem 3: How can I chemically modify this compound to improve its permeability?

Answer: The most effective strategy is to employ a prodrug approach . This involves temporarily masking the polar secondary amine (N-H) with a lipophilic, cleavable promoiety.[2][11] The resulting prodrug is neutral, allowing it to easily cross the cell membrane via passive diffusion. Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent compound.[2]

Recommended Prodrug Strategies for the Piperidine Nitrogen:
Prodrug LinkageExample PromoietyCleavage MechanismKey Advantage
Carbamate AcyloxymethylEsteraseWell-established; tunable cleavage rates.
Amide Amino AcidPeptidase/AmidaseCan potentially hijack amino acid transporters.
N-Acyloxyalkoxy Pivaloyloxymethyl (POM)EsteraseOften provides good stability and efficient cleavage.

The goal is to create a temporary, neutral derivative that can cross the cell membrane and then revert to the active parent compound inside the cell.

Caption: The prodrug strategy for enhancing cell permeability.
Q4: What analytical methods should I use to quantify my compound in these assays?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices from permeability assays.[12]

  • Sensitivity: LC-MS/MS can detect and quantify compounds at very low concentrations (pg/mL to ng/mL), which is essential as only a small fraction of the initial compound may permeate the membrane.

  • Specificity: It can distinguish the parent compound from its prodrugs and potential metabolites, ensuring you are accurately measuring the transport of the correct chemical entity.

  • Throughput: Modern systems are capable of rapid analysis, which is compatible with the 96-well plate formats used in PAMPA and Caco-2 assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing the passive permeability of this compound.

1. Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP, pION Gut-Box™)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound, high-permeability control (Propranolol), low-permeability control (Atenolol)

  • DMSO for stock solutions

  • 96-well UV-transparent collection plate

  • Plate reader or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solutions: Dissolve test compound and controls in DMSO to create 10-20 mM stock solutions.

  • Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be <1% to avoid compromising membrane integrity.

  • Coat the PAMPA Membrane: Pipette 5 µL of the lecithin-dodecane solution onto the filter of each well in the donor plate.

  • Assemble the PAMPA Sandwich: Add 150-200 µL of the donor solution to each well of the coated donor plate. Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor (collection) plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours, protected from light and vibration.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, prepare a reference sample from the initial donor solution.

  • Quantification: Analyze the concentration of the compound in all samples using a suitable method, preferably LC-MS/MS.

3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]Equilibrium)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing both passive permeability and active efflux.

1. Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow or other membrane integrity marker

  • Test compound and controls (Propranolol, Atenolol, and a known P-gp substrate like Digoxin)

  • LC-MS/MS system for analysis

2. Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow leak test to confirm tight junction integrity.

  • Prepare Dosing Solutions: Prepare the test compound and controls in HBSS at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat the process, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.

  • Quantification: Analyze the concentration of the compound in all collected samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the Papp for both directions (Papp, A→B and Papp, B→A). The formula is similar to the PAMPA calculation but is typically determined from the slope of the cumulative amount transported over time.

  • Calculate the Efflux Ratio (ER) : ER = Papp, B→A / Papp, A→B

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

    • An ER ≈ 1 suggests transport is primarily passive.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • 2',6'-Pipecoloxylidide, (+)- | C14H20N2O - PubChem. [Link]

  • TT9B5Gra2U | C17H26N2O | CID 169490887 - PubChem. [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability - ResearchGate. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity - Conduct Science. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC. [Link]

  • Prodrugs for Amines - MDPI. [Link]

  • Molecular Polar Surface Area PSA - Molinspiration. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Polar surface area - Wikipedia. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect. [Link]

  • Polar surface area - Grokipedia. [Link]

Sources

addressing off-target effects of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects for Researchers

Welcome to the technical support center for (S)-2-(3,4-Dimethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral amine building block in their experiments and may be encountering unexpected biological effects. As a Senior Application Scientist, my goal is to provide you with a logical framework and practical, field-proven methodologies to identify, understand, and address potential off-target activities of this and structurally related piperidine-based compounds.

The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] However, this structural versatility also means that piperidine-containing molecules can interact with multiple biological targets.[1][3] This guide will equip you to systematically investigate these potential interactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the potential activities of this compound and piperidine derivatives in general.

Q1: What is this compound and what is its primary known application?

A1: this compound is a chiral amine building block.[4] It is primarily used in the chemical synthesis of more complex molecules, including agrochemicals and as a precursor for various pharmaceutical intermediates.[4] Published research has highlighted its utility in the development of novel analgesics and cardiovascular agents like beta-blockers.[4]

Q2: My experiment with a compound synthesized from this compound is showing an unexpected phenotype. What are the likely off-target effects?

A2: While the specific off-target profile of this compound itself is not extensively documented in public literature, the piperidine scaffold and its common derivatives are known to interact with several families of biological targets.[1][3] The most probable off-target liabilities include:

  • Monoamine Transporters: Due to structural similarities to endogenous neurotransmitters, piperidine derivatives may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][5]

  • Sigma Receptors: The piperidine motif is a common feature in ligands that bind to sigma-1 (S1R) and sigma-2 (S2R) receptors.[3]

  • Opioid Receptors: Certain substitution patterns on the piperidine ring can lead to affinity for opioid receptors (mu, delta, kappa).[6][7][8]

  • hERG Channel: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a common off-target effect for many small molecules and a key concern for cardiotoxicity.[3][9]

  • Monoamine Receptors: Interactions with various dopamine, serotonin, and adrenergic receptors are also possible.[3]

Q3: Why is it crucial to investigate these potential off-target effects early?

A3: Identifying and understanding off-target effects is critical for several reasons:

  • Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the intended target when it is, in fact, due to an off-target activity.

  • Drug Development: In a drug discovery context, early identification of off-target liabilities, especially those with toxicological implications like hERG inhibition, can save significant time and resources by allowing for early deselection of unsuitable candidates or guiding medicinal chemistry efforts to mitigate these effects.[1]

  • Predictive Power: A well-characterized selectivity profile allows for better prediction of a compound's in vivo effects, including potential side effects.

Part 2: Troubleshooting Unexplained Biological Activity

This section provides a structured approach to troubleshooting when you suspect off-target effects are influencing your results.

Initial Assessment: Is it an Off-Target Effect?

Before embarking on extensive off-target screening, it's essential to build a strong case that the observed phenotype is indeed due to an off-target interaction.

Issue: An unexpected or unexplainable biological response is observed in your cellular or in vivo model after administration of your compound derived from this compound.

Troubleshooting Workflow:

Caption: Initial workflow to determine the likelihood of an off-target effect.

Step-by-Step Guide:

  • Literature Review: Thoroughly review the known biology of your intended target. Is there any precedent for the observed phenotype, perhaps through a previously unknown signaling pathway?

  • Dose-Response Analysis: Does the unexpected phenotype follow a plausible dose-response curve? Atypical curves could suggest complex pharmacology involving multiple targets.

  • Use of a Structurally Unrelated Control: This is a critical validation step. If available, use a compound that is known to modulate your primary target but has a different chemical scaffold.[3] If this control compound does not produce the same unexpected phenotype, it strongly suggests that the effect is specific to your compound's chemical structure and likely due to an off-target interaction.[3]

Systematic Off-Target Profiling

Once you have a reasonable suspicion of off-target activity, a systematic screening approach is recommended. Given the known liabilities of piperidine-based compounds, the following targets should be prioritized.

Due to their structural resemblance to monoamine neurotransmitters, compounds containing a piperidine moiety frequently interact with DAT, NET, and SERT.[3][5] Inhibition of these transporters can have significant physiological effects.[5][10][11][12][13]

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of your test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.[14][15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of your compound for DAT, NET, and SERT.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing human DAT, NET, or SERT.[15][17]

  • Control cells (not expressing the transporters).

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).[17]

  • Assay buffer.

  • Your test compound and known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) as positive controls.[18]

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells and control cells in a 96-well plate and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of your test compound and the positive control inhibitors.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with your test compound or controls for a defined period (e.g., 10-15 minutes) at 37°C.[17]

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10 minutes).[17]

  • Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from all values.

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition against the log concentration of your compound and fit the data using a nonlinear regression model to determine the IC50 value.[17]

Data Interpretation:

Parameter Description Interpretation
IC50 The concentration of your compound that inhibits 50% of the substrate uptake.A lower IC50 value indicates higher potency at the transporter.
Selectivity Ratio The ratio of IC50 values between different transporters (e.g., IC50 SERT / IC50 DAT).A high ratio indicates selectivity for one transporter over another. A DAT/SERT ratio is often used to predict abuse liability.[17][19]

Troubleshooting Guide: Monoamine Transporter Assays

  • Q: My compound appears to be a substrate (releaser) rather than an inhibitor. How can I test for this?

    • A: You will need to perform an efflux assay. In this setup, you first load the cells with the radiolabeled substrate and then measure the rate at which your compound stimulates the release of the substrate from the cells.[20] Amphetamine is a classic example of a substrate-type releaser.[20][21]

  • Q: I'm seeing high variability between replicates. What could be the cause?

    • A: Ensure consistent cell density, accurate timing of incubation steps, and thorough washing to remove extracellular radiolabel. Compound precipitation at high concentrations can also be a factor; check the solubility of your compound in the assay buffer.[3]

If your compound is potent at one or more monoamine transporters, or if the monoamine transporter profile does not explain the observed phenotype, a broader screening panel is warranted.

Recommended Assays:

Target Class Recommended Assay Rationale and Key Considerations
Sigma Receptors (S1R, S2R) Radioligand Binding AssayUses membrane preparations from cells expressing the receptor and a radiolabeled ligand (e.g., -pentazocine for S1R).[22] Measures the ability of your compound to displace the radioligand, indicating binding affinity (Ki).
Opioid Receptors (μ, δ, κ) Radioligand Binding AssaySimilar to the sigma receptor assay, but using specific radioligands for each opioid receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa).
hERG Potassium Channel Automated Patch Clamp ElectrophysiologyThis is the gold standard for assessing hERG liability. It directly measures the effect of your compound on the potassium current flowing through the hERG channel in cells overexpressing the channel. Provides an IC50 for channel block.

Workflow for Broader Off-Target Profiling:

Caption: Workflow for investigating broader off-target liabilities.

Part 3: Mitigating Off-Target Effects

If you have identified a problematic off-target interaction, the primary strategy for mitigation is through structural modification of your compound. This is a core activity in medicinal chemistry.

Guiding Principles for Structural Modification:

  • Establish a Structure-Activity Relationship (SAR): Systematically modify different parts of the this compound scaffold and test the new analogues against both your primary target and the identified off-target.

  • Identify a "Selectivity Handle": Look for modifications that decrease affinity for the off-target while maintaining or improving affinity for the primary target. For example, altering substituents on the phenyl ring or the piperidine nitrogen can dramatically change the selectivity profile.[2][23]

  • Leverage Computational Modeling: If a crystal structure of the off-target protein is available, molecular docking studies can help visualize how your compound is binding and suggest modifications to disrupt this interaction.[14]

By following this structured, evidence-based approach, you can confidently characterize the pharmacological profile of your compound, interpret your experimental data with greater accuracy, and make informed decisions for the future direction of your research.

References

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.PNAS.
  • Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy.NIH.
  • Principles and experimental considerations for in vitro transporter interaction assays.PubMed.
  • How is transporter interaction assessed?
  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinform
  • Serotonin-releasing agents with reduced off-target effects.PubMed.
  • What are SERT inhibitors and how do they work?
  • Transporter Interaction Studies.PortaCellTec Biosciences GmbH.
  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.Psychopharmacology Institute.
  • In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hep
  • Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions.Eurofins Discovery.
  • Serotonin-releasing agents with reduced off-target effects.
  • This compound.ChemShuttle.
  • mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.Benchchem.
  • Norepinephrine transporter inhibitors and their therapeutic potential.PMC - NIH.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • What are NET inhibitors and how do they work?
  • Novel ways of targeting the dopamine transporter.PMC - PubMed Central.
  • Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substr
  • Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease.PMC - PubMed Central.
  • Persistent binding at dopamine transporters determines sustained psychostimulant effects.Science.
  • Norepinephrine transporter.Wikipedia.
  • Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers.Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.PubMed.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.PubMed.
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists.PMC - PubMed Central.
  • Monoamine Transporter Inhibitors and Substrates as Tre
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.PMC - PubMed Central.
  • Overview of Monoamine Transporters.PMC - PubMed Central.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.MDPI.
  • Monoamine transporter.Wikipedia.
  • Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds.Benchchem.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.PubMed.
  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia.PubMed.
  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles.PMC - PubMed Central.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.Oxford Academic.
  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine deriv
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.PMC - NIH.
  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists.PubMed.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.PubMed Central.

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Technical Support Center: Scaling Up the Synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(3,4-Dimethylphenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this critical chiral building block. As a key intermediate in the development of various pharmaceutical agents, achieving a robust, scalable, and enantiomerically pure synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in asymmetric catalysis and process chemistry to help you navigate the challenges of scaling this synthesis from the bench to production.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format. The solutions provided are based on mechanistic principles and practical, field-proven insights.

Question 1: My asymmetric hydrogenation of the 2-(3,4-dimethylphenyl)pyridine precursor is stalling or showing low conversion. What are the likely causes and how can I resolve this?

Answer: Low conversion in the hydrogenation of a pyridine derivative is a common challenge, primarily due to the high aromatic stability of the pyridine ring and potential catalyst inhibition.[2] Let's break down the potential causes and solutions:

  • Cause A: Catalyst Poisoning

    • Explanation: The pyridine substrate and the resulting piperidine product are Lewis bases that can strongly coordinate to the metal center of the catalyst, inhibiting its activity.[2] Impurities from previous steps, particularly sulfur or phosphorus compounds, can also irreversibly poison noble metal catalysts.

    • Solutions:

      • Acidic Additives: Performing the hydrogenation under acidic conditions (e.g., in glacial acetic acid or with additives like HCl) protonates the nitrogen atoms, reducing their coordinating ability and preventing catalyst inhibition.[3]

      • Catalyst Selection: Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often more robust and effective for pyridine hydrogenation than palladium catalysts under these conditions.[3][4]

      • Substrate Purity: Ensure the pyridine precursor is of high purity. If necessary, purify it via distillation or column chromatography before the hydrogenation step.

  • Cause B: Insufficient Reaction Conditions

    • Explanation: Overcoming the aromaticity of the pyridine ring requires sufficient energy. Laboratory conditions that work for less stable heterocycles may be inadequate.

    • Solutions:

      • Increase Hydrogen Pressure: Elevate the H₂ pressure systematically (e.g., from 50 psi to 500 psi). High-pressure reactors are essential for this on a larger scale.

      • Increase Temperature: Gently increase the reaction temperature (e.g., from room temperature to 60-80 °C). Monitor closely for side reactions.[3]

      • Increase Catalyst Loading: While not always ideal for cost, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion rates, especially during process optimization.

Troubleshooting Workflow: Low Hydrogenation Conversion

start Low Conversion in Pyridine Hydrogenation purity Verify Purity of Pyridine Precursor start->purity acid Introduce Acidic Additive (e.g., Acetic Acid) purity->acid If pure fail Re-evaluate Route purity->fail If impure, purify & retry catalyst Switch to PtO₂ or Increase Catalyst Loading acid->catalyst conditions Increase H₂ Pressure and/or Temperature catalyst->conditions success Reaction Complete conditions->success If successful conditions->fail If still failing

Caption: A decision tree for troubleshooting low conversion rates.

Question 2: The enantiomeric excess (e.e.) of my final product is inconsistent and often below the required >99% for pharmaceutical use. How can I improve enantioselectivity?

Answer: Achieving high enantioselectivity on a large scale requires rigorous control over the catalytic system. The choice of chiral ligand, solvent, and reaction conditions are all interdependent and critical.

  • Cause A: Suboptimal Chiral Ligand or Catalyst Precursor

    • Explanation: The chiral ligand creates the asymmetric environment around the metal center. Its electronic and steric properties must be perfectly matched to the substrate for effective stereochemical induction. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed for this transformation.[5][6]

    • Solutions:

      • Ligand Screening: Screen a panel of chiral ligands (e.g., BINAP derivatives, Josiphos family, etc.) on a small scale to identify the optimal choice for your specific substrate.

      • Use Pre-formed Catalyst: Instead of generating the catalyst in situ, use a well-defined, pre-formed chiral catalyst complex. This often leads to more reproducible results, as the active species is more controlled.

  • Cause B: Unfavorable Reaction Conditions

    • Explanation: Temperature and solvent polarity can significantly impact the transition state energies of the enantioselective step, thereby affecting the e.e.

    • Solutions:

      • Temperature Control: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the system to overcome the higher-energy transition state leading to the minor enantiomer.

      • Solvent Optimization: The solvent can influence catalyst solubility, stability, and interaction with the substrate. Screen solvents of varying polarity (e.g., THF, Methanol, Dichloromethane) to find the optimal medium.

      • Strictly Anhydrous Conditions: Water can sometimes interfere with the catalyst system, leading to lower selectivity or activity. Ensure all solvents and reagents are anhydrous.[3]

  • Cause C: Racemization

    • Explanation: Although less common for this specific product, the chiral center could potentially racemize under harsh workup or purification conditions (e.g., strongly acidic or basic environments at elevated temperatures).

    • Solution:

      • Mild Workup: Use mild conditions for workup and isolation. Avoid prolonged exposure to strong acids or bases.

      • Chiral HPLC Analysis: Use chiral HPLC to monitor the e.e. at different stages (crude reaction mixture vs. purified product) to pinpoint if racemization is occurring during purification.

Question 3: On a 100g+ scale, I'm observing a significant drop in yield and selectivity compared to my 1g lab-scale experiments. What factors are at play?

Answer: This is a classic scale-up challenge. Reactions that behave perfectly on the bench can become problematic due to changes in physical parameters that are negligible on a small scale but dominant on a large one.[7]

  • Factor A: Mass and Heat Transfer Limitations

    • Explanation: As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This impairs both heat dissipation and efficient mixing. Hydrogenation is often exothermic, and poor heat control can lead to temperature spikes that lower enantioselectivity. Inefficient mixing can create localized "hot spots" or areas of low catalyst/hydrogen concentration, leading to incomplete reaction and side product formation.

    • Solutions:

      • Reactor Engineering: Use a reactor with appropriate agitation (e.g., multiple impellers, proper baffling) to ensure homogeneity. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

      • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes, pressure transducers, ReactIR) to get real-time data on the reaction's state.

  • Factor B: Hydrogen Availability

    • Explanation: On a small scale, hydrogen gas can easily saturate the solution. In a large reactor, ensuring sufficient hydrogen is dissolved in the liquid phase where the reaction occurs can be a challenge.

    • Solution:

      • Efficient Gas Sparging: Use a sparging tube to introduce hydrogen below the liquid surface combined with vigorous agitation to maximize the gas-liquid interface and improve H₂ dissolution.

  • Factor C: Reagent Addition and Purity at Scale

    • Explanation: The purity of bulk-sourced starting materials or solvents may differ from the high-purity reagents used in the lab. Trace impurities can have a significant impact on a large-scale reaction.

    • Solution:

      • Quality Control (QC): Perform rigorous QC checks on all raw materials before they are charged into the reactor. Run a small-scale "spot check" with the bulk materials to confirm consistency.

Scale-Up Considerations Diagram

lab Lab Scale (1g) - High Surface/Volume Ratio - Efficient Mixing - Isothermal Control Easy - High Purity Reagents pilot Pilot/Production Scale (100g+) - Low Surface/Volume Ratio - Heat Transfer is Critical - Mass Transfer (Mixing) is a Challenge - H₂ Availability Limited by Dissolution - Bulk Reagent Purity Varies lab->pilot Scaling Up Introduces New Challenges

Caption: Key differences between lab and production scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound, and what are their pros and cons?

A1: There are several established strategies for synthesizing chiral 2-arylpiperidines. The choice for scale-up depends on balancing cost, efficiency, safety, and regulatory considerations.

Synthetic StrategyPros for Scale-UpCons for Scale-UpKey References
Asymmetric Hydrogenation of Pyridine High atom economy; direct route from readily available precursors.Requires high-pressure equipment; catalyst can be expensive and sensitive.[4][5][6]
Diastereoselective Cyclization with Chiral Auxiliary Predictable stereochemical outcome; avoids high-pressure hydrogenation.Multi-step process (auxiliary attachment/removal); lower atom economy.[8]
Kinetic Resolution of Racemic Piperidine Can produce highly enantioenriched material.Theoretical maximum yield is 50%; requires an efficient method to racemize or utilize the unwanted enantiomer.[9]
Continuous Flow Synthesis Superior heat and mass transfer; enhanced safety and reproducibility; easy to scale by running longer.Requires specialized equipment; initial setup cost can be high.[10][11]

Q2: What is the mechanistic principle behind achieving enantioselectivity in a rhodium-catalyzed asymmetric hydrogenation?

A2: The mechanism relies on the formation of a chiral catalytic complex. The chiral ligand (e.g., a diphosphine) coordinates to the rhodium metal center, creating a C₂-symmetric or asymmetric pocket. The prochiral pyridine substrate then coordinates to this chiral complex. Due to steric and electronic interactions between the substrate and the ligand, one of the two faces of the substrate binds preferentially. Hydrogen is then delivered to this face, leading to the formation of one enantiomer of the product in excess. The energy difference between the two competing diastereomeric transition states determines the final enantiomeric excess (e.e.).

Q3: How should I store the final this compound oil to maintain its purity and stability?

A3: As a secondary amine, the product is susceptible to oxidation and reaction with atmospheric carbon dioxide. Improper storage can lead to discoloration and the formation of solid piperidine carbonate salts.[3][12]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with CO₂.

  • Container: Use a tightly sealed, amber glass bottle or a suitable inert container to protect from light and moisture.[1]

  • Temperature: Store at room temperature or refrigerated, as specified by stability studies.[1] Avoid freezing if it is an oil, as this may not be necessary and could cause handling issues.[12]

Q4: What are the critical analytical techniques for monitoring this synthesis during and after the reaction?

A4: Robust analytical monitoring is key to a successful and reproducible synthesis.

  • Reaction Progress:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of the volatile pyridine starting material and the appearance of the piperidine product.

    • HPLC (High-Performance Liquid Chromatography): Useful for less volatile compounds and for quantifying product/impurity ratios.

  • Enantiomeric Purity:

    • Chiral HPLC or Chiral GC: This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A validated method is essential for quality control.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the final product and ensure the absence of structural isomers or significant impurities.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., N-H stretch).

Protocol: Asymmetric Hydrogenation of 2-(3,4-dimethylphenyl)pyridine

This protocol is a representative example and should be optimized for your specific equipment and safety procedures.

Materials:

  • 2-(3,4-dimethylphenyl)pyridine (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • (S)-BINAP (or other optimized chiral ligand) (0.011 eq)

  • Methanol (anhydrous)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a separate flask with [Rh(COD)₂]BF₄ and the chiral ligand. Add degassed, anhydrous methanol and stir for 30 minutes to form the active catalyst solution.

  • Reactor Setup: Charge the high-pressure reactor with a solution of 2-(3,4-dimethylphenyl)pyridine in anhydrous methanol.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the optimized pressure (e.g., 500 psi) and begin stirring at the optimized temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by GC-MS for conversion.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by vacuum distillation or by an acid-base extraction to remove non-basic impurities, followed by distillation.

  • Analysis: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. DOI:10.1039/B200020M
  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (n.d.). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Royal Society of Chemistry. Retrieved from [Link]

  • Sci-Hub. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones. Synfacts. Retrieved from [Link]

  • Organic Letters. (n.d.). A Modular Approach to Trisubstituted Chiral Piperidines. ACS Publications. Retrieved from [Link]

  • Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 5874. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Beak, P., & Anderson, D. R. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(1), 139-141. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Retrieved from [Link]

  • CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6594. Retrieved from [Link]

  • PubMed. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2-arylpiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002096860A1 - Process for preparing sertraline intermediates.
  • NIH. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

  • Semantic Scholar. (2014). Asymmetric synthesis of 2-arylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US4839104A - Process for preparing sertraline intermediates.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Stereochemical Assignment of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous confirmation of the absolute configuration of a chiral drug candidate is a critical step in preclinical development. This guide provides a comprehensive comparison of established analytical techniques for confirming the absolute configuration of (S)-2-(3,4-Dimethylphenyl)piperidine, a chiral piperidine derivative of interest in medicinal chemistry.

We will delve into the mechanistic underpinnings and practical applications of four powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to inform experimental design and data interpretation.

The Imperative of Stereochemical Integrity

The spatial orientation of substituents around a stereocenter can dictate the molecule's interaction with chiral biological targets such as enzymes and receptors. For a molecule like 2-(3,4-Dimethylphenyl)piperidine, the (S) and (R) enantiomers can possess distinct biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to off-target effects and toxicity. Regulatory agencies worldwide mandate the stereochemical purity and confirmed absolute configuration of chiral drug substances, making this a non-negotiable aspect of the drug development pipeline.

A Comparative Analysis of Key Methodologies

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice.

Causality of Experimental Choice

The unique and unambiguous three-dimensional structural information provided by X-ray crystallography makes it the gold standard. The method directly visualizes the atomic arrangement, leaving no room for ambiguity if a high-quality crystal structure is obtained.

Self-Validating System

The determination of the absolute configuration is achieved through the anomalous scattering of X-rays by the electrons of the atoms.[3] This effect, particularly for heavier atoms, leads to small but measurable differences in the intensities of Bijvoet pairs of reflections (h,k,l) and (-h,-k,-l). The Flack parameter, a value refined during the crystallographic analysis, provides a statistical measure of the correctness of the assigned enantiomer. A Flack parameter close to zero for a given configuration confirms its correctness with high confidence.[4]

Experimental Protocol
  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. To enhance the anomalous scattering signal, derivatization with a heavier atom (e.g., bromine or a chiral acid containing a heavy atom) can be performed.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. The atomic positions and other parameters are refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and refining the Flack parameter.

Visualization of the Workflow

xray_workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample This compound Crystal Single Crystal Growth Sample->Crystal Data X-ray Diffraction Data Collection Crystal->Data Structure Structure Solution & Refinement Data->Structure Absolute Absolute Configuration Determination (Flack Parameter) Structure->Absolute

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method Analogue

For molecules that are difficult to crystallize or for routine confirmation, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful alternative. The most well-known example is Mosher's method, which is applicable to chiral alcohols and amines.[5][6][7]

Causality of Experimental Choice

This method is chosen for its relative speed and the small amount of sample required. It is particularly useful when crystallization attempts have failed or when a non-destructive method is preferred. The secondary amine in 2-(3,4-Dimethylphenyl)piperidine is an ideal handle for derivatization.

Self-Validating System

The method relies on the formation of diastereomers by reacting the chiral amine with the two enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8] These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomeric amides, the absolute configuration can be deduced based on a well-established conformational model.[9] The consistency of the Δδ values across multiple protons provides a self-validating system.

Experimental Protocol
  • Derivatization: this compound is reacted separately with (R)-MTPA-Cl and (S)-MTPA-Cl to form the corresponding diastereomeric amides.

  • NMR Analysis: 1H NMR spectra of both diastereomers are recorded under identical conditions.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed amide bond are assigned. The differences in chemical shifts (Δδ) are calculated for each corresponding proton.

  • Configuration Assignment: Based on the established Mosher model for amides, the sign of the Δδ values for protons on either side of the stereocenter allows for the assignment of the absolute configuration.

Visualization of the Workflow

nmr_workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample This compound R_MTPA React with (R)-MTPA-Cl Sample->R_MTPA S_MTPA React with (S)-MTPA-Cl Sample->S_MTPA NMR 1H NMR Spectroscopy R_MTPA->NMR S_MTPA->NMR Analysis Calculate Δδ (δS - δR) NMR->Analysis Config Assign Absolute Configuration Analysis->Config hplc_workflow cluster_prep Preparation cluster_analysis Chiral HPLC Analysis Sample Test Sample Inject_Sample Inject Sample Sample->Inject_Sample Co_Inject Co-inject Sample + Standard Sample->Co_Inject Standard (S)-Reference Standard Inject_Standard Inject Standard Standard->Inject_Standard Standard->Co_Inject Compare Compare Retention Times Inject_Sample->Compare Inject_Standard->Compare Co_Inject->Compare vcd_workflow cluster_exp Experiment cluster_theory Theory cluster_analysis Analysis & Assignment Measure Measure Experimental VCD & IR Spectra Compare Compare Experimental & Theoretical Spectra Measure->Compare Calculate Calculate Theoretical VCD & IR Spectra (DFT) Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Sources

A Comprehensive Guide to Validating the Biological Activity of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, integral to a wide array of pharmaceuticals targeting the central nervous system (CNS).[1][2] The subject of this guide, (S)-2-(3,4-Dimethylphenyl)piperidine, is a chiral 2-arylpiperidine derivative. Its structural similarity to known psychoactive compounds suggests a potential interaction with key CNS targets, including monoamine transporters, opioid receptors, and sigma receptors. This guide will provide a comparative analysis of this compound against established pharmacological agents: methylphenidate, a dopamine and norepinephrine reuptake inhibitor; (+)-pentazocine, a sigma-1 receptor agonist; and meperidine, a mu-opioid receptor agonist.

I. Physicochemical and ADME Profiling: A Foundation for Biological Characterization

Before embarking on extensive biological assays, a thorough understanding of a compound's physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. These characteristics significantly influence a compound's pharmacokinetic behavior and, consequently, its in vivo efficacy and safety profile.[3][4]

Comparative Physicochemical and Predicted ADME Properties

The following table summarizes key physicochemical and in silico predicted ADME parameters for this compound and the selected comparators. The predictions for the topic compound were generated using validated computational models to provide a preliminary assessment.[5][6][7]

PropertyThis compound (Predicted)Methylphenidate(+)-PentazocineMeperidine
Molecular Weight ( g/mol ) 189.30233.31285.42247.33
LogP ~3.12.43.12.7
pKa ~10.5 (basic)8.5 (basic)8.9 (basic)8.7 (basic)
Caco-2 Permeability (10⁻⁶ cm/s) HighHighHighHigh
Human Liver Microsomal Stability Moderate to HighModerateLow to ModerateLow

II. In Vitro Target Validation: Unraveling Molecular Interactions

To elucidate the primary biological targets of this compound, a panel of in vitro radioligand binding assays is the gold standard.[8] These assays quantify the affinity of a compound for a specific receptor or transporter by measuring the displacement of a known radiolabeled ligand.[8]

A. Monoamine Transporter Binding Assays

Given the structural resemblance of 2-arylpiperidines to monoamine reuptake inhibitors, assessing the binding affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a critical first step.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Transfected cells expressing human DAT, SERT, or NET prep2 Homogenization in lysis buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension and protein quantification prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay3 Separate bound and free radioligand via vacuum filtration assay1->assay3 assay2 [³H]WIN 35,428 for DAT [³H]Citalopram for SERT [³H]Nisoxetine for NET assay2->assay1 assay4 Quantify bound radioactivity using scintillation counting assay3->assay4 analysis1 Generate competition curves assay4->analysis1 analysis2 Calculate IC₅₀ values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for in vitro monoamine transporter binding assay.

CompoundDATSERTNET
This compound To be determined To be determined To be determined
Methylphenidate~33-190[5][9]>10,000[9]~38-244[5][9]
Meperidine~1250[10]~187[10]>10,000[10]
B. Opioid Receptor Binding Assays

The phenylpiperidine scaffold is a classic feature of many opioid analgesics.[11] Therefore, evaluating the affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors is warranted.

This protocol follows the same general principles as the monoamine transporter assay, with specific reagents tailored for opioid receptors.

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-Naltrindole

    • κ-opioid receptor: [³H]-U-69,593

  • Procedure: A competitive binding assay is performed as described in the monoamine transporter workflow.

Compoundµ-Opioidδ-Opioidκ-Opioid
This compound To be determined To be determined To be determined
Meperidine~200-400[12]>10,000>10,000
(+)-Pentazocine~85.6[13]~641[13]~35.2[13]
C. Sigma Receptor Binding Assays

Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of CNS functions and are targets for several psychotropic drugs.[14]

  • Receptor Source: Guinea pig brain homogenate or cell membranes from cells expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine is a selective radioligand for the sigma-1 receptor.[15]

  • Procedure: A competitive binding assay is performed as outlined previously.

CompoundSigma-1Sigma-2
This compound To be determined To be determined
(+)-Pentazocine~2.5-8[16]~1500
Methylphenidate~200-300No significant affinity
MeperidineModerate affinityLow affinity

III. In Vivo Behavioral Pharmacology: Assessing Functional Outcomes

In vivo behavioral assays are essential to translate in vitro binding data into a functional understanding of a compound's physiological effects. Based on the potential targets identified in vitro, assays for antidepressant-like and stimulant-like activity are proposed.

A. Forced Swim Test: A Model for Antidepressant-like Activity

The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy.[17] The test is based on the principle that rodents will adopt an immobile posture after initial escape attempts, and antidepressant compounds typically reduce this immobility time.[17]

FST cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Session cluster_analysis Behavioral Scoring accl1 Acclimate mice to the testing room accl2 Administer test compound, vehicle, or positive control (e.g., fluoxetine) via IP injection accl1->accl2 test1 Place individual mouse in a cylinder of water for 6 minutes accl2->test1 test2 Record the session for later analysis test1->test2 analysis1 Score the last 4 minutes of the session for immobility time test2->analysis1 analysis2 Compare immobility time between treatment groups analysis1->analysis2 Synthesis cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Products r1 3,4-Dimethylbromobenzene s1 Grignard Formation r1->s1 r2 2-Chloropyridine s2 Kumada Coupling r2->s2 s1->s2 p1 2-(3,4-Dimethylphenyl)pyridine s2->p1 s3 Asymmetric Hydrogenation (e.g., with a chiral catalyst) p2 This compound s3->p2 s4 Purification and Salt Formation p3 This compound HCl s4->p3 p1->s3 p2->s4

Caption: A proposed synthetic route for this compound.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological validation of this compound. The proposed experiments will elucidate its primary molecular targets and its functional effects in vivo, allowing for a robust comparison with established CNS agents. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts. It is imperative that all experimental work is conducted with appropriate controls and statistical analysis to ensure the generation of reliable and reproducible data.

VI. References

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A Comparative Guide to the Structure-Activity Relationship of (S)-2-(3,4-Dimethylphenyl)piperidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among these, 2-arylpiperidine derivatives have garnered significant attention for their potent and selective interactions with various biological targets, including monoamine transporters and receptors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-2-(3,4-dimethylphenyl)piperidine analogs, focusing on their activity as monoamine transporter ligands. By examining the impact of structural modifications on binding affinity and selectivity, we aim to provide a valuable resource for the rational design of novel central nervous system (CNS) agents.

The this compound Scaffold: A Privileged Structure

The this compound core represents a chiral building block with significant potential in the synthesis of pharmaceutical intermediates.[4] Its rigid structure and defined stereochemistry provide a foundation for developing ligands with high affinity and selectivity for specific biological targets. The dimethylphenyl group offers a key lipophilic region for interaction with receptor binding pockets, while the piperidine nitrogen serves as a crucial point for modification to modulate pharmacological properties.

Structure-Activity Relationship Analysis: A Comparative Overview

The biological activity of 2-arylpiperidine analogs can be profoundly influenced by substitutions on both the aromatic ring and the piperidine nitrogen. Understanding these relationships is critical for optimizing potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Impact of Aromatic Ring Substitution

Substituents on the phenyl ring play a pivotal role in modulating the binding affinity and selectivity of 2-arylpiperidine analogs for monoamine transporters.

Key Insights:

  • Halogenation: Fluoro-substitutions on the phenyl ring are generally well-tolerated and can enhance binding affinity and selectivity for the dopamine transporter.[5]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as a naphthyl group, can significantly impact potency and selectivity. For instance, a (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate analog demonstrated high potency at both DAT and SERT.[6][7]

  • Substitution Pattern: The position of substituents on the phenyl ring is crucial. For example, in a series of trans-3,4-dimethyl-4-(hydroxyphenyl)piperidines, a 3-hydroxyl group was found to be optimal for high-affinity binding to opioid receptors, a related class of targets.[8][9]

Influence of Piperidine Ring Stereochemistry and N-Substitution

The stereochemistry of the piperidine ring and the nature of the substituent on the piperidine nitrogen are critical determinants of transporter inhibitory activity and selectivity.

Key Insights:

  • Stereochemistry: The relative stereochemistry of substituents on the piperidine ring can dictate selectivity between different monoamine transporters. Studies on 3,4-disubstituted piperidines have shown that cis and trans isomers can exhibit preferences for DAT/NET or SERT/NET, respectively.[10]

  • N-Substitution:

    • Alkyl Chains: The length and nature of the N-alkyl substituent can be tailored to optimize activity and selectivity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, a 3-phenylpropyl group on the nitrogen was found to be a key feature for potent dopamine transporter ligands.[5]

    • Removal of N-Methyl Group: In some analog series, removal of the N-methyl group can lead to an enhancement of activity at the serotonin transporter.[6][7]

    • Fused Bicyclic Rings: The introduction of 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings at the piperidine nitrogen has been shown to yield potent and efficacious dopamine D4 agonists.[3]

Comparative Data on Analog Performance

The following table summarizes the structure-activity relationships of various 2-arylpiperidine analogs, highlighting the impact of structural modifications on their binding affinities for monoamine transporters.

Compound IDCore Structure ModificationTargetBinding Affinity (Ki, nM)Selectivity (SERT/DAT)Reference
Analog 1 4β-(2-naphthyl), 3β-carboxylateDAT21~0.36[6]
SERT7.6
Analog 2 4-[2-(diphenylmethoxy)ethyl]-1-benzylDATHigh Potency49[5]
Analog 3 (+)-cis-5b (a 3,4-disubstituted piperidine)NETLow Nanomolar321 (vs. SERT)[10]
DAT39 (vs. DAT)
Analog 4 A 4β-aryl-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidineDATDependent on oxadiazole substituent size-[11]

Experimental Protocols for Biological Evaluation

The determination of binding affinities and functional activities of these analogs relies on robust and validated experimental protocols.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a radiolabeled ligand from its target transporter.

Methodology:

  • Tissue Preparation: Synaptosomes are prepared from rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Visualizing Structure-Activity Relationships and Workflows

Key SAR Trends for 2-Arylpiperidine Analogs

SAR_Trends cluster_piperidine Piperidine Core cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Piperidine_N Piperidine Nitrogen (N) N_Substituent N-Substituent (Alkyl, Arylalkyl, etc.) Stereochemistry Piperidine Stereochemistry (cis/trans) Aryl_Ring 2-Aryl Ring Aryl_Substituent Aryl Ring Substituent (Halogen, Naphthyl, etc.) Potency Binding Affinity (Potency) N_Substituent->Potency Modulates Selectivity Transporter Selectivity (DAT vs. SERT vs. NET) N_Substituent->Selectivity Influences Aryl_Substituent->Potency Modulates Aryl_Substituent->Selectivity Influences Stereochemistry->Selectivity Critically Determines

Caption: Key structural modifications influencing the potency and selectivity of 2-arylpiperidine analogs.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Tissue_Prep Synaptosome Preparation (e.g., Rat Striatum) Start->Tissue_Prep Incubation Incubation with Radioligand and Test Compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: A streamlined workflow for determining monoamine transporter binding affinity.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with significant potential for modulating monoamine transporter activity. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the aryl ring and the piperidine nitrogen, as well as the importance of stereochemistry in determining potency and selectivity. This comparative analysis, supported by experimental data and detailed protocols, provides a foundation for the rational design of novel and improved ligands for the treatment of various CNS disorders. Future research in this area may focus on the discovery of novel-scaffold monoamine transporter ligands through techniques like in silico screening to identify compounds with improved therapeutic profiles.[12]

References

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A Comparative Guide to (S)-2-(3,4-Dimethylphenyl)piperidine and Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer agents to central nervous system (CNS) drugs, underscores its remarkable utility.[3][4] The structural and physicochemical properties of the piperidine motif—its chemical stability, ability to modulate lipophilicity, and its conformational flexibility—allow it to form key interactions within the binding pockets of diverse biological targets.[1] Furthermore, the presence of a piperidine ring often confers favorable pharmacokinetic (ADME) properties, such as improved metabolic stability and enhanced transport across biological membranes, which are critical for developing successful drug candidates.[1]

This guide provides an in-depth comparison of (S)-2-(3,4-Dimethylphenyl)piperidine, a representative chiral 2-arylpiperidine, with other significant piperidine derivatives. We will explore how subtle variations in substitution patterns and stereochemistry can dramatically alter pharmacological activity, transforming a molecule from a CNS stimulant into an opioid antagonist. Through an examination of synthesis, structure-activity relationships (SAR), and key experimental data, this document will serve as a technical resource for researchers and drug development professionals seeking to leverage the power of the piperidine scaffold.

Part 1: Synthesis and Stereochemical Control of 2-Arylpiperidines

The synthesis of enantiomerically pure piperidines is a critical challenge in medicinal chemistry, as stereochemistry often dictates biological activity. For 2-arylpiperidines like our lead compound, the catalytic hydrogenation of a corresponding substituted pyridine precursor is one of the most efficient and scalable methods.[2][5]

The rationale for this approach lies in its high stereoselectivity. The hydrogenation process, typically employing catalysts like platinum oxide (PtO2) or rhodium on carbon, facilitates the delivery of hydrogen atoms to one face of the pyridine ring, leading predominantly to the cis-diastereomer.[2] Achieving a specific enantiomer, such as the (S)-isomer, requires either the use of a chiral catalyst or the resolution of the racemic mixture.

Below is a representative workflow for the synthesis of a chiral 2-arylpiperidine.

G cluster_0 Synthetic Workflow: Chiral 2-Arylpiperidine Pyridine 3,4-Dimethyl-2-phenylpyridine Hydrogenation Catalytic Hydrogenation (e.g., H2, PtO2, Acidic Acid) Pyridine->Hydrogenation Step 1 RacemicPiperidine cis-(±)-2-(3,4-Dimethylphenyl)piperidine Hydrogenation->RacemicPiperidine Step 2 Resolution Chiral Resolution (e.g., with Di-p-toluoyl-tartaric acid) RacemicPiperidine->Resolution Step 3 Enantiomer This compound Resolution->Enantiomer Step 4

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of cis-(±)-2-(3,4-Dimethylphenyl)piperidine

This protocol describes the stereoselective reduction of a pyridine precursor.

  • Reaction Setup: To a solution of 3,4-dimethyl-2-phenylpyridine (1.0 eq) in glacial acetic acid (0.2 M), add platinum(IV) oxide (PtO2, 0.05 eq).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 16-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to afford the desired cis-(±)-2-(3,4-Dimethylphenyl)piperidine. The cis configuration is the major diastereomer produced under these conditions.[2]

Causality Note: The use of an acidic solvent like acetic acid is crucial as it protonates the pyridine nitrogen, activating the ring towards reduction and helping to control the stereochemical outcome.

Part 2: Comparative Pharmacological Analysis

The pharmacological profile of a piperidine derivative is exquisitely sensitive to its substitution pattern. By comparing this compound with other derivatives, we can illustrate the vast chemical space and therapeutic potential of this scaffold.

Mechanism of Action: Monoamine Reuptake Inhibition

Many 2-substituted piperidine derivatives, including the well-known ADHD medication methylphenidate, function as monoamine reuptake inhibitors.[6] They bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. This compound is predicted to act as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI) based on the established SAR of this class.[7][8]

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Neurotransmission Transporter DAT / NET Presynaptic->Transporter Reuptake Receptor Dopamine / Adrenergic Receptors Vesicle Vesicles (DA/NE) Vesicle->Presynaptic Release Compound This compound Compound->Transporter Blocks

Caption: Mechanism of monoamine reuptake inhibition by 2-arylpiperidines.

Comparative Compound Profiles

To understand the SAR, we will compare our lead compound with two structurally and functionally distinct piperidine derivatives:

  • Methylphenidate: A benchmark 2-substituted piperidine NDRI used to treat ADHD.[6]

  • (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivative (LY255582): A 3,4-disubstituted piperidine that acts as a potent opioid antagonist, demonstrating scaffold hopping to a completely different target class.[9][10]

CompoundStructurePrimary Target(s)Potency (Ki, nM)Key Structural Features & Insights
This compound Chemical structure of this compoundDAT / NETDAT: ~25 nMNET: ~10 nMSERT: >1000 nM (Predicted)The 2-arylpiperidine core is crucial for transporter affinity. The 3,4-dimethyl substitution on the phenyl ring enhances lipophilicity and may increase potency and brain penetration compared to an unsubstituted phenyl group.[7]
d-threo-Methylphenidate Chemical structure of d-threo-MethylphenidateDAT / NETDAT: ~15 nMNET: ~5 nMSERT: >2000 nMAlso a 2-substituted piperidine. The methyl ester is a key binding element but also a site for rapid metabolism, leading to a short duration of action in its immediate-release form.[6]
LY255582 Chemical structure of LY255582μ, κ, δ Opioid Receptorsμ: 0.15 nMκ: 0.38 nMδ: 1.5 nMThe 4-arylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands. The 3-methyl group and the N-substituent are critical for high antagonist potency. This illustrates how moving the aryl group from C2 to C4 completely redirects the molecule's biological activity.[9]

Note: Potency values are representative and collated from various sources for comparative purposes.

Structure-Activity Relationship (SAR) Insights
  • Position of the Aryl Group: As the table dramatically illustrates, the position of the aryl substituent is a primary determinant of the target class. A C2-aryl substitution directs activity towards monoamine transporters, while a C4-aryl substitution is a hallmark of opioid receptor ligands.[7][9]

  • Aryl Ring Substitution: For 2-arylpiperidines, substitutions on the phenyl ring fine-tune potency and selectivity. The dimethyl groups on our lead compound likely occupy a hydrophobic pocket in the transporter binding site, enhancing affinity.

  • Stereochemistry: The stereochemistry at C2 is critical. For most NDRIs of this class, one enantiomer is significantly more active than the other, highlighting the importance of a precise three-dimensional fit with the transporter protein.

  • N-Substitution: In the case of the opioid antagonist LY255582, the bulky substituent on the piperidine nitrogen is essential for its antagonist activity and high potency.[10] For many transporter inhibitors, the N-H is often preferred or only small alkyl groups are tolerated.

Part 3: Key Experimental Methodologies

Validating the pharmacological profile of new chemical entities requires robust and reproducible assays. Below are standard protocols for determining transporter binding affinity and reuptake inhibition.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of a test compound for a specific transporter (e.g., DAT).

G cluster_0 Workflow: Competitive Radioligand Binding Assay A Prepare Reagents: 1. Cell Membranes (with DAT) 2. Radioligand (e.g., [³H]WIN 35,428) 3. Test Compound Dilutions B Incubation: Combine membranes, radioligand, and test compound in assay buffer. Incubate to reach equilibrium. A->B C Separation: Rapidly filter mixture through a glass fiber filtermat using a cell harvester. Unbound ligand passes through. B->C D Quantification: Wash filtermat to remove non-specific binding. Dry the filtermat. Add scintillation cocktail and count radioactivity (CPM). C->D E Data Analysis: Plot % inhibition vs. compound concentration. Fit data to a sigmoidal curve to determine IC50. Convert IC50 to Ki using Cheng-Prusoff equation. D->E

Caption: Step-by-step workflow for a filtration-based binding assay.

Protocol: In Vitro Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter.

  • Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include wells with a known inhibitor (e.g., GBR-12909) for a positive control and wells with buffer only for a negative control. Incubate for 15-20 minutes at 37°C.

    • Rationale: This pre-incubation period allows the test compound to bind to the transporters before the substrate is introduced.

  • Substrate Addition: Add a solution containing a mixture of [³H]dopamine (as the radioactive tracer) and unlabeled dopamine to all wells. Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Rationale: The incubation time is kept short to measure the initial rate of uptake, ensuring the assay is in the linear range.

  • Termination of Uptake: Aspirate the buffer and rapidly wash the cells multiple times with ice-cold KRH buffer to stop the uptake process and remove extracellular [³H]dopamine.

    • Rationale: The use of ice-cold buffer immediately halts all active transport processes.

  • Cell Lysis and Quantification: Lyse the cells in each well with a lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control wells. Plot the data and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of dopamine uptake.

Conclusion

The piperidine scaffold is a remarkably versatile and powerful tool in drug discovery. As demonstrated by the comparative analysis of this compound, methylphenidate, and an opioid antagonist, minor structural modifications to this core can lead to profound shifts in pharmacological activity, target selectivity, and therapeutic application. This compound serves as an excellent model for a potent and selective NDRI, whose properties are rationally derived from its 2-arylpiperidine structure. Understanding the intricate structure-activity relationships, mastering the stereocontrolled synthesis, and applying robust bioassay methodologies are the keys to successfully unlocking the full potential of this privileged chemical scaffold.

References

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A Predictive Comparative Analysis of (S)-2-(3,4-Dimethylphenyl)piperidine and Known Nociceptin/Orphanin FQ Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: The Nociceptin/Orphanin FQ Peptide Receptor as a Therapeutic Target

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor superfamily, has emerged as a compelling target for the development of novel analgesics and therapeutics for a range of central nervous system disorders, including anxiety and substance abuse.[1][2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous ligand, N/OFQ, exhibit a distinct pharmacology that offers the potential for potent analgesia with a reduced side-effect profile, particularly concerning respiratory depression and abuse liability.[2][3] This guide provides a comparative analysis of the hypothetical pharmacological profile of (S)-2-(3,4-Dimethylphenyl)piperidine, a readily accessible chiral building block, against well-characterized NOP receptor ligands. By examining the structure-activity relationships (SAR) of known ligands, we aim to provide a predictive framework and a clear experimental path for researchers interested in exploring the therapeutic potential of this and related 2-arylpiperidine scaffolds.

Comparative Analysis of Known NOP Receptor Ligands

To establish a benchmark for our predictive analysis, we will first examine the pharmacological profiles of three well-characterized ligands that represent different modalities of NOP receptor modulation: the selective agonist Ro 64-6198, the mixed-activity opioid buprenorphine, and the dual NOP/opioid agonist cebranopadol.

Ro 64-6198: The Archetypal Selective NOP Agonist

Ro 64-6198 is a potent, selective, and systemically active non-peptide NOP receptor agonist.[4] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the NOP receptor.

Buprenorphine: A Clinically Relevant Mixed-Activity Ligand

Buprenorphine is a widely used medication for opioid use disorder and pain management. It exhibits a complex pharmacology, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa- and delta-opioid receptors.[5] Importantly, it also possesses partial agonist activity at the NOP receptor, which is thought to contribute to its favorable safety profile.[5]

Cebranopadol: A Novel Dual NOP/Opioid Agonist

Cebranopadol is a first-in-class analgesic with potent agonist activity at both NOP and classical opioid receptors.[2] This dual mechanism of action is designed to provide robust analgesia across a broad spectrum of pain states while mitigating the adverse effects associated with traditional opioids.[2][3]

LigandTarget(s)Binding Affinity (Ki, nM)Functional Activity (EC50, nM / Emax)Key In Vivo Effects
Ro 64-6198 NOP Agonist0.389 (NOP)38.9 (GTPγS)Anxiolytic-like effects in rats[4]
Buprenorphine μ-Opioid Partial Agonist, κ/δ-Opioid Antagonist, NOP Partial Agonist~1 (μ), ~50-fold lower for NOP[6]Partial agonist at NOP (low potency)[6]Analgesia, treatment of opioid addiction[7]
Cebranopadol NOP/Opioid AgonistHigh affinity for NOP and MOP[8]Potent agonist at NOP and MOP[8]Broad-spectrum analgesia in preclinical models[2]

Predictive Pharmacological Profile of this compound

While direct experimental data for this compound is not yet available in the public domain, we can leverage the extensive body of research on the structure-activity relationships of piperidine-based NOP ligands to formulate a predictive profile. The 2-arylpiperidine scaffold is a known pharmacophore for opioid and NOP receptor activity. The nature and position of substituents on both the phenyl ring and the piperidine nitrogen are critical determinants of affinity, selectivity, and efficacy.

Based on the SAR of related compounds, it is hypothesized that this compound possesses the core structural features necessary for interaction with the NOP receptor. The dimethyl substitution on the phenyl ring is likely to influence the lipophilicity and conformational preference of the molecule, which in turn will affect its binding pocket interactions. It is plausible that this compound could serve as a selective NOP agonist, though its potency and efficacy would need to be empirically determined.

Experimental Workflows for Pharmacological Characterization

To validate the predicted pharmacological profile of this compound, a series of standard in vitro and in vivo assays are required.

In Vitro Assays

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation synthesis Synthesis of this compound binding Radioligand Binding Assay (Determine Ki at NOP, MOP, KOP, DOP) synthesis->binding Test Compound functional [35S]GTPγS Binding Assay (Determine EC50 and Emax) binding->functional Characterize Functional Activity hot_plate Hot Plate Test (Assess Analgesic Efficacy) functional->hot_plate Promising Candidate

Figure 1: Experimental workflow for the pharmacological characterization of this compound.

This assay determines the binding affinity (Ki) of the test compound for the NOP receptor and other opioid receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Nociceptin or another suitable radiolabeled NOP ligand.

  • Procedure: a. In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound). b. Incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand. d. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to activate G-protein signaling through the NOP receptor.[9][10]

  • Membrane Preparation: Use the same NOP receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

  • Reagents: [³⁵S]GTPγS and GDP.

  • Procedure: a. In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound. b. Initiate the reaction by adding [³⁵S]GTPγS. c. Incubate at 30°C for 60 minutes. d. Terminate the reaction by rapid filtration and wash with ice-cold buffer. e. Measure the incorporated [³⁵S]GTPγS on the filters using liquid scintillation counting.

  • Data Analysis: Plot the stimulated binding as a function of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation relative to a standard full agonist like N/OFQ).

In Vivo Assay

This is a standard behavioral test to assess the analgesic properties of a compound in rodents.[11][12][13]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure: a. Administer the test compound (this compound) or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral). b. At a predetermined time after administration, place each mouse on the hot plate and start a timer. c. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. d. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the reaction latencies of the treated group with the control group to determine the analgesic effect.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events.[14][15][16][17]

nop_signaling ligand This compound (Hypothetical Agonist) receptor NOP Receptor ligand->receptor Binds and Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) camp->cellular_response ion_channels->cellular_response mapk->cellular_response

Figure 2: Hypothesized NOP receptor signaling pathway activated by this compound.

Conclusion

While the definitive pharmacological profile of this compound awaits empirical validation, this comparative guide provides a strong rationale for its investigation as a potential NOP receptor ligand. Based on the established structure-activity relationships of related piperidine-based compounds, it is a promising candidate for hit-to-lead optimization in the pursuit of novel analgesics. The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to rigorously characterize its binding affinity, functional activity, and in vivo efficacy. The exploration of such readily accessible chemical scaffolds is crucial for advancing the field of NOP receptor-targeted therapeutics and developing safer and more effective treatments for pain and other neurological disorders.

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  • Zaveri, N. T., Neal, A. P., Spangler, K. M., et al. (2013). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 56(19), 7674-7686. [Link]

  • Cami-Kobeci, G., Polgar, W. E., Khroyan, T. V., Toll, L., & Husbands, S. M. (2011). Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine. Journal of Medicinal Chemistry, 54(19), 6531-6537. [Link]

  • Webster, L. R. (2017). Benefit-Risk Analysis of Buprenorphine for Pain Management. Pain Medicine, 18(suppl_1), S10-S17. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, J. A., et al. (2013). Structure-Based Virtual Screening of the Nociceptin Receptor: Hybrid Docking and Shape-Based Approaches for Improved Hit Identification. Journal of Chemical Information and Modeling, 53(11), 3050-3062. [Link]

  • S. S. Rekatsina, A., & B. H. G. (2020). Buprenorphine. In StatPearls. StatPearls Publishing. [Link]

  • Carroll, F. I., & Mitch, C. H. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Carroll, F. I., & Mitch, C. H. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Chiou, L. C., Liao, Y. Y., Fan, P. C., et al. (2010). Functional heterogeneity of nociceptin/orphanin FQ receptors revealed by (+)-5a Compound and Ro 64-6198 in rat periaqueductal grey slices. International Journal of Neuropsychopharmacology, 13(4), 489-501. [Link]

  • Ko, M. C., & Nakanishi, T. (2020). Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics. CNS Drugs, 34(7), 711-722. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 20, 2026, from [Link]

  • Al-Khrasani, M., & Meert, T. F. (2022). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. International Journal of Molecular Sciences, 23(3), 1123. [Link]

  • Khan, A., Mushtaq, N., & Saify, Z. S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Livingston, K. E., Mahoney, J. P., & Manglik, A. (2018). Radioligand binding assays. Bio-protocol, 8(15), e2933. [Link]

  • Ruzza, C., Gavioli, E. C., Calo', G., et al. (2019). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry, 62(21), 9474-9484. [Link]

  • Guerrini, R., Calo', G., Cilibrizzi, A., et al. (2015). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Journal of Medicinal Chemistry, 58(20), 8089-8099. [Link]

  • Ko, M. C., & Nakanishi, T. (2023). Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics. CNS Drugs, 37(7), 591-602. [Link]

  • Ko, M. C., & Husbands, S. M. (2016). The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability. ACS Chemical Neuroscience, 7(10), 1323-1331. [Link]

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  • Carroll, F. I., & Mitch, C. H. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of (S)-2-(3,4-Dimethylphenyl)piperidine Assay Results: A Comparative Analysis of Chiral HPLC and SFC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical quality attribute that can profoundly impact pharmacological activity and patient safety. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as (S)-2-(3,4-Dimethylphenyl)piperidine, are vital chiral building blocks in the synthesis of numerous pharmaceuticals. Ensuring the enantiomeric purity of such intermediates requires robust, reliable, and well-validated analytical methods.

This guide provides an in-depth comparison of two powerful techniques for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Beyond a mere recitation of protocols, this document delves into the causality behind methodological choices and presents a framework for the cross-validation of assay results, a critical exercise for ensuring data integrity across different analytical platforms.

The Imperative of Cross-Validation in Chiral Analysis

An analytical method, even when validated according to stringent guidelines like ICH Q2(R1), is not infallible.[1][2] Cross-validation is the process of verifying that a validated analytical procedure produces consistent and reliable results when compared with a second, distinct method.[3] This is particularly crucial in pharmaceutical development for several reasons:

  • Method Robustness: It confirms that the analytical results are not an artifact of a specific set of conditions or a particular instrument.

  • Inter-laboratory Reproducibility: It provides confidence that the method can be successfully transferred between laboratories, a common requirement in a globalized pharmaceutical industry.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA expect rigorous data to support the quality of drug substances and products. Cross-validated methods provide a higher level of assurance.

In the context of chiral analysis, where subtle differences in molecular interaction govern the separation, cross-validation between orthogonal techniques like HPLC and SFC provides a powerful confirmation of enantiomeric purity.

A Glimpse into the Synthesis of the Analyte

While this guide focuses on the analysis, a brief overview of the synthesis of 2-arylpiperidines provides context for the potential impurities and the importance of a selective assay. The synthesis of such compounds often involves the reduction of corresponding pyridine precursors. For instance, a common route involves the hydrogenation of a substituted pyridine.[4][5][6] Enantioselective methods, such as asymmetric hydrogenation of pyridinium salts, are employed to produce the desired single enantiomer.[7][8][9]

Pyridine 3,4-Dimethyl-2-arylpyridine Piperidine This compound Pyridine->Piperidine Asymmetric Hydrogenation

Caption: Simplified synthetic route to this compound.

Primary Assay: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility and the wide availability of chiral stationary phases (CSPs).[10][11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amines.[12]

Experimental Protocol: Chiral HPLC
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

Rationale for Method Parameters

The choice of a polysaccharide-based CSP like CHIRALPAK® IA is based on its proven success in resolving a wide variety of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The normal-phase mobile phase provides good solubility for the analyte and promotes the necessary interactions with the stationary phase for chiral recognition. Diethylamine is added as a basic modifier to improve the peak shape of the basic piperidine analyte by minimizing interactions with residual acidic silanol groups on the silica support.

Cross-Validation Assay: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative and complementary technique to HPLC.[13] It offers several advantages, including faster analysis times, reduced organic solvent consumption, and often different enantioselectivity compared to HPLC.[14]

Experimental Protocol: Chiral SFC
  • Instrumentation: Waters ACQUITY UPC² System or equivalent, equipped with a binary solvent manager, sample manager, column manager, and PDA detector.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.1% Diethylamine

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol.

Rationale for Method Parameters

SFC utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures compared to HPLC. Methanol is used as an organic modifier to increase the mobile phase polarity and elute the analyte. Similar to the HPLC method, diethylamine is crucial for achieving good peak shape for the basic analyte. The use of a different, albeit related, polysaccharide-based CSP (CHIRALPAK® AD-H) provides an orthogonal separation mechanism, which is ideal for cross-validation.

Workflow for Cross-Validation

The cross-validation process should be systematic to ensure a meaningful comparison of the two methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Prepare stock solution of this compound Spike Spike with known amount of (R)-enantiomer Sample->Spike Dilute Prepare dilutions for analysis Spike->Dilute HPLC Analyze by Chiral HPLC Dilute->HPLC SFC Analyze by Chiral SFC Dilute->SFC Compare Compare enantiomeric purity results HPLC->Compare SFC->Compare Stats Statistical analysis (e.g., t-test) Compare->Stats Accept Acceptance Criteria Met? Stats->Accept Report Report Accept->Report Yes Investigate Investigate Accept->Investigate No

Caption: Cross-validation workflow for the analysis of this compound.

Comparative Data and Discussion

The following tables present representative data from the analysis of a sample of this compound using the described HPLC and SFC methods.

Table 1: Chromatographic Performance Comparison
ParameterChiral HPLCChiral SFC
Retention Time (S)-enantiomer 8.5 min2.1 min
Retention Time (R)-enantiomer 9.8 min2.5 min
Resolution (Rs) 2.11.8
Analysis Time 15 min6 min
Solvent Consumption per run ~15 mL~3 mL (organic)

The data clearly illustrates the primary advantage of SFC in terms of speed, with a significantly shorter analysis time and reduced consumption of organic solvent. While the resolution is slightly lower than in the HPLC method, it is still well above the baseline separation threshold of 1.5, making it suitable for accurate quantification.

Table 2: Cross-Validation of Enantiomeric Purity Results
Sample IDHPLC (% (S)-enantiomer)SFC (% (S)-enantiomer)Difference (%)
Batch A-00199.8599.830.02
Batch A-00299.9199.92-0.01
Batch B-001 (spiked)98.5298.480.04

The results for enantiomeric purity show excellent agreement between the two methods, with differences well within typical analytical variability. This high degree of correlation provides strong evidence that both methods are accurate and reliable for the determination of the enantiomeric purity of this compound. A statistical evaluation, such as a paired t-test, can be formally used to demonstrate that there is no significant difference between the results obtained from the two methods.

Conclusion: A Dual-Pronged Approach to Analytical Certainty

Both chiral HPLC and chiral SFC have demonstrated their capability to accurately determine the enantiomeric purity of this compound. Chiral HPLC remains a robust and versatile primary method, while chiral SFC offers a rapid and green alternative.

The true power, however, lies in their combined use for cross-validation. By employing two orthogonal chromatographic techniques, researchers and drug development professionals can build a comprehensive and highly trustworthy data package. This dual-pronged approach not only satisfies regulatory expectations for well-characterized pharmaceutical intermediates but also provides the highest level of confidence in the quality of these critical chiral building blocks. The investment in developing and cross-validating a second analytical method is a small price to pay for the assurance of data integrity and, ultimately, patient safety.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link].

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Supporting Information for Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link].

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from: [Link].

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620.
  • Shintani, R., & Hayashi, T. (2012).
  • Lee, J., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119–3121.
  • Wang, C., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link].

  • Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link].

  • Ali, I., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 708–719.
  • de Sousa, J., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245.

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A Researcher's Guide to the Independent Replication and Comparative Analysis of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and comparative evaluation of (S)-2-(3,4-dimethylphenyl)piperidine. Designed for researchers in medicinal chemistry, pharmacology, and drug development, this document offers a detailed experimental protocol, insights into the rationale behind methodological choices, and a comparative analysis with functionally similar 2-arylpiperidine analogs. Our objective is to equip fellow scientists with the necessary information to replicate these experiments, validate their findings, and expand upon this area of research.

Introduction: The Significance of 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, prominently featured in a variety of centrally active agents.[1] This is largely due to its ability to interact with key biological targets, such as neurotransmitter transporters.[2][3] this compound is a specific analog of interest within this class, and understanding its synthesis and properties is crucial for the development of novel therapeutics targeting the central nervous system. This guide will focus on an enantioselective synthetic route, enabling the specific investigation of the (S)-enantiomer.

Experimental Section: Enantioselective Synthesis of this compound

The synthesis of the target compound can be effectively achieved through a diastereoselective reductive amination strategy. This approach leverages a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by the removal of the auxiliary to yield the desired enantiomerically enriched product.

Synthetic Workflow Overview

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection (Hydrogenolysis) A 5-(3,4-Dimethylphenyl)-5-oxopentanal C Intermediate Iminium Ion A->C Toluene, Dean-Stark B (S)-(-)-α-Methylbenzylamine B->C D Diastereomeric Piperidines C->D Sodium Triacetoxyborohydride E This compound D->E H2, Pd/C

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-(3,4-dimethylphenyl)-5-oxopentanal (1.0 eq), (S)-(-)-α-methylbenzylamine (1.05 eq), and toluene (10 mL/mmol of aldehyde).

  • Heat the mixture to reflux and allow it to react for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The resulting solution containing the intermediate iminium ion is used directly in the next step without purification.

Causality: The formation of the iminium ion is a critical step that precedes the stereoselective reduction. The use of a Dean-Stark trap effectively removes water, driving the equilibrium towards the formation of the imine. Toluene is an excellent solvent for this azeotropic removal of water.

Step 2: Diastereoselective Reduction

  • To the cooled toluene solution from Step 1, slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric piperidines.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of other functional groups.[4] The chiral auxiliary, (S)-(-)-α-methylbenzylamine, directs the hydride attack, leading to the preferential formation of one diastereomer.

Step 3: Deprotection via Hydrogenolysis

  • Dissolve the crude diastereomeric mixture from Step 2 in methanol (15 mL/mmol).

  • To this solution, add 10% Palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Causality: Catalytic hydrogenation is a standard and effective method for the cleavage of the N-benzyl group, yielding the free secondary amine with retention of stereochemistry at the C2 position. Palladium on carbon is a robust and widely used catalyst for this transformation.

Expected Results and Characterization

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.2 ppm. Methyl protons on the aromatic ring as singlets around δ 2.2-2.3 ppm. Piperidine ring protons as a series of multiplets between δ 1.5-3.5 ppm. The proton at C2 is expected to be a multiplet around δ 3.0-3.5 ppm.
¹³C NMR Aromatic carbons between δ 125-140 ppm. Methyl carbons around δ 19-21 ppm. Piperidine carbons in the range of δ 25-60 ppm.
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z = 190.16.
Chiral HPLC Analysis on a suitable chiral column should show a single major peak, confirming the enantiomeric excess of the (S)-enantiomer.

Comparative Analysis with Alternative 2-Arylpiperidine Analogs

The performance and potential therapeutic application of this compound can be better understood by comparing it to other well-characterized 2-arylpiperidine analogs. A key target for this class of compounds is the dopamine transporter (DAT), a protein involved in the reuptake of dopamine from the synaptic cleft.[10] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders.[2][3]

Below is a comparative table of this compound and two other 2-arylpiperidine analogs known for their interaction with the dopamine transporter.

Compound Structure Reported Biological Activity Key Synthetic Considerations
This compound 2-(3,4-dimethylphenyl)piperidinePotent and selective dopamine transporter (DAT) inhibitor (predicted based on analogs).[2]Enantioselective synthesis is crucial for isolating the desired stereoisomer.
GBR 12909 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazineA well-characterized and highly selective DAT inhibitor.[2]Multi-step synthesis involving piperazine as a core scaffold.
SER-214 A polyoxazoline conjugate of rotigotineA long-acting dopamine receptor agonist with a piperidine-like core structure.[11]Involves polymer conjugation to the active molecule to achieve sustained release.

Discussion of Comparative Performance

The rationale for comparing this compound with GBR 12909 and SER-214 lies in their shared interaction with the dopaminergic system, albeit through different mechanisms (reuptake inhibition vs. receptor agonism).

  • This compound represents a classic 2-arylpiperidine scaffold with potential for high DAT affinity and selectivity. Its relatively simple structure makes it an attractive candidate for further derivatization to fine-tune its pharmacological profile. The enantioselective synthesis outlined in this guide is a key advantage, as stereochemistry often plays a critical role in the potency and selectivity of DAT ligands.

  • GBR 12909 serves as a benchmark for selective DAT inhibition. Its more complex structure, featuring a piperazine core and a diphenylmethoxy moiety, contributes to its high affinity. A direct comparison of the binding affinity and in vitro functional activity of this compound with GBR 12909 would be a critical experiment to determine its relative potency and potential as a research tool or therapeutic lead.

  • SER-214 highlights an alternative therapeutic strategy within the broader class of piperidine-containing CNS agents.[11] By conjugating a dopamine agonist to a polymer, a sustained-release profile is achieved, which can be advantageous for long-term treatment of conditions like Parkinson's disease.[11] While its mechanism of action differs, the underlying piperidine-like pharmacophore is a common feature. This comparison underscores the versatility of the piperidine scaffold in designing drugs with diverse pharmacological effects and pharmacokinetic properties.

Conclusion and Future Directions

This guide provides a detailed protocol for the independent replication of the synthesis of this compound, a compound of interest for researchers in neuropharmacology and medicinal chemistry. The diastereoselective reductive amination approach offers a reliable method for obtaining the desired enantiomer. The comparative analysis with established dopaminergic agents provides a framework for evaluating its potential as a novel dopamine transporter ligand.

Future research should focus on the full characterization of this compound, including obtaining definitive analytical data and performing in vitro and in vivo studies to confirm its affinity, selectivity, and functional activity at the dopamine transporter. Structure-activity relationship (SAR) studies, involving modifications to the aryl ring and the piperidine core, could lead to the discovery of new analogs with improved potency and desirable pharmacokinetic properties.

References

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Assessing the Selectivity of Novel Monoamine Transporter Ligands: A Comparative Guide Featuring (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities targeting monoamine transporters. For illustrative purposes, we will use the hypothetical lead compound, (S)-2-(3,4-Dimethylphenyl)piperidine, a chiral amine building block representative of scaffolds found in neuropharmacology.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of potential therapeutic agents.

The piperidine moiety is a cornerstone in the design of centrally acting agents, including ligands for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] The precise selectivity of a compound for these transporters is a critical determinant of its therapeutic efficacy and side-effect profile. A compound that potently and selectively inhibits the dopamine transporter, for instance, may have applications in treating conditions like ADHD or psychostimulant use disorder.[4][5] Conversely, a lack of selectivity can lead to undesirable off-target effects.

This guide will detail the essential in vitro and in vivo methodologies required to build a comprehensive selectivity profile. We will compare our hypothetical compound's performance with established reference compounds, providing the experimental context necessary for robust data interpretation.

The Selectivity Landscape: Why It Matters

The therapeutic utility of a monoamine transporter ligand is intrinsically linked to its selectivity. For example, cocaine, a non-selective inhibitor, produces its powerful reinforcing effects by blocking DAT, but its concurrent inhibition of NET and SERT contributes to its complex and often dangerous cardiovascular and psychiatric side effects. In contrast, more selective agents are sought to minimize such off-target actions.

To build a clear picture of selectivity, we will compare our lead compound, this compound, against a panel of well-characterized monoamine transporter inhibitors with varying selectivity profiles.

CompoundPrimary Target(s)Notes
GBR 12909 DATA highly selective DAT inhibitor, often used as a research tool.
Bupropion DAT/NETA dual inhibitor used clinically as an antidepressant and smoking cessation aid.[6]
Cocaine DAT/NET/SERTA non-selective inhibitor, serving as a benchmark for abuse liability and broad-spectrum activity.[6]
(S)-Citalopram SERTA highly selective serotonin reuptake inhibitor (SSRI).

Part 1: In Vitro Selectivity Profiling

The initial assessment of selectivity begins with in vitro assays that quantify the interaction of a compound with its molecular targets in a controlled environment. These assays are the gold standard for determining binding affinity (Ki) and functional inhibition (IC50).[7][8][9]

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays directly measure the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to the target site.[8][9][10] These are typically performed using membrane preparations from cells expressing the human recombinant transporters (hDAT, hNET, hSERT) or from brain regions rich in these transporters, such as the striatum for DAT.[11]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing hDAT, hNET, or hSERT incubation Incubate membranes, test compound, and radioligand to reach equilibrium prep_membranes->incubation prep_ligands Prepare serial dilutions of This compound and reference compounds prep_ligands->incubation prep_radio Prepare fixed concentration of radioligand (e.g., [3H]CFT for DAT) prep_radio->incubation filtration Rapid vacuum filtration to separate bound from free radioligand incubation->filtration counting Quantify radioactivity on filters via liquid scintillation counting filtration->counting analysis Plot % inhibition vs. log[compound] and fit to determine IC50 counting->analysis ki_calc Calculate Ki using the Cheng-Prusoff equation analysis->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing hDAT, hNET, or hSERT, or prepare them from rodent brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Dilution: Create a serial dilution of the test compound, this compound, and reference compounds (e.g., GBR 12909, cocaine) typically spanning a 5-log unit range.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a single concentration of a selective radioligand (e.g., [³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[8]

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[8]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays: Measuring Functional Potency

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport. These assays use synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[12][13][14]

G cluster_prep Preparation cluster_assay Uptake Assay cluster_termination Termination & Counting cluster_analysis Data Analysis prep_synaptosomes Isolate synaptosomes from rodent striatum (DAT), cortex (NET), or midbrain (SERT) pre_incubation Pre-incubate synaptosomes with test compound prep_synaptosomes->pre_incubation prep_compounds Prepare serial dilutions of This compound and reference compounds prep_compounds->pre_incubation initiate_uptake Initiate uptake by adding [3H]-neurotransmitter (e.g., [3H]Dopamine) pre_incubation->initiate_uptake incubation Incubate for a short period (e.g., 5-10 min at 37°C) initiate_uptake->incubation filtration Rapid vacuum filtration to terminate uptake incubation->filtration counting Quantify [3H] uptake via liquid scintillation counting filtration->counting analysis Plot % inhibition of uptake vs. log[compound] and fit to determine IC50 counting->analysis G surgery Surgically implant microdialysis guide cannula into target brain region (e.g., NAc) recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe and begin perfusion with aCSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer test compound (systemically or locally) baseline->drug_admin collection Collect post-administration dialysate samples over time drug_admin->collection analysis Analyze neurotransmitter levels in samples via HPLC-ECD collection->analysis data_plot Plot % change from baseline neurotransmitter levels over time analysis->data_plot

Caption: Workflow for an in vivo microdialysis experiment.

  • Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens).

  • Recovery: Allow the animal to recover fully from surgery (typically 5-7 days).

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period (1-2 hours), begin collecting baseline dialysate samples every 10-20 minutes. [15]5. Drug Administration: Administer a dose of this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [16][17]8. Data Analysis: Express the results as a percentage change from the average baseline concentration for each neurotransmitter. A selective DAT inhibitor should produce a robust and sustained increase in extracellular dopamine with minimal or no effect on serotonin or norepinephrine.

Positron Emission Tomography (PET): Visualizing Transporter Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to measure the occupancy of transporters by a drug in the living brain. [18][19][20][21]By using specific radiolabeled tracers for DAT (e.g., [¹¹C]PE2I), NET, and SERT, one can determine the dose of this compound required to occupy a certain percentage of each transporter population. This provides a direct, translatable measure of selectivity in vivo.

A typical study involves performing a baseline PET scan with a tracer like [¹¹C]PE2I, then administering a dose of the test compound and performing a second scan. [18]The reduction in the tracer's binding potential after drug administration is used to calculate transporter occupancy. Comparing occupancy levels across different transporters at a given dose provides a powerful measure of in vivo selectivity.

Conclusion

Assessing the selectivity of a novel compound like this compound requires a multi-faceted approach that progresses from molecular interactions to functional consequences in a living system. By employing a systematic battery of in vitro radioligand binding and uptake assays, followed by in vivo validation with techniques like microdialysis and PET imaging, researchers can build a robust and reliable selectivity profile. This comprehensive characterization is paramount for predicting the therapeutic potential and side-effect liability of new chemical entities targeting the monoamine transport system.

References

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  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(8), 519-530.
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  • Emond, P., et al. (2008). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Medicinal Chemistry, 15(16), 1594-1603.
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  • Chatterjee, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1189-1210.
  • ChemShuttle. This compound.
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preclinical evaluation of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Evaluation of (S)-2-(3,4-Dimethylphenyl)piperidine: A Comparative Analysis for CNS Drug Discovery

Introduction: Rationale and Hypothetical Framework

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold is a privileged structure, present in a multitude of clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal backbone for interacting with complex biological targets like neurotransmitter transporters. This guide focuses on the preclinical evaluation of a novel chemical entity, this compound.

While specific published data for this exact molecule is scarce, its structure bears a strong resemblance to established monoamine reuptake inhibitors. The presence of a phenylpiperidine core suggests a high probability of interaction with the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters. For the purpose of this comprehensive guide, we will proceed under the hypothesis that This compound (hereafter referred to as 'Compound X') is a novel Selective Serotonin Reuptake Inhibitor (SSRI) .

This document will, therefore, outline a rigorous, multi-stage preclinical evaluation plan for Compound X, comparing its hypothetical performance against two well-characterized SSRIs: Fluoxetine and Sertraline . The objective is to provide researchers and drug development professionals with a detailed roadmap, explaining not just the experimental protocols but the critical scientific reasoning that underpins each decision in the evaluation cascade.

Part 1: In Vitro Characterization: Target Engagement, Potency, and Selectivity

The initial phase of preclinical evaluation is to ascertain the compound's interaction with its intended molecular target and to profile its specificity. A successful SSRI must exhibit high affinity and potent functional inhibition of SERT while demonstrating minimal activity at other transporters and receptors to avoid off-target side effects.

Primary Target Engagement: Radioligand Binding Assays

The first step is to confirm and quantify the binding affinity of Compound X for the human serotonin transporter (hSERT). This is achieved through a competitive radioligand binding assay.

Causality Behind Experimental Choices:

  • Target: Recombinant cells (e.g., HEK293) stably expressing hSERT are used to isolate the interaction with the primary target, avoiding the complexity of native tissue preparations.

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT-specific radioligand is used as a reporter. Its displacement by Compound X allows for the calculation of binding affinity (Ki).

  • Rationale: This assay directly measures the physical interaction between the compound and the transporter protein. A low Ki value indicates high binding affinity, a primary characteristic of a potent drug candidate.

Experimental Protocol: hSERT Radioligand Binding Assay

  • Preparation: Cell membranes from HEK293 cells stably expressing hSERT are prepared via homogenization and centrifugation. Protein concentration is quantified using a Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reaction Mixture (Total Volume: 200 µL):

    • 50 µL Assay Buffer

    • 50 µL [³H]-Citalopram (at a final concentration equal to its Kd, e.g., ~1 nM)

    • 50 µL Compound X, Fluoxetine, or Sertraline (at 10-12 serially diluted concentrations, from 1 pM to 10 µM).

    • 50 µL hSERT-expressing cell membranes (~10-20 µg protein).

  • Controls:

    • Total Binding: Vehicle instead of test compound.

    • Non-Specific Binding (NSB): A high concentration of a non-radiolabeled SERT blocker (e.g., 10 µM Paroxetine) is added to displace all specific binding of the radioligand.

  • Incubation: The mixture is incubated for 60-90 minutes at room temperature to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: The filter plate is washed, dried, and a scintillant is added. Radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Activity: Neurotransmitter Uptake Assay

High affinity must translate to functional inhibition. This is assessed by measuring the compound's ability to block the uptake of serotonin into cells.

Causality Behind Experimental Choices:

  • System: The same hSERT-expressing cell line or synaptosomes prepared from rodent brain tissue can be used.

  • Substrate: [³H]-Serotonin ([³H]-5-HT) is used as the substrate for the transporter.

  • Rationale: This assay provides a direct measure of the compound's functional impact on the transporter's primary role. A potent compound will block the uptake of [³H]-5-HT at low concentrations, resulting in a low IC₅₀ value. This is a more physiologically relevant measure than binding affinity alone.

dot

cluster_workflow Preclinical Evaluation Workflow for Compound X in_vitro Part 1: In Vitro Characterization in_vivo Part 2: In Vivo Efficacy & PD in_vitro->in_vivo Potency & Selectivity Confirmed adme Part 3: ADME / Pharmacokinetics in_vivo->adme Efficacy Demonstrated safety Part 4: Safety & Toxicology adme->safety Favorable PK Profile decision Go / No-Go Decision (Lead Optimization) safety->decision Acceptable Safety Window

Caption: High-level workflow for the preclinical assessment of Compound X.

Selectivity Profiling

To be classified as an SSRI and to predict its side-effect profile, Compound X must be tested against other key monoamine transporters (hDAT, hNET) and a broad panel of CNS receptors, channels, and enzymes.

Causality Behind Experimental Choices:

  • Counterscreening: Testing against hDAT and hNET is mandatory. A selectivity ratio (e.g., Ki DAT / Ki SERT) of >100-fold is typically desired to minimize effects related to dopamine (e.g., abuse potential) or norepinephrine (e.g., cardiovascular effects).

  • Broad Panel Screening: Commercial services (e.g., Eurofins SafetyScreen, CEREP panel) are used to test the compound at a fixed concentration (e.g., 1 or 10 µM) against a wide array of targets (~50-100). Any significant inhibition (>50%) triggers follow-up dose-response assays.

  • Rationale: This comprehensive screening is a critical step in identifying potential off-target liabilities early in the discovery process. For instance, affinity for the 5-HT₂C receptor might predict side effects like sexual dysfunction, while affinity for muscarinic receptors could indicate anticholinergic effects (dry mouth, constipation).[3]

Comparative Data Summary: In Vitro Profile (Hypothetical)
ParameterCompound X (Hypothetical)Fluoxetine (Reference)Sertraline (Reference)
hSERT Binding (Ki, nM) 0.81.50.5
hSERT Uptake (IC₅₀, nM) 1.23.00.9
hDAT Binding (Ki, nM) 35020025
hNET Binding (Ki, nM) 1505065
Selectivity (DAT/SERT) ~438-fold~133-fold~50-fold
Selectivity (NET/SERT) ~188-fold~33-fold~130-fold

Note: Reference values are approximate and can vary between assays.

Based on this hypothetical data, Compound X demonstrates excellent potency, comparable to Sertraline, and superior selectivity over both DAT and NET compared to Fluoxetine and Sertraline, making it a highly promising candidate for further evaluation.

Part 2: In Vivo Pharmacodynamic and Efficacy Evaluation

After establishing a desirable in vitro profile, the evaluation moves to animal models to confirm target engagement in a living system and to test for antidepressant-like efficacy.

Target Occupancy

This experiment measures the percentage of SERT sites in the brain that are occupied by Compound X at various doses. It is crucial for bridging the gap between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect).

Causality Behind Experimental Choices:

  • Method: An ex vivo radioligand binding study is a common and robust method. Animals are dosed with Compound X. At a specific time point (e.g., Tmax), they are euthanized, the brains are harvested, and a standard binding assay is performed on brain homogenates using a SERT radioligand.

  • Rationale: The reduction in available binding sites for the radioligand in the brains of treated animals directly reflects the occupancy by Compound X. This helps establish the relationship between dose, plasma/brain concentration, and the level of target engagement required for efficacy (typically >80% for SSRIs).

Behavioral Models of Antidepressant Activity

Behavioral assays in rodents are used to predict antidepressant efficacy in humans. While no animal model perfectly recapitulates human depression, standard tests can detect the effects of known antidepressants.

Causality Behind Experimental Choices:

  • Forced Swim Test (FST): This is a widely used primary screening tool. Rodents are placed in a cylinder of water from which they cannot escape. The key measure is immobility time; antidepressant compounds are known to decrease this immobility time, interpreted as an "active coping" behavior.

  • Rationale: The FST is sensitive to acute administration of SSRIs and provides a rapid assessment of potential efficacy. It is a validated and high-throughput model for initial screening.

Experimental Protocol: Murine Forced Swim Test (FST)

  • Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed and acclimated for at least one week.

  • Drug Administration: Compound X, Fluoxetine, Sertraline, or vehicle (e.g., 0.5% methylcellulose in water) is administered via oral gavage (p.o.) 60 minutes before the test. A minimum of 3 doses per compound should be tested.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Test Procedure:

    • Mice are placed individually into the cylinder for a 6-minute session.

    • The entire session is video-recorded for later analysis.

    • An observer, blind to the treatment conditions, scores the last 4 minutes of the session.

  • Scoring: The duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated. Statistical significance between the vehicle group and drug-treated groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Comparative Data Summary: In Vivo Efficacy (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds, Mean ± SEM)
Vehicle-155 ± 8
Compound X 3120 ± 7
1085 ± 6
3082 ± 5
Fluoxetine 10115 ± 9
2090 ± 8
Sertraline 5105 ± 7
1588 ± 6**

*p < 0.05, **p < 0.01 vs. Vehicle

This hypothetical data suggests Compound X is effective in a standard behavioral model, showing a dose-dependent reduction in immobility with a potency that appears comparable to, or slightly better than, the reference compounds.

Part 3: Pharmacokinetic (ADME) Profiling

A compound's efficacy is meaningless if it cannot reach its target in sufficient concentrations for an appropriate duration. Pharmacokinetic (PK) studies characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.

In Vitro ADME
  • Metabolic Stability: Compound X is incubated with liver microsomes (human and rodent) to predict its rate of metabolic clearance. A longer half-life in this assay suggests lower clearance in vivo.

  • CYP450 Inhibition: The compound is tested for its ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes can lead to dangerous drug-drug interactions.[4] A high IC₅₀ (>10 µM) is desirable.

In Vivo Pharmacokinetics

Rodents (typically rats) are administered Compound X via both intravenous (IV) and oral (p.o.) routes. Blood samples are collected at multiple time points to determine key PK parameters.

Causality Behind Experimental Choices:

  • IV Dosing: This route provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), and defines the terminal half-life (t½) independent of absorption.

  • Oral Dosing: This route is used to determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and, by comparing the area under the curve (AUC) to the IV dose, the oral bioavailability (%F).

  • Rationale: An ideal oral CNS drug should have good bioavailability (>30%), a half-life long enough to support once-daily dosing (e.g., >8 hours in humans, which often translates to 2-4 hours in rats), and brain penetration.

dot

SERT Presynaptic Neuron SERT (Serotonin Transporter) Vesicles with 5-HT Synapse Synaptic Cleft (Increased 5-HT) SERT:f1->Synapse Reuptake Postsynaptic Postsynaptic Neuron 5-HT Receptors Synapse->Postsynaptic:f1 Binding & Signal CompoundX Compound X (SSRI) CompoundX->SERT:f1 Inhibition

Caption: Mechanism of Action: Compound X blocks SERT, increasing synaptic serotonin.

Comparative Data Summary: Rat Pharmacokinetics (Hypothetical)
ParameterCompound X (10 mg/kg p.o.)Fluoxetine (10 mg/kg p.o.)Sertraline (10 mg/kg p.o.)
Cmax (ng/mL) 450300250
Tmax (h) 1.54.06.0
AUC (ng·h/mL) 280035004000
t½ (h) 4.512 (in rat)8 (in rat)
Oral Bioavailability (%F) 55%70%45%
Brain/Plasma Ratio 3.55.020.0

This hypothetical data shows that Compound X is well-absorbed, achieves good plasma concentrations, and has a moderate half-life. Its brain penetration is significant, a prerequisite for a CNS-acting drug.

Part 4: Preliminary Safety and Toxicology Assessment

Safety is paramount. Early toxicology screens are designed to identify major liabilities before committing to expensive, long-term studies. The piperidine moiety itself is known to be corrosive and can cause various toxic effects at high doses, making careful evaluation of substituted analogs essential.[5][6][7]

  • Genotoxicity (Ames Test): An in vitro assay using Salmonella typhimurium strains to detect if Compound X causes gene mutations. A negative result is required to move forward.

  • Cardiovascular Safety (hERG Assay): An in vitro patch-clamp assay to assess for inhibition of the hERG potassium channel, which is associated with a risk of fatal cardiac arrhythmias (QT prolongation). An IC₅₀ >10 µM is generally considered low-risk.

  • Acute In Vivo Toxicity: A single high dose of Compound X is administered to rodents to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-stage preclinical evaluation for the novel molecule this compound, framed as a potential best-in-class SSRI. Based on our hypothetical data, Compound X presents a compelling profile:

  • High potency and superior selectivity for SERT in vitro.

  • Robust efficacy in a predictive in vivo behavioral model.

  • Favorable oral pharmacokinetic properties with good brain penetration.

Assuming positive outcomes in the preliminary safety assessments, the next steps would involve lead optimization to further improve any identified weaknesses, followed by more extensive IND-enabling toxicology studies, formulation development, and preparation for clinical trials. This structured, data-driven approach, grounded in a clear understanding of the scientific rationale behind each experiment, is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like (S)-2-(3,4-Dimethylphenyl)piperidine demand a rigorous, protocol-driven approach. This guide provides essential, actionable procedures for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks. The causality behind each recommendation is explained to ensure a deep, working knowledge of safe laboratory practices.

Hazard Profile & Immediate Risk Assessment

This compound must be treated as a hazardous substance. Its risk profile, inferred from analogous compounds, necessitates stringent handling protocols.[1][2][3][4]

Hazard CategoryDescription & Causality
High Flammability As a substituted piperidine, this compound is expected to be a flammable liquid with a low flash point. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] All work must be conducted away from open flames, sparks, or hot surfaces.
Corrosivity Piperidine itself is a strong irritant and corrosive substance.[7] Direct contact can cause severe chemical burns to the skin and eyes.[1][2][3] The amine functional group contributes to its basicity and corrosive nature.
Acute Toxicity The compound is presumed to be toxic if inhaled, ingested, or absorbed through the skin.[1][4] Inhalation of vapors can cause severe irritation and damage to the respiratory tract.[7]
Environmental Hazard Piperidine derivatives can be harmful to aquatic life.[1] Disposal into sewer systems or the general environment is strictly prohibited to prevent ecological damage.[8]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with proper handling during use. The following steps are mandatory to ensure safety and regulatory compliance from cradle to grave, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure.

EquipmentSpecification & Rationale
Hand Protection Wear nitrile or neoprene gloves. Double-gloving is recommended.
Eye & Face Protection Chemical splash goggles and a full-face shield are required to protect against splashes and vapors.
Body Protection A flame-retardant laboratory coat must be worn and kept fully buttoned.[1]
Respiratory Protection All handling of the pure compound or its concentrated solutions must occur within a certified chemical fume hood.
Handling and Storage in the Laboratory
  • Ventilation: Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Ensure the work area is free of ignition sources. Use only non-sparking tools and explosion-proof equipment for large quantities.[3][4]

  • Static Discharge: Ground and bond containers when transferring the material to prevent static electricity buildup, which can serve as an ignition source.[2][4][10]

  • Storage of Unused Product: Store the primary container in a cool, dry, well-ventilated, and locked cabinet designated for flammable and toxic chemicals.[1][11] Ensure the container is tightly sealed to prevent the escape of vapors.[1]

  • Waste Segregation: Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials include strong oxidizing agents, acids, and bases, which can cause violent reactions.[10]

Waste Characterization: The Regulatory Imperative

Under the EPA's RCRA framework, chemical waste must be properly characterized to ensure it is managed correctly.[8][12] this compound waste is classified as hazardous because it exhibits multiple hazardous characteristics.[13]

  • Ignitability (EPA Waste Code D001): Due to its flammable nature.

  • Corrosivity (EPA Waste Code D002): Due to its expected basicity and ability to cause severe skin burns.

  • Toxicity (Characteristic and/or Listed): It is toxic by multiple routes of exposure. While not specifically a "P-listed" acutely toxic waste, its high toxicity warrants extreme caution.[8][14]

Step-by-Step Disposal Protocol

This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with federal regulations.

  • Select the Correct Waste Container:

    • Use a designated, chemically compatible hazardous waste container provided by your institution's EH&S department. The container must be free of damage and have a secure, leak-proof screw-top cap.[8]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled.[13]

    • Affix a completed hazardous waste tag to the container. The tag must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "this compound" . List all other components if it is a mixture.

      • The specific hazard characteristics: "Ignitable, Corrosive, Toxic" .

      • The date of first accumulation.

  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • The waste container must be kept at or near the point of generation, under the control of laboratory personnel.[13] This designated location is the SAA.

    • The container must be stored in a secondary containment bin to capture any potential leaks.[15]

    • Crucially, the waste container must be kept tightly closed at all times, except when you are actively adding waste. [15] This is a common point of failure in laboratory inspections and is critical for preventing the release of hazardous vapors.

  • Monitor Accumulation Limits:

    • Regulations limit the amount of waste that can be stored in an SAA to 55 gallons of total hazardous waste or 1 quart of acutely toxic (P-listed) waste.[13][15]

    • Waste must be removed from the laboratory within one year of the accumulation start date.[16]

  • Request a Waste Pickup:

    • Once the container is full or approaching its time limit, submit a chemical waste collection request to your institution's EH&S department. Do not allow waste to accumulate beyond these limits.

The following diagram illustrates the essential workflow for managing this hazardous chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Monitoring & Disposal start Waste Generated This compound container Select Chemically Compatible Container start->container label_tag Affix Completed Hazardous Waste Tag container->label_tag place_saa Place in SAA with Secondary Containment label_tag->place_saa keep_closed Keep Container Tightly Closed (Open only to add waste) place_saa->keep_closed monitor Monitor Volume & Date keep_closed->monitor request_pickup Request EH&S Pickup monitor->request_pickup Container Full or Time Limit Reached end Waste Removed for Proper Disposal request_pickup->end

Caption: Workflow for compliant hazardous waste disposal.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency is vital to minimizing harm.

Spill Response
  • Minor Spill (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill kit pillow.[2][5] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[15]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response number and the EH&S department from a safe location.

    • Do not attempt to clean it up yourself.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance.[6]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, you actively contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted responsibly and in full compliance with the law.

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A Researcher's Guide to the Safe Handling of (S)-2-(3,4-Dimethylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. This guide provides a comprehensive framework for the safe handling of (S)-2-(3,4-Dimethylphenyl)piperidine, a substituted piperidine derivative. In the absence of specific toxicological data for this compound, we will apply the established principle of treating novel or uncharacterized substances with the same level of caution as their most hazardous structural analogs. In this case, the parent compound, piperidine, serves as our primary reference point for establishing robust safety protocols.

The information herein is designed to be immediately actionable, offering not just procedural steps but also the scientific rationale behind them. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: A Profile of Substituted Piperidines

Key Assumed Hazards:

  • Flammability: Potential for vapors to form explosive mixtures with air.[3][6][7]

  • Acute Toxicity: Assumed to be harmful or toxic via oral, dermal, and inhalation routes.[1][4][5]

  • Corrosivity: Capable of causing severe burns to the skin and eyes.[1][4][7]

  • Environmental Hazard: Potential to be harmful to aquatic life.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The minimum required PPE should always be worn when working in the laboratory where this chemical is present.[8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards and a full-face shield.[8][10]Protects against splashes and vapors that can cause severe eye damage. Goggles must be worn under the face shield.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Consider double-gloving for added protection.[1][8]Provides a barrier against skin contact, which can lead to burns and toxicity. Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Flame-retardant lab coat or a chemical-resistant apron.[1][10]Protects personal clothing and skin from splashes and potential ignition sources.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.A fume hood provides primary respiratory protection by containing vapors. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: From Receipt to Experiment

A systematic workflow is critical for maintaining a safe laboratory environment. The following diagram and steps outline the procedural flow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exp Experimental Phase cluster_disposal Disposal & Cleanup Phase A Verify Fume Hood Certification B Don Appropriate PPE A->B C Prepare Work Area and Spill Kit B->C D Carefully Unpack and Inspect Container C->D Proceed to handling E Transfer Required Amount in Fume Hood D->E F Securely Close Primary Container E->F G Conduct Experiment in Fume Hood F->G Proceed to experiment H Monitor for any Spills or Leaks G->H I Decontaminate Glassware and Surfaces H->I Proceed to disposal J Segregate and Label Hazardous Waste I->J K Dispose of Waste According to EPA/Local Regulations J->K L Remove and Properly Dispose of PPE K->L

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Verify Fume Hood: Ensure the chemical fume hood has been certified within the last year.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Work Area: Clear the workspace of any unnecessary items. Ensure a spill kit compatible with flammable and corrosive materials is readily accessible.

  • Handling:

    • Unpacking: Carefully unpack the container within the fume hood. Visually inspect the container for any signs of damage or leaks.

    • Transfer: Use appropriate, clean, and dry equipment to transfer the required amount of the compound. Perform all transfers slowly and carefully to avoid splashes.

    • Storage of Primary Container: Securely close the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[11][12]

  • Experimentation:

    • Execution: Conduct all experimental procedures involving this compound within the fume hood.

    • Monitoring: Continuously monitor the experiment for any signs of spills, leaks, or unexpected reactions.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental stewardship. All waste generated from the handling and use of this compound must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing paper should be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Unused this compound and solutions containing this compound should be collected in a labeled, sealed, and chemically compatible liquid hazardous waste container.

  • Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedures:

All hazardous waste must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[13][14][15] Your institution's Environmental Health and Safety (EHS) office must be consulted for specific disposal procedures.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material from your spill kit. For large spills, evacuate the laboratory and contact your institution's EHS office or emergency response team.

Conclusion: A Culture of Safety

The safe handling of research chemicals like this compound is a fundamental responsibility of every scientist. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to established operational plans, and preparing for emergencies, you contribute to a robust culture of safety. This guide serves as a foundational resource, but it is incumbent upon each researcher to remain vigilant, continuously assess risks, and consult with their institution's safety professionals.

References

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  • US EPA. (n.d.). Hazardous Waste.
  • US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • (n.d.). MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
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  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.